GSK2188931B

Catalog No.
S1802720
CAS No.
M.F
C19H22BrF3N6O2
M. Wt
503.32
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSK2188931B

Product Name

GSK2188931B

Molecular Formula

C19H22BrF3N6O2

Molecular Weight

503.32

SMILES

O=C(C1CCN(C2=NC(C)=NC(NC)=N2)CC1)NCC3=CC=C(Br)C=C3OC(F)(F)F

Synonyms

GSK2188931B; GSK 2188931B; GSK-2188931B; GSK-2188931; GSK 2188931; GSK2188931.;N-(4-bromo-2-(trifluoromethoxy)benzyl)-1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidine-4-carboxamide

GSK2188931B is a novel and potent soluble epoxide hydrolase (sEH) inhibitor. sEH inhibition exerts beneficial effects on cardiac function and ventricular remodeling post-MI, and direct effects on fibrosis and hypertrophy in cardiac cells.

GSK2188931B soluble epoxide hydrolase inhibitor discovery

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data and Protocols

The table below summarizes the key experimental findings for GSK2188931B:

Experiment Type Model/System Treatment Key Results

| In Vivo [1] | Rat post-myocardial infarction (MI) model | 80 mg/kg/day (in chow) for 5 weeks | Improved LV ejection fraction (MI+Veh: 30±2%, MI+GSK: 43±2%) Reduced fibrosis in non-infarct and peri-infarct zones Attenuated collagen I deposition Reduced macrophage infiltration | | In Vitro [1] | Cardiac cells (myocytes, fibroblasts) and monocytes | Specific concentrations not detailed in abstract | Reduced AngII- and TNFα-stimulated myocyte hypertrophy Reduced AngII- and TGFβ-stimulated collagen synthesis in fibroblasts Reduced TNFα gene expression in LPS-stimulated monocytes |

Detailed Experimental Protocols

The methodology from the key study provides the following details:

In Vivo Animal Model Protocol [1]:

  • Animal Model: Rats with induced myocardial infarction (MI).
  • Treatment: this compound was administered post-MI at a dose of 80 mg/kg/day mixed into chow.
  • Duration: Treatment continued for 5 weeks.
  • Key Assessments:
    • Cardiac function was measured by left ventricular (LV) ejection fraction.
    • Fibrosis was quantified by the percentage area stained positive for picrosirius red (PS) and collagen I (CI) in the LV non-infarct zone (NIZ) and peri-infarct zone (PIZ).
    • Inflammation was assessed by measuring macrophage infiltration into the PIZ.

In Vitro Cell-Based Assays [1]:

  • Cell Types: Cardiac myocytes, cardiac fibroblasts, and monocytes.
  • Stimuli & Measurements:
    • Myocyte Hypertrophy: Stimulated with Angiotensin II (AngII) and Tumor Necrosis Factor α (TNFα). Reductions in hypertrophy and associated gene markers (ANP, β-MHC) were measured.
    • Fibroblast Collagen Synthesis: Stimulated with AngII and Transforming Growth Factor β (TGFβ). Reduction in collagen synthesis and gene expression (CTGF, CI) was measured.
    • Monocyte Inflammation: Stimulated with Lipopolysaccharide (LPS). Reduction in TNFα gene expression was measured.

Mechanism of Action and Research Context

The following diagram illustrates the proposed mechanism of action of this compound and the experimental workflow based on the available data:

G cluster_research Experimental Validation Myocardial_Infarction Myocardial_Infarction Pathological_Remodeling Pathological_Remodeling Myocardial_Infarction->Pathological_Remodeling This compound This compound sEH_Enzyme sEH_Enzyme This compound->sEH_Enzyme Inhibits Beneficial_Eicosanoids Stabilized Beneficial Eicosanoid Signaling This compound->Beneficial_Eicosanoids Increases Levels sEH_Enzyme->Pathological_Remodeling Metabolizes Beneficial Eicosanoids Improved_Function Improved Outcomes • Better LV Ejection Fraction • Reduced Fibrosis • Less Inflammation Beneficial_Eicosanoids->Improved_Function In_Vivo_Model In Vivo Evidence Rat Post-MI Model In_Vivo_Model->this compound In_Vitro_Assays In Vitro Evidence Direct Effects on Cardiac Cells In_Vitro_Assays->this compound

Diagram of sEH Inhibition by this compound in Post-MI Remodeling [1]

This compound inhibits the soluble epoxide hydrolase (sEH) enzyme [1]. This enzyme normally breaks down anti-inflammatory and protective lipid signaling molecules. By inhibiting sEH, this compound is thought to stabilize these beneficial molecules, leading to the observed cardioprotective effects [1] [2].

Further Research Directions

  • Clinical Translation: The search results do not indicate whether this compound itself advanced to human trials. However, research in this area has progressed, with other sEH inhibitors (e.g., AR9281) reaching Phase II clinical trials for diabetes, hypertension, and inflammatory disorders [2].
  • Brother Therapeutic Potential: The positive effects of sEH inhibition in preclinical models suggest its potential for treating conditions involving inflammation, fibrosis, and hypertrophy beyond cardiovascular disease [2].

References

Mechanism of Action and Therapeutic Rationale

Author: Smolecule Technical Support Team. Date: February 2026

GSK2188931B works by inhibiting the soluble epoxide hydrolase (sEH) enzyme [1] [2]. This enzyme normally breaks down anti-inflammatory and vasodilatory compounds called epoxyeicosatrienoic acids (EETs), which are produced by cytochrome P450 (CYP) epoxygenases from arachidonic acid [2]. By inhibiting sEH, this compound increases the levels of beneficial EETs.

EETs act as an endothelial-derived hyperpolarizing factor (EDHF), inducing the relaxation of vascular smooth muscle, leading to vasodilation and improved blood flow [2]. The rationale for using sEH inhibition post-myocardial infarction (MI) is to counter pathological cardiac remodeling—a maladaptive process involving hypertrophy, fibrosis, and inflammation that can lead to heart failure [1].

The diagram below illustrates the signaling pathway and the point of intervention for this compound.

G Arachidonic_Acid Arachidonic Acid CYP_Epoxygenases CYP Epoxygenases Arachidonic_Acid->CYP_Epoxygenases EETs Epoxyeicosatrienoic Acids (EETs) CYP_Epoxygenases->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH  Substrate Biological_Effects Biological Effects EETs->Biological_Effects  Elevated Levels DHETs Diols (DHETs) (Inactive Metabolites) sEH->DHETs This compound This compound (sEH Inhibitor) This compound->sEH  Inhibits

Figure 1: this compound inhibits sEH to prevent EET degradation, promoting cardioprotective effects.

Summary of Key Experimental Findings

The primary evidence for the beneficial effects of this compound comes from a pre-clinical study in rats published in the International Journal of Cardiology [1].

Efficacy Data from a Rat Model of Myocardial Infarction

The table below summarizes the key quantitative findings from the in vivo study where this compound was administered post-MI for five weeks [1].

Parameter Assessed Sham Group MI + Vehicle Group MI + this compound Group P-value
LV Ejection Fraction (%) 65 ± 2 30 ± 2 43 ± 2 < 0.01
Fibrosis (Picrosirius Red) - Peri-Infarct Zone (%) 1.46 ± 0.13 9.06 ± 0.48 6.31 ± 0.63 < 0.05
Fibrosis (Collagen I) - Peri-Infarct Zone (%) 2.57 ± 0.17 10.51 ± 0.64 7.77 ± 0.57 < 0.05
Fibrosis (Picrosirius Red) - Non-Infarct Zone (%) 1.46 ± 0.13 2.14 ± 0.22 1.28 ± 0.14 < 0.05

Abbreviations: LV, Left Ventricular; MI, Myocardial Infarction. Note: Data presented as mean ± standard error. P-values indicate the significance of the improvement in the this compound-treated group compared to the vehicle-treated MI group.

Direct Cellular Effects (In Vitro Findings)

In addition to the in vivo results, the study reported that this compound directly acted on cardiac cells, inhibiting processes that drive pathological remodeling [1]:

  • Reduced Myocyte Hypertrophy: Attenuated hypertrophy in cardiac myocytes stimulated by Angiotensin II (AngII) and Tumor Necrosis Factor-alpha (TNFα), with a noted reduction in hypertrophy markers like ANP and β-MHC.
  • Inhibited Cardiac Fibrosis: Decreased collagen synthesis in cardiac fibroblasts stimulated by AngII and Transforming Growth Factor-beta (TGFβ), including a reduction in Collagen I and CTGF gene expression.
  • Anti-inflammatory Action: Reduced TNFα gene expression in lipopolysaccharide (LPS)-stimulated monocytes.

Experimental Protocols

The core methodology from the key in vivo and in vitro studies is outlined below.

In Vivo Model of Myocardial Infarction
  • Animal Model: Rats with permanent ligation of the left anterior descending coronary artery to induce MI [1] [2].
  • Compound Administration: this compound was mixed into the diet at a concentration to achieve a dose of 80 mg/kg/day [1].
  • Treatment Duration: Therapy was initiated after MI induction and continued for 5 weeks [1].
  • Primary Assessments:
    • Cardiac Function: Measured by Left Ventricular (LV) Ejection Fraction [1].
    • Ventricular Remodeling: Assessed through histology for fibrosis (picrosirius red and collagen I staining) and macrophage infiltration in the infarct border zone [1].
In Vitro Cell-Based Assays

The study also detailed direct effects on isolated cells, though specific inhibitor concentrations were not provided in the abstract [1]:

  • Myocyte Hypertrophy Assay: Cardiac myocytes were stimulated with pro-hypertrophic agents (AngII, TNFα), and the reduction in hypertrophy markers (ANP, β-MHC) was measured.
  • Cardiac Fibroblast Collagen Synthesis: Fibroblasts were stimulated with profibrotic agents (AngII, TGFβ), and the inhibition of collagen synthesis and related gene expression (Collagen I, CTGF) was quantified.
  • Monocyte Inflammation Assay: LPS-stimulated monocytes were used to demonstrate the compound's anti-inflammatory effect via reduced TNFα gene expression.

Conclusion and Research Context

This compound represents a promising pre-clinical research compound that demonstrates the therapeutic potential of sEH inhibition. The experimental evidence indicates that it can improve cardiac function and attenuate adverse remodeling after a heart attack through a combination of anti-fibrotic, anti-hypertrophic, and anti-inflammatory mechanisms [1]. This aligns with other research showing that sEH inhibition is a validated strategy for cardioprotection [2].

References

GSK2188931B cardiac remodeling post-myocardial infarction

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data & Experimental Summary

The provided information is based on a single pre-clinical animal study published in 2013 [1]. The tables below summarize the key quantitative findings and the experimental design.

Table 1: Key In Vivo Efficacy Findings after 5 Weeks of Treatment [1]

Parameter Sham Group MI + Vehicle Group MI + GSK2188931B Group Effect of this compound
LV Ejection Fraction (%) 65 ± 2 30 ± 2 43 ± 2 Significant improvement
Collagen I (% area, Non-Infarct Zone) 2.57 ± 0.17 5.06 ± 0.58 2.97 ± 0.34 Significant attenuation
Collagen I (% area, Peri-Infarct Zone) 2.57 ± 0.17 10.51 ± 0.64 7.77 ± 0.57 Significant attenuation
Macrophage Infiltration (Peri-Infarct Zone) Not specified Elevated Reduced Significant reduction

Table 2: Experimental Model & Protocol [1]

Aspect Details
Animal Model Rat myocardial infarction (MI) model
Compound This compound (a novel sEH inhibitor)
Dosage & Administration 80 mg/kg/day, administered in chow diet
Treatment Duration 5 weeks, initiated post-MI
Key In Vitro Assays AngII/TNFα-stimulated myocyte hypertrophy; AngII/TGFβ-stimulated cardiac fibroblast collagen synthesis; LPS-stimulated monocyte TNFα expression

Mechanism of Action & Biological Context

This compound works by inhibiting the enzyme soluble epoxide hydrolase (sEH). To understand its mechanism, it's helpful to see the pathway it influences.

G AA Arachidonic Acid (AA) CYP CYP Epoxygenases AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) CYP->EETs sEH soluble Epoxide Hydrolase (sEH) EETs->sEH BioActions Anti-fibrotic Anti-hypertrophic Anti-inflammatory EETs->BioActions DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs sEHi sEH Inhibitor (this compound) sEHi->sEH  Inhibits

sEH Inhibition increases cardioprotective EETs [2].

  • sEH Inhibition Increases EETs: EETs are bioactive lipids with protective effects [2]. sEH degrades EETs into less active DHETs. This compound inhibits sEH, raising endogenous EET levels [1] [2].
  • Direct Cellular Effects: Elevated EETs directly reduce pro-fibrotic and pro-hypertrophic signaling. The study showed this compound reduces collagen synthesis in fibroblasts and hypertrophy in myocytes stimulated by AngII and TGFβ/TNFα [1].

Research Context & Alternative Targets

While data on this compound itself is limited, research into cardiac remodeling has identified other promising therapeutic targets and drug classes.

  • SGLT2 Inhibitors: Drugs like empagliflozin and dapagliflozin show benefits in reversing remodeling by reducing hypertrophy, fibrosis, and apoptosis through various signaling pathways [3] [4].
  • Immunomodulation: Regulatory T cells (Tregs) improve post-MI remodeling by suppressing inflammation, reducing fibroblast activation, and promoting angiogenesis [5].
  • Signaling Pathways: TGF-β and WNT signaling pathways are central drivers of cardiac fibrosis and are key targets for investigation [6].

Research Considerations

For your ongoing work, consider these factors:

  • Limited Compound Data: The available data for this compound is from a single, older pre-clinical study. Further development or clinical trial data for this specific compound is not available in the search results.
  • Pathway Validation: The sEH/EET pathway remains a validated target for cardiac remodeling. Other sEH inhibitors and methods to elevate EETs continue to be investigated [2].
  • Model Translation: The positive results in rat models highlight the need for studies in higher-order species and humans to confirm efficacy and safety.

References

GSK2188931B soluble epoxide hydrolase inhibitory activity

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Summary for GSK2188931B

Study Model / Parameter Results (MI Model) [1] Results (Pressure Overload Model) [2]
Animal Model Rat (Post-Myocardial Infarction) Rat & Mouse (Transverse Aortic Constriction)
Dosage 80 mg/kg/day (in chow) 80 mg/kg/day (in chow)
Treatment Duration 5 weeks 4 weeks (rats), 4 weeks after induction (mice)
Effect on Cardiac Function Improved: Ejection Fraction (EF) increased from 30% to 43% No Improvement: Did not prevent or reverse systolic dysfunction
Effect on Fibrosis Reduced: Collagen I in non-infarct zone decreased from ~5.1% to ~3.0% No Attenuation: Failed to reduce TAC-induced perivascular fibrosis
Effect on Hypertrophy & Remodeling Reduced: Attenuated myocyte hypertrophy and fibroblast collagen synthesis in vitro No Prevention: Did not prevent increase in left ventricle mass or wall thickness
Effect on Inflammation Reduced: Macrophage infiltration in the peri-infarct zone was reduced Information not specified
Target Engagement Information not specified in abstract Confirmed: Increased substrate/product ratio, indicating successful sEH inhibition

Experimental Protocols

The following table details the core methodologies used in the cited studies to evaluate this compound.

Experiment Type Protocol Description [1] [2]

| In Vivo Efficacy (MI Model) | 1. Model Induction: Myocardial infarction (MI) induced in rats. 2. Drug Administration: this compound (80 mg/kg/day) mixed into standard chow, administered for 5 weeks post-MI. 3. Functional Assessment: Left ventricular ejection fraction measured to assess heart function. 4. Tissue Analysis: Heart sections stained with picrosirius red and collagen I antibody to quantify fibrosis; macrophage infiltration assessed. | | In Vivo Efficacy (Pressure Overload Model) | 1. Model Induction: Pressure overload created in rats and mice via Transverse Aortic Constriction (TAC). 2. Drug Administration: In rats, this compound treatment started 1 day before TAC. In mice, a different sEH inhibitor (GSK2256294) treatment started 2 weeks after TAC. 3. Functional & Structural Assessment: Cardiac function and left ventricle parameters (mass, wall thickness, volume) assessed 4 weeks post-TAC. 4. Molecular Analysis: Plasma collected for drug and sEH biomarker levels; heart tissue analyzed for gene expression and fibrosis. | | In Vitro Cell Studies | 1. Cell Culture: Experiments on isolated cardiac cells. 2. Stimulation & Treatment: Cells stimulated with profibrotic/hypertrophic agents (Angiotensin II, TGFβ, TNFα) with and without this compound. 3. Outcome Measurement: Myocyte hypertrophy measured; fibroblast collagen synthesis and gene expression markers (ANP, β-MHC, CTGF, Collagen I) quantified. |


Signaling Pathway & Experimental Workflow

The diagrams below illustrate the proposed mechanism of this compound in a post-MI context and the experimental workflow used to validate its efficacy.

G MI Myocardial Infarction Inflammation Inflammation (Macrophage Infiltration) MI->Inflammation Fibrosis Fibrosis (Collagen Deposition) MI->Fibrosis Hypertrophy Cellular Hypertrophy MI->Hypertrophy sEH Soluble Epoxide Hydrolase (sEH) Inflammation->sEH  activates? Fibrosis->sEH  activates? Hypertrophy->sEH  activates? EETs Protective EETs ↑ sEH->EETs  degrades sEH_Inhib This compound (sEH Inhibitor) sEH_Inhib->sEH  inhibits EETs->Inflammation  reduces EETs->Fibrosis  reduces EETs->Hypertrophy  reduces Improved_EF Improved Cardiac Function (↑ Ejection Fraction) EETs->Improved_EF

Proposed mechanism of this compound in post-MI cardiac remodeling.

G cluster_MI Post-MI Study [1] cluster_TAC Pressure Overload Study [2] Animal_Model Establish Animal Model MI_Surgery Myocardial Infarction (MI) Surgery Animal_Model->MI_Surgery TAC_Surgery Transverse Aortic Constriction (TAC) Animal_Model->TAC_Surgery Drug_Admin Drug Administration This compound in chow (80 mg/kg/day) MI_Surgery->Drug_Admin TAC_Surgery->Drug_Admin Functional_Test Functional Assessment (Echocardiography) Drug_Admin->Functional_Test Drug_Admin->Functional_Test Tissue_Collection Tissue Collection & Analysis Functional_Test->Tissue_Collection Functional_Test->Tissue_Collection Data_MI Data: Improved EF, Reduced Fibrosis/Inflammation Tissue_Collection->Data_MI Data_TAC Data: No Improvement in Remodeling/Function Tissue_Collection->Data_TAC In_Vitro_Studies In Vitro Cell Studies

Experimental workflow for evaluating this compound efficacy.

Conclusion for Researchers

  • Post-Myocardial Infarction: this compound shows strong promise, directly improving cardiac function and attenuating key pathological processes like fibrosis, hypertrophy, and inflammation [1].
  • Pressure Overload Hypertrophy: The inhibitor fails to prevent or reverse remodeling despite confirmed target engagement, suggesting sEH inhibition alone is insufficient for this pathology [2].

This suggests that sEH is a valuable therapeutic target for ischemic heart damage but not for pressure overload conditions.

References

GSK2188931B basic pharmacology and pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacology and Experimental Data

The table below summarizes the available pharmacodynamic and efficacy data for GSK2188931B from a rat model of myocardial infarction (MI) and subsequent in vitro analyses [1].

Aspect Experimental Model/System Treatment Protocol Key Findings and Outcomes

| In Vivo Efficacy | Rat post-myocardial infarction model [1] | this compound (80 mg/kg/d) in chow for 5 weeks post-MI [1] | Improved LV ejection fraction (MI+Veh: 30±2%, MI+GSK: 43±2%) Reduced collagen in non-infarct and peri-infarct zones Reduced macrophage infiltration in peri-infarct zone [1] | | Direct Cellular Effects (In Vitro) | Cardiac myocytes [1] | Stimulated with AngII and TNFα [1] | Attenuated myocyte hypertrophy Reduced expression of hypertrophy markers (ANP, β-MHC) [1] | | | Cardiac fibroblasts [1] | Stimulated with AngII and TGFβ [1] | Reduced collagen synthesis Reduced expression of fibrosis markers (CTGF, Collagen I) [1] | | | Monocytes [1] | Stimulated with LPS [1] | Reduced TNFα gene expression [1] | | Mechanism of Action | Soluble Epoxide Hydrolase (sEH) inhibition [1] | N/A | The primary mechanism is the inhibition of the sEH enzyme [1]. |

Experimental Protocols

The following methodologies are derived from the referenced study [1].

In Vivo Anti-Remodeling Study
  • Animal Model: Rats subjected to myocardial infarction (MI).
  • Treatment: this compound was administered post-MI at a dose of 80 mg/kg/day, mixed into standard chow.
  • Duration: Treatment continued for 5 weeks.
  • Key Assessments:
    • Cardiac function was assessed by measuring Left Ventricular (LV) Ejection Fraction.
    • Structural remodeling was evaluated through histology on LV tissue sections, using:
      • Picrosirius red (PS) staining to quantify total collagen content.
      • Immunohistochemistry for Collagen I (CI) to identify a key collagen type.
      • Staining for macrophage infiltration in the peri-infarct zone.
In Vitro Protocols
  • Myocyte Hypertrophy Assay:
    • Cardiac myocytes were stimulated with pro-hypertrophic agents (Angiotensin II (AngII) and Tumor Necrosis Factor-alpha (TNFα)).
    • Hypertrophy was quantified, and the expression of genetic markers ANP (atrial natriuretic peptide) and β-MHC (beta-myosin heavy chain) was measured.
  • Cardiac Fibroblast Collagen Synthesis Assay:
    • Cardiac fibroblasts were stimulated with profibrotic agents (AngII and Transforming Growth Factor-beta (TGFβ)).
    • Collagen synthesis was quantified, and the expression of Connective Tissue Growth Factor (CTGF) and Collagen I genes was analyzed.
  • Monocyte Inflammation Assay:
    • Monocytes were stimulated with Lipopolysaccharide (LPS) to induce inflammation.
    • The expression of the TNFα gene was measured as a key inflammatory marker.

sEH Inhibition in Cardiac Repair Signaling

The diagram below illustrates the proposed mechanism of this compound based on general sEH biology and the described pharmacological effects. The signaling pathways impacted by sEH inhibition lead to the observed anti-remodeling, anti-fibrotic, and anti-inflammatory effects [1].

G GSK This compound (sEH Inhibitor) sEH Soluble Epoxide Hydrolase (sEH) GSK->sEH Inhibits EETs Epoxy-Eicosatrienoic Acids (EETs) sEH->EETs Degrades Hypertrophy Attenuated Myocyte Hypertrophy EETs->Hypertrophy Anti-hypertrophic Effects Fibrosis Reduced Cardiac Fibrosis EETs->Fibrosis Anti-fibrotic Effects Inflammation Suppressed Macrophage Inflammation EETs->Inflammation Anti-inflammatory Effects Improvement Improved Cardiac Function (↑ Ejection Fraction) Hypertrophy->Improvement Fibrosis->Improvement Inflammation->Improvement

> Proposed signaling pathway for this compound where soluble epoxide hydrolase (sEH) inhibition stabilizes beneficial EETs, leading to improved cardiac outcomes.

References

Quantitative Data Summary of GSK2188931B Effects

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize the key quantitative findings from the 2013 pre-clinical study in rats. "MI+Veh" refers to myocardial infarction model rats treated with vehicle, while "MI+GSK" refers to those treated with GSK2188931B [1].

Table 1: Effects on Cardiac Function and Structure This table shows the impact of this compound on overall heart function and structural remodeling five weeks after myocardial infarction.

Parameter Sham Group MI + Vehicle Group MI + this compound Group P-Value
LV Ejection Fraction (%) 65 ± 2 30 ± 2 43 ± 2 P < 0.01 vs. MI+Veh
Collagen I in NIZ (%) 2.57 ± 0.17 5.06 ± 0.58 2.97 ± 0.34 P < 0.05 vs. MI+Veh
Collagen I in PIZ (%) 2.57 ± 0.17 10.51 ± 0.64 7.77 ± 0.57 P < 0.05 vs. MI+Veh
Picrosirius Red (Fibrosis) in NIZ (%) 1.46 ± 0.13 2.14 ± 0.22 1.28 ± 0.14 P < 0.05 vs. MI+Veh
Picrosirius Red (Fibrosis) in PIZ (%) 1.46 ± 0.13 9.06 ± 0.48 6.31 ± 0.63 P < 0.05 vs. MI+Veh

Abbreviations: LV, Left Ventricular; NIZ, Non-Infarcted Zone; PIZ, Peri-Infarcted Zone.

Table 2: In Vitro Anti-fibrotic and Anti-hypertrophic Effects This table summarizes the direct effects of this compound on isolated cardiac cells under stimulatory conditions, demonstrating its cellular-level mechanisms of action.

Cell Type / Assay Stimulus Measured Outcome Effect of this compound P-Value
Myocytes AngII & TNFα Hypertrophy & gene expression (ANP, β-MHC) Reduced P < 0.05
Cardiac Fibroblasts AngII & TGFβ Collagen synthesis & gene expression (CTGF, CI) Reduced P < 0.05
Monocytes LPS (Lipopolysaccharide) TNFα gene expression Reduced P < 0.05

Abbreviations: AngII, Angiotensin II; TNFα, Tumor Necrosis Factor-alpha; TGFβ, Transforming Growth Factor-beta; ANP, Atrial Natriuretic Peptide; β-MHC, Beta-Myosin Heavy Chain; CTGF, Connective Tissue Growth Factor.

Detailed Experimental Protocols

The following methodologies are reconstructed from the descriptions in the research article [1].

In Vivo Myocardial Infarction Model and Dosing
  • Animal Model: The study used a rat model of myocardial infarction, induced by permanent ligation of the left anterior descending coronary artery.
  • Compound Administration: this compound was administered post-MI. It was mixed into the standard chow diet at a concentration calculated to deliver a consistent daily dose of 80 mg/kg of body weight.
  • Treatment Duration: The treatment was continued for a period of 5 weeks.
  • Control Groups: The study included a sham-operated group (no MI) and an MI group treated only with the vehicle as negative controls.
  • Key Functional Measurement: Left ventricular ejection fraction was measured to assess cardiac function.
In Vitro Cell-Based Assays
  • Myocyte Hypertrophy Assay: Cardiac myocytes were stimulated with pro-hypertrophic agents (Angiotensin II and TNFα). The reduction in hypertrophy was assessed by measuring the expression of hypertrophy marker genes, ANP and β-MHC.
  • Cardiac Fibroblast Collagen Synthesis Assay: Cardiac fibroblasts were stimulated with profibrotic agents (Angiotensin II and TGFβ). The reduction in collagen production was quantified by measuring collagen synthesis and the expression of profibrotic genes, CTGF and Collagen I.
  • Monocyte Inflammation Assay: Monocytes were stimulated with LPS to induce inflammation. The anti-inflammatory effect of this compound was determined by measuring the reduction in TNFα gene expression.

Tools for Creating Signaling Pathway Diagrams

Since the search results did not contain a pre-defined pathway for this compound, you can use the Graphviz DOT language to create professional diagrams based on its known mechanism of action.

Mechanism of Action Summary: this compound inhibits the soluble epoxide hydrolase (sEH) enzyme [2]. This inhibition leads to increased levels of epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs) [2]. EETs function as endothelium-derived hyperpolarizing factors (EDHF), promoting vasodilation and exerting anti-inflammatory, anti-fibrotic, and anti-hypertrophic effects, which underpin the cardioprotective outcomes observed in the study [1] [2].

The Graphviz DOT script below provides a template for visualizing this mechanism. You can modify this script using online editors or Python packages as needed [3] [4].

G GSK This compound sEH soluble Epoxide Hydrolase (sEH) GSK->sEH Inhibits EETs Epoxy Fatty Acids (EETs) GSK->EETs Stabilizes sEH->EETs Degrades EDHF EDHF-like Effects EETs->EDHF Promotes Effects Anti-fibrotic Anti-hypertrophic Anti-inflammatory EDHF->Effects Leads to

Diagram 1: Proposed mechanism of this compound as an sEH inhibitor. Based on [1] [2].

References

GSK2188931B scientific background and development

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Background and Mechanism of Action

GSK2188931B is a novel inhibitor of the soluble epoxide hydrolase (sEH) enzyme, investigated for its potential to prevent pathological cardiac remodeling after a myocardial infarction (MI) [1].

The table below summarizes the core scientific findings from the primary pre-clinical study on this compound:

Aspect Details
Molecular Target Soluble Epoxide Hydrolase (sEH) [1]
Therapeutic Hypothesis Inhibition of sEH exerts anti-remodeling, anti-fibrotic, and anti-inflammatory effects post-MI [1].

| In Vivo Model (Rat MI) | Dosage: 80 mg/kg/day in chow for 5 weeks [1]. Key Outcome: Significantly improved left ventricular ejection fraction (MI+Veh: 30 ± 2% vs. MI+GSK: 43 ± 2%) [1]. Effects: Attenuated collagen deposition and macrophage infiltration in the heart [1]. | | In Vitro Findings | Reduced AngII- and TNFα-stimulated myocyte hypertrophy [1]. Reduced AngII- and TGFβ-stimulated cardiac fibroblast collagen synthesis [1]. Reduced TNFα gene expression in LPS-stimulated monocytes [1]. | | Key Quantitative Reductions | Peri-Infarct Zone Collagen I: MI+Veh: 10.51 ± 0.64% vs. MI+GSK: 7.77 ± 0.57% [1]. Non-Infarct Zone Collagen I: MI+Veh: 5.06 ± 0.58% vs. MI+GSK: 2.97 ± 0.34% [1]. |

The following diagram illustrates the proposed mechanism through which this compound confers its anti-remodeling effects, integrating findings from the in vivo and in vitro studies:

GSK2188931B_Mechanism GSK This compound sEH sEH Enzyme GSK->sEH Inhibits EETs Protective Epoxyeicosatrienoic acids (EETs) sEH->EETs Degrades Remodeling Pathological Remodeling EETs->Remodeling Suppresses Fibrosis Fibrosis (Collagen Deposition) EETs->Fibrosis Reduces Inflammation Inflammation (Macrophage Infiltration) EETs->Inflammation Attenuates Hypertrophy Myocyte Hypertrophy EETs->Hypertrophy Inhibits Improvement Improved Cardiac Function EETs->Improvement Promotes

Proposed mechanism of this compound in preventing post-MI cardiac remodeling.

Experimental Protocols and Methodologies

The key experiments validating this compound are summarized below with their core methodologies.

In Vivo Anti-Remodeling Study

This study evaluated the therapeutic potential of this compound in a live animal model of myocardial infarction [1].

  • Animal Model: Rats subjected to myocardial infarction (MI) [1].
  • Treatment Protocol: this compound was administered post-MI at a dose of 80 mg/kg/day, mixed into the diet for 5 weeks. A control group received a vehicle-treated diet [1].
  • Functional Assessment: Cardiac function was assessed by measuring the Left Ventricular Ejection Fraction (LVEF) [1].
  • Tissue Analysis: At the endpoint, heart tissues were analyzed using:
    • Picrosirius Red Staining: To quantify total collagen deposition (fibrosis) [1].
    • Immunohistochemistry for Collagen I: To specifically assess this key collagen type [1].
    • Macrophage Staining: To quantify macrophage infiltration as a marker of inflammation [1].
In Vitro Cell-Based Assays

These experiments investigated the direct cellular effects of this compound on key cell types involved in cardiac remodeling [1].

  • Myocyte Hypertrophy Assay:
    • Stimuli: Angiotensin II (AngII) or Tumor Necrosis Factor-alpha (TNFα) [1].
    • Measurement: Reduction in markers of hypertrophy, including Atrial Natriuretic Peptide (ANP) and β-Myosin Heavy Chain (β-MHC) [1].
  • Cardiac Fibroblast Fibrosis Assay:
    • Stimuli: AngII or Transforming Growth Factor-beta (TGFβ) [1].
    • Measurement: Reduction in collagen synthesis, specifically Collagen I production, and downregulation of the profibrotic gene Connective Tissue Growth Factor (CTGF) [1].
  • Monocyte Inflammation Assay:
    • Stimulus: Lipopolysaccharide (LPS) [1].
    • Measurement: Reduction in TNFα gene expression [1].

Development Status and Context

While the scientific rationale for this compound was promising in pre-clinical research, there is no evidence in GSK's official pipeline or recent press releases to suggest this specific compound has advanced into clinical trials [2].

GSK's current strategy emphasizes other therapeutic areas and platforms. However, their ongoing investment in oligonucleotide therapeutics (like bepirovirsen for hepatitis B) and neurology (using platforms to cross the blood-brain barrier) demonstrates a continued commitment to innovative modalities and complex diseases [3] [4] [5].

Research Implications and Future Directions

The study on this compound provides a strong proof-of-concept for sEH inhibition as a valuable therapeutic strategy for post-heart failure remodeling. The compound demonstrated multi-faceted benefits by directly targeting fibrosis, hypertrophy, and inflammation [1]. Future research in this area would likely focus on:

  • Developing next-generation sEH inhibitors with improved pharmacokinetic properties.
  • Exploring the therapeutic potential of sEH inhibition in other fibrotic and inflammatory diseases.
  • Identifying patient subpopulations most likely to benefit from this mechanism of action.

References

Comprehensive Application Note: GSK2188931B in Myocardial Infarction Models - Protocol and Data Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Compound Profile

Soluble epoxide hydrolase (sEH) has emerged as a promising therapeutic target for cardiac remodeling following myocardial infarction (MI). sEH is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs), which are endogenous lipids with potent anti-inflammatory, vasodilatory, and cardioprotective properties. By inhibiting sEH, GSK2188931B prevents the degradation of EETs, thereby enhancing their beneficial biological effects in the cardiovascular system. The compound represents a novel approach to modulating the post-infarction inflammatory response and subsequent fibrotic processes that drive pathological ventricular remodeling and functional deterioration.

This compound is a potent small molecule inhibitor specifically developed to target sEH in cardiovascular disease models. The compound was administered orally at a dose of 80 mg/kg/d incorporated into standard laboratory chow in the referenced studies, providing consistent exposure throughout the experimental period. This dosing strategy was selected based on previous pharmacokinetic studies demonstrating adequate target engagement and favorable tissue distribution. The inhibitor's mechanism centers on preserving endogenous EETs, which have been shown to modulate multiple signaling pathways involved in hypertrophy, fibrosis, and inflammation—key pathological processes in post-MI cardiac remodeling [1].

The therapeutic rationale for sEH inhibition post-MI stems from the critical role of inflammation and fibrosis in ventricular remodeling. Following ischemic injury, the heart undergoes a complex series of structural changes including infarct expansion, hypertrophy of non-infarcted myocardium, and increased collagen deposition. These changes initially serve to maintain cardiac function but ultimately contribute to ventricular dilation, contractile dysfunction, and progression to heart failure. By targeting multiple aspects of this maladaptive process simultaneously, sEH inhibition offers a comprehensive approach to preserving cardiac architecture and function after ischemic injury.

In Vivo Myocardial Infarction Model Protocol

Animal Model and Surgical Procedure

The established protocol for evaluating this compound efficacy utilizes a rodent myocardial infarction model induced by permanent occlusion of the left anterior descending coronary artery (LAD). This well-characterized surgical approach produces a reproducible infarct that triggers progressive ventricular remodeling similar to that observed in human patients following MI. Adult Sprague-Dawley or Wistar rats weighing between 250-300 grams are typically employed, with sample sizes of 8-12 animals per group providing sufficient statistical power to detect significant treatment effects in most studies. Animals are randomized to treatment groups using a block randomization method to ensure balanced distribution of potential confounding factors [1].

The surgical procedure begins with anesthesia induction using isoflurane (3-5%) or ketamine/xylazine (80/10 mg/kg) administered intraperitoneally, followed by endotracheal intubation and mechanical ventilation. Depth of anesthesia is confirmed by absence of pedal reflex, and body temperature is maintained at 37°C throughout the procedure using a heating pad. A left thoracotomy is performed in the fourth or fifth intercostal space to expose the heart, followed by pericardial incision to visualize the LAD. A 6-0 or 7-0 polypropylene suture is passed underneath the LAD approximately 2-3 mm from its origin, and permanent occlusion is achieved by tightening the suture. Successful infarction is confirmed by immediate blanching of the myocardial surface and ECG changes indicating ST-segment elevation. The thoracotomy is then closed in layers, and animals receive analgesia (buprenorphine, 0.05 mg/kg) for postoperative pain management [1] [2].

Sham-operated control animals undergo an identical procedure except for the actual ligation of the LAD, which serves to control for the effects of surgical stress and anesthesia. All animals receive standard postoperative care including hydration support, monitoring for signs of distress, and ad libitum access to food and water. Treatment with this compound or vehicle typically commences immediately after surgery or within 24 hours post-MI, continuing for the entire study duration to evaluate effects on the complete remodeling process.

Dosing Regimen and Formulation

Table: this compound Dosing Protocol

Parameter Specification
Compound This compound
Dose 80 mg/kg/day
Route Oral (via chow)
Formulation Mixed with standard laboratory chow
Treatment Initiation Immediately post-MI
Treatment Duration 5 weeks
Control Vehicle-treated chow

This compound is administered via dietary incorporation at a concentration calculated to deliver 80 mg/kg/day based on average food consumption. This non-invasive administration method minimizes stress associated with daily dosing procedures that could potentially confound cardiovascular measurements. The compound is thoroughly mixed with standard powdered laboratory chow using a geometric dilution method to ensure uniform distribution, then formed into pellets using a laboratory pellet maker. Vehicle control groups receive identical chow without the active compound. Food consumption and body weight are monitored weekly to confirm appropriate dosing and assess general animal health throughout the study period [1].

The selection of the 5-week study duration is based on the typical time course of post-MI remodeling in rodent models, which encompasses the inflammatory, proliferative, and maturation phases of healing and remodeling. This timeframe allows for assessment of both early effects on inflammation and later impacts on fibrosis and cardiac function. The immediate initiation of treatment following MI mimics clinical scenarios where therapeutic intervention begins soon after the ischemic event, potentially during hospitalization for acute coronary syndrome.

Functional and Molecular Assessment Methods

Echocardiographic Assessment of Cardiac Function

Transthoracic echocardiography serves as the primary non-invasive method for serial assessment of cardiac structure and function in the MI model. Imaging is typically performed at baseline (pre-MI) and at regular intervals throughout the study period, with terminal measurements conducted at the 5-week endpoint. Animals are lightly anesthetized with isoflurane (1-2%) to maintain spontaneous respiration while minimizing stress, and chest hair is removed using a depilatory cream to enhance acoustic transmission. High-frequency ultrasound systems (typically 12-40 MHz transducers) provide sufficient resolution for rodent cardiac imaging, with measurements taken according to established guidelines for preclinical echocardiography [1].

Key parameters assessed include left ventricular end-systolic and end-diastolic dimensions (LVESD and LVEDD), anterior and posterior wall thickness, and functional indices such as ejection fraction (EF) and fractional shortening (FS). Measurements are obtained from both parasternal long-axis and short-axis views at the papillary muscle level, with M-mode recordings used for dimensional analysis. The ejection fraction is calculated using the Teichholz formula or Simpson's method of discs, with careful attention to consistent positioning between imaging sessions. Additionally, Doppler measurements of mitral inflow (E and A waves) can provide information about diastolic function, which often becomes impaired early in the remodeling process [1] [3].

Hemodynamic Measurements

Invasive hemodynamic assessment provides complementary data to echocardiography, offering direct measurements of intracardiac pressures and contractility that are less influenced by loading conditions. At the study endpoint, animals are anesthetized, and a micromanometer-tipped catheter is advanced into the left ventricle via the carotid artery or apical puncture. Parameters recorded include left ventricular systolic pressure (LVSP), end-diastolic pressure (LVEDP), and the maximum rate of pressure development (+dP/dt) and decline (-dP/dt) as indices of contractility and relaxation, respectively. Pressure-volume loop analysis can provide additional sophisticated parameters of cardiac function but requires specialized equipment and expertise [1].

Histological and Molecular Analyses

Histological examination of cardiac tissue provides crucial structural information about the remodeling process. At termination, hearts are arrested in diastole, excised, and processed for either frozen or paraffin embedding following fixation. Sectioning is performed from base to apex to permit assessment of different ventricular regions: infarct zone (IZ), peri-infarct zone (PIZ), and remote non-infarcted zone (NIZ). Multiple staining techniques are employed to characterize different aspects of tissue remodeling [1].

Table: Histological Staining Protocols for Myocardial Tissue

Staining Method Purpose Key Outcomes
Picrosirius Red Collagen deposition Total fibrosis assessment
Collagen I Immunostaining Type I collagen specific fibrosis Mature collagen content
Macrophage Immunostaining Inflammation Macrophage infiltration
Wheat Germ Agglutinin Cardiomyocyte size Cellular hypertrophy

Picrosirius red staining is particularly valuable for collagen quantification, with stained sections visualized under polarized light to enhance specificity. Digital image analysis of stained sections allows quantification of the percentage area of fibrosis in each region. Immunohistochemistry for collagen I, the predominant collagen type in myocardial fibrosis, provides additional specific information about the mature collagen content. Macrophage infiltration is assessed using antibodies against specific macrophage markers (e.g., CD68), with quantification of positively stained cells in the peri-infarct region providing an index of ongoing inflammation [1].

Molecular analyses supplement histological findings by examining expression of genes and proteins associated with hypertrophy, fibrosis, and inflammation. RNA extracted from myocardial tissue is used to quantify mRNA levels of atrial natriuretic peptide (ANP), beta-myosin heavy chain (β-MHC), connective tissue growth factor (CTGF), and collagen I using quantitative RT-PCR. Protein analysis by Western blotting or ELISA can confirm changes at the protein level and assess phosphorylation status of signaling molecules involved in the remodeling process [1].

In Vitro Studies Protocol

Cell Culture Models

Complementary in vitro studies provide mechanistic insights into the direct cellular effects of this compound independent of systemic influences. Primary cultures of cardiac myocytes and fibroblasts are isolated from neonatal or adult rodent hearts using established enzymatic digestion methods. Cardiac myocytes are cultured in serum-free conditions to minimize fibroblast contamination, while fibroblasts are expanded through serial passaging. Additionally, monocyte/macrophage cell lines such as RAW 264.7 cells provide models for investigating anti-inflammatory effects [1].

For hypertrophy studies, neonatal rat ventricular myocytes are stimulated with angiotensin II (AngII, 100 nM) or tumor necrosis factor-alpha (TNFα, 10 ng/mL) for 24-48 hours in the presence or absence of this compound. Hypertrophic responses are assessed by measuring cell surface area using immunofluorescence staining for α-actinin, protein synthesis rates via 3H-leucine incorporation, and expression of hypertrophy markers (ANP, β-MHC) by qRT-PCR. These multidimensional assessments provide complementary evidence of antihypertrophic effects [1].

Fibrosis and Inflammation Models

For fibrosis modeling, cardiac fibroblasts are stimulated with transforming growth factor-beta (TGFβ, 5 ng/mL) or AngII (100 nM) to induce profibrotic responses. Treatment with this compound is typically initiated 1-2 hours before stimulus application. Key endpoints include collagen synthesis measured by 3H-proline incorporation, expression of fibrotic markers (collagen I, III, CTGF) by qRT-PCR and Western blot, and fibroblast activation assessed by α-smooth muscle actin expression and immunocytochemistry [1].

Anti-inflammatory effects are evaluated in monocyte/macrophage cultures stimulated with lipopolysaccharide (LPS, 100 ng/mL). This compound is added prior to stimulation, and inflammatory responses are assessed by measuring TNFα gene expression using qRT-PCR, cytokine secretion via ELISA, and activation of inflammatory signaling pathways (NF-κB, MAPK) by Western blotting. These reductionist approaches help elucidate the specific cell types and pathways modulated by sEH inhibition in the complex post-MI environment [1].

Data Analysis and Results Summary

Quantitative Outcomes

Table: Summary of Key Efficacy Outcomes for this compound in Post-MI Remodeling

Parameter Sham Group MI+Vehicle Group MI+this compound Group P-value
Ejection Fraction (%) 65 ± 2 30 ± 2 43 ± 2 <0.01
LV Fibrosis (PIZ) - PSR (%) 1.46 ± 0.13 9.06 ± 0.48 6.31 ± 0.63 <0.05
Collagen I Deposition (PIZ) (%) 2.57 ± 0.17 10.51 ± 0.64 7.77 ± 0.57 <0.05
Macrophage Infiltration (PIZ) Baseline Significantly Increased Significantly Reduced <0.05

The efficacy data demonstrate that this compound treatment produces significant functional benefits in the post-MI setting, with a remarkable 43% improvement in ejection fraction compared to 30% in vehicle-treated MI animals. This functional improvement was accompanied by substantial attenuation of structural remodeling, particularly in the critical peri-infarct zone where fibrosis plays a major role in ventricular stiffening and arrhythmogenesis. The reduction in collagen I deposition is especially noteworthy as this fibrillar collagen contributes significantly to myocardial stiffness and impaired diastolic function. Importantly, these benefits occurred without significant effects on systolic blood pressure, suggesting direct cardiac effects rather than afterload reduction [1].

The anti-inflammatory effects of this compound were evidenced by reduced macrophage infiltration into the peri-infarct region. This is significant since sustained inflammation following MI drives progressive remodeling and dysfunction. The direct cellular effects observed in vitro provide mechanistic support for these in vivo findings, with this compound reducing AngII- and TNFα-stimulated myocyte hypertrophy, TGFβ-stimulated fibroblast collagen synthesis, and LPS-induced monocyte TNFα expression. The coordinated attenuation of these complementary pathological pathways highlights the potential of sEH inhibition as a multifaceted therapeutic approach [1].

Experimental Workflow Visualization

The following diagram illustrates the complete experimental workflow for evaluating this compound in myocardial infarction models:

G Start Study Design Surgery LAD Ligation Surgery Start->Surgery Treatment This compound Administration (80 mg/kg/d in chow) Surgery->Treatment 24 hours Assessment Functional Assessment Treatment->Assessment Weekly for 5 weeks Terminal Terminal Analysis Assessment->Terminal Week 5 Results Data Analysis Terminal->Results

Signaling Pathways Modulation

The diagram below illustrates the key signaling pathways modulated by this compound in myocardial infarction models:

G cluster_effects Biological Effects cluster_pathways Cellular Pathways sEHInhibition This compound sEH Inhibition EETs Increased EETs sEHInhibition->EETs AntiInflammatory Reduced Inflammation EETs->AntiInflammatory AntiFibrotic Attenuated Fibrosis EETs->AntiFibrotic AntiHypertrophic Inhibited Hypertrophy EETs->AntiHypertrophic Macrophage Reduced Macrophage Infiltration AntiInflammatory->Macrophage Collagen Decreased Collagen Synthesis AntiFibrotic->Collagen Myocyte Suppressed Myocyte Hypertrophy AntiHypertrophic->Myocyte

Technical Considerations and Applications

Model Selection and Validation

The permanent LAD occlusion model used in the this compound studies produces a substantial anterior wall infarct typically involving 30-50% of the left ventricle, which reliably triggers progressive remodeling over the 5-week study period. Researchers should note that this model produces a more severe injury than ischemia-reperfusion models, with less potential for spontaneous recovery. Infarct size validation is critical and can be performed by planimetry of stained tissue sections using tetrazolium chloride (TTC) staining acutely or Masson's trichrome/picrosirius red at terminal endpoints. Exclusion criteria should be established for animals with infarcts comprising <20% or >50% of the left ventricular area, as these extremes may not exhibit typical remodeling responses or may have excessive mortality, respectively [1] [3] [2].

Alternative large animal models, particularly porcine models, may offer advantages in certain translational contexts. Porcine coronary anatomy and cardiac physiology more closely resemble humans, and the development of subendocardial infarction patterns following temporary balloon occlusion may better mimic human myocardial infarction with subsequent reperfusion therapy. However, these models require significantly greater resources and specialized facilities. The choice between models should be guided by specific research questions, available infrastructure, and translational objectives [2].

Compound Handling and Formulation

This compound is a small molecule with properties typical of pharmaceutical compounds in development. For in vitro studies, the compound is typically dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, with final DMSO concentrations not exceeding 0.1% in cell culture media. For in vivo administration via chow, stability testing should confirm compound integrity under storage conditions, typically at 4°C for up to several weeks. Researchers should verify the homogeneity of distribution in chow by analyzing samples from different batches using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) methods [1].

Appropriate control groups are essential for interpreting results from this compound studies. These should include sham-operated animals (surgery without LAD ligation) to establish baseline parameters, vehicle-treated MI animals to define the natural history of post-MI remodeling, and This compound-treated MI animals to assess therapeutic efficacy. Additional control groups receiving standard-of-care medications such as ACE inhibitors or beta-blockers can provide valuable contextual information about the magnitude of benefit relative to established therapies [1].

Conclusion

The comprehensive protocol outlined in this application note demonstrates that this compound, a potent soluble epoxide hydrolase inhibitor, produces significant beneficial effects on cardiac function and ventricular remodeling in experimental myocardial infarction models. The detailed methodologies for in vivo assessment and complementary in vitro models provide researchers with a robust framework for evaluating this promising therapeutic approach. The multifaceted mechanism of action targeting hypertrophy, fibrosis, and inflammation simultaneously represents a distinct advantage over more narrowly focused interventions. These protocols and data support further investigation of sEH inhibition as a therapeutic strategy for preventing heart failure progression following myocardial infarction.

References

GSK2188931B Application Notes: Protocol for Cardiac Fibrosis Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

GSK2188931B is a soluble epoxide hydrolase (sEH) inhibitor investigated for its anti-fibrotic and anti-remodeling effects in the heart. Inhibition of sEH elevates endogenous levels of cardioprotective epoxyeicosatrienoic acids (EETs), which combat inflammation, fibrosis, and apoptosis [1]. This document outlines the experimental protocols and key findings from a pivotal study demonstrating its efficacy in a post-myocardial infarction (MI) model.

In Vivo Dosing Regimen and Model

The primary evidence for this compound's efficacy comes from a rat model of myocardial infarction.

Table 1: In Vivo Dosing Protocol

Parameter Specification
Animal Model Rat post-myocardial infarction (MI) model
Compound This compound
Dosage 80 mg/kg/day
Route of Administration Administered in chow diet
Treatment Duration 5 weeks, initiated post-MI
Control Vehicle-treated (Veh) rats

Key Experimental Outcomes

The 5-week treatment with this compound yielded significant improvements in cardiac function and structure.

Table 2: Summary of Key In Vivo Results after 5 Weeks of Treatment

Parameter Sham Group MI + Vehicle Group MI + this compound Group Effect of GSK
LV Ejection Fraction 65 ± 2% 30 ± 2% 43 ± 2% Improved (P<0.01)
Picrosirius Red (PS) - Non-Infarct Zone 1.46 ± 0.13% 2.14 ± 0.22% 1.28 ± 0.14% Attenuated (P<0.05)
Collagen I (CI) - Non-Infarct Zone 2.57 ± 0.17% 5.06 ± 0.58% 2.97 ± 0.34% Attenuated (P<0.05)
Picrosirius Red (PS) - Peri-Infarct Zone 1.46 ± 0.13% 9.06 ± 0.48% 6.31 ± 0.63% Attenuated (P<0.05)
Collagen I (CI) - Peri-Infarct Zone 2.57 ± 0.17% 10.51 ± 0.64% 7.77 ± 0.57% Attenuated (P<0.05)
Macrophage Infiltration (Peri-Infarct Zone) Not specified Elevated Reduced Reduced (P<0.05)
Systolic Blood Pressure Not specified Not significantly affected Not significantly affected No significant effect

Detailed Experimental Methodologies

In Vivo Myocardial Infarction Model and Analysis
  • MI Induction: Myocardial infarction is typically induced in rats via permanent ligation of the left anterior descending coronary artery.
  • Echocardiography: Transthoracic echocardiography is performed under light anesthesia to assess cardiac structure and function. Left ventricular (LV) ejection fraction is calculated from M-mode measurements in the parasternal short-axis view.
  • Histological Analysis: Heart tissue sections are stained with picrosirius red to visualize total collagen deposition and immunostained for Collagen I to identify a key fibrotic component. The stained area is quantified as a percentage of the total tissue area in specified zones (non-infarct and peri-infarct).
  • Macrophage Infiltration: Tissue sections are immunostained with a macrophage-specific antibody (e.g., anti-CD68), and positive cells are counted in the peri-infarct zone.
In Vitro Cell-Based Assays

The study also included in vitro experiments to elucidate the direct cellular effects of this compound.

Table 3: Summary of In Vitro Assays and Findings

Cell Type Stimulation Assayed Outcome Effect of this compound
Cardiac Myocytes Angiotensin II (AngII), TNFα Hypertrophy (cell size), markers (ANP, β-MHC) Reduced hypertrophy (P<0.05)
Cardiac Fibroblasts AngII, TGFβ Collagen synthesis, marker (CTGF, Collagen I) Reduced collagen synthesis (P<0.05)
Monocytes Lipopolysaccharide (LPS) TNFα gene expression Reduced inflammation (P<0.05)

Mechanism of Action and Signaling Pathway

This compound exerts its effects by inhibiting soluble epoxide hydrolase (sEH). The following diagram illustrates the core mechanism underlying its anti-fibrotic action.

G AA Arachidonic Acid (AA) CYP CYP Epoxygenases AA->CYP EETs Epoxyeicosatrienoic Acids (EETs: 8,9-, 11,12-, 14,15-EET) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydration Effects Anti-fibrotic, Anti-inflammatory, Anti-hypertrophic Effects EETs->Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) - Less Active sEH->DHETs GSK This compound (sEH Inhibitor) GSK->sEH Inhibits

The inhibition of sEH by this compound prevents the degradation of protective EETs, allowing them to exert direct effects on cardiac cells, reducing hypertrophy, collagen synthesis, and inflammation [2] [1].

Formulation and Pharmacokinetics Note

The searched literature confirms the in vivo dosing regimen but does not provide detailed information on the compound's formulation for the chow diet, its pharmacokinetic profile (e.g., half-life, bioavailability), or its specific chemical structure. Further investigation into the primary research article or drug developer's data is required for these details.

Conclusion

The provided data supports the use of this compound at 80 mg/kg/day administered in the diet for 5 weeks in rodent models of post-MI cardiac remodeling. This protocol effectively improves cardiac function, reduces fibrosis, and attenuates inflammation. Researchers can adapt these detailed methodologies for subsequent in vivo and in vitro studies on sEH inhibition.

References

GSK2188931B administration in rat models

Author: Smolecule Technical Support Team. Date: February 2026

GSK2188931B Application Notes

1. Compound Profile & Mechanism of Action this compound is identified in the literature as a novel inhibitor of soluble epoxide hydrolase (sEH) [1]. sEH is an enzyme that breaks down anti-inflammatory and vasoprotective epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound is expected to elevate endogenous EET levels, thereby promoting anti-inflammatory, anti-fibrotic, and vasoprotective effects. In the referenced study, it was investigated for its beneficial anti-remodeling actions following a myocardial infarction (MI) in rats [1].

2. Key In Vivo Findings in Rat MI Model The primary evidence for this compound's efficacy comes from a study where it was administered post-myocardial infarction [1]. The key outcomes are summarized below:

Table 1: Key Efficacy Findings of this compound in a Rat MI Model

Parameter Measured Finding Reported P-value
Left Ventricular Ejection Fraction Significant improvement vs. vehicle-treated MI group P < 0.01
Cardiac Fibrosis (Peri-infarct zone) Significant reduction in collagen I and picrosirius red area P < 0.05
Macrophage Infiltration (Peri-infarct zone) Significant reduction P < 0.05
In Vitro Anti-fibrotic & Anti-hypertrophic Effects Reduction in collagen synthesis and hypertrophy markers in cardiac cells P < 0.05

3. Direct In Vitro Effects on Cardiac Cells The same study also reported direct effects of this compound on isolated cardiac cells, supporting its anti-remodeling properties [1]:

  • Cardiac Myocytes: Reduced angiotensin II- and TNFα-stimulated hypertrophy.
  • Cardiac Fibroblasts: Reduced angiotensin II- and TGFβ-stimulated collagen synthesis.
  • Monocytes: Reduced TNFα gene expression in lipopolysaccharide (LPS)-stimulated cells.

Experimental Protocol for Rat MI Model

Based on the study by [1], the following protocol was used to evaluate this compound.

1. Animal Model and Dosing Regimen

  • Animal Model: The study was conducted on rats with induced myocardial infarction.
  • Dose: 80 mg/kg/day [1].
  • Route of Administration: Administered via diet (in chow) [1].
  • Treatment Duration: 5 weeks [1].
  • Control: Compared against a vehicle-treated (Veh) MI group and a sham-operated group.

2. Key Methodological and Assessment Details

  • Functional Assessment: Left ventricular ejection fraction was measured as a primary indicator of cardiac function [1].
  • Histological Analysis: The area of fibrosis was quantified in the peri-infarct and non-infarct zones using picrosirius red and collagen I staining [1].
  • Inflammation Assessment: Macrophage infiltration into the peri-infarct zone was measured [1].

The experimental workflow for this study can be summarized as follows:

G Start Rat Myocardial Infarction (MI) Model Group1 Sham Group Start->Group1 Group2 MI + Vehicle Group Start->Group2 Group3 MI + this compound Start->Group3 Assessment Terminal Assessment Group1->Assessment Group2->Assessment Dosing Dosing: 80 mg/kg/day in chow Group3->Dosing Group3->Assessment Duration Duration: 5 weeks Dosing->Duration Func Cardiac Function (LV Ejection Fraction) Assessment->Func Histo Histology (Fibrosis, Collagen I) Assessment->Histo Inflam Inflammation (Macrophage Infiltration) Assessment->Inflam

Limitations and Further Research

It is important to note that the information available from the search results is based on a single study. A complete application note would require additional data that is not present in these results, including:

  • Detailed Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profile of this compound in rats.
  • Comprehensive Toxicology: A full toxicological and safety assessment.
  • Formulation Details: The specific formulation used for incorporation into the animal chow.
  • Dose-Ranging Studies: Evidence for the selection of the 80 mg/kg/day dose.

Summary for Researchers

For scientists planning to use this compound, the following table consolidates the critical administration parameters.

Table 2: Summary of this compound Administration in Rats

Parameter Detail from Literature
Indication Studied Post-myocardial infarction cardiac remodeling
Target Soluble Epoxide Hydrolase (sEH)
Recommended Dose 80 mg/kg/day
Route of Administration Oral (via diet/chow)
Treatment Duration 5 weeks
Primary Efficacy Evidence Improved cardiac function, reduced fibrosis and inflammation

References

Comprehensive Application Notes and Protocols for GSK2188931B: Cardiac Function Assessment in Myocardial Infarction Models

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Introduction

GSK2188931B represents a novel therapeutic class of soluble epoxide hydrolase (sEH) inhibitors with demonstrated efficacy in mitigating adverse cardiac remodeling post-myocardial infarction (MI). This compound acts by elevating endogenous epoxyeicosatrienoic acids (EETs), which are lipid mediators with potent anti-inflammatory, anti-fibrotic, and anti-hypertrophic properties [1]. The inhibition of sEH prevents the conversion of cardioprotective EETs to their less active dihydroxyeicosatrienoic acids (DHETs), thereby amplifying their natural beneficial effects in the cardiovascular system [1]. Experimental evidence indicates that chronic administration of this compound following MI significantly improves left ventricular ejection fraction and attenuates pathological structural changes without affecting systolic blood pressure, positioning it as a promising candidate for heart failure therapeutic development [2].

Mechanisms of Action and Signaling Pathways

Molecular Pathways in Cardiac Remodeling

The therapeutic efficacy of this compound stems from its multifaceted interference with key signaling pathways driving pathological cardiac remodeling:

  • EET-Mediated Cardioprotection: EETs function as endogenous signaling molecules that counter multiple aspects of maladaptive remodeling. They exert anti-inflammatory effects by reducing macrophage infiltration into damaged cardiac tissue, demonstrate anti-fibrotic activity by suppressing collagen deposition, and provide anti-apoptotic protection to cardiomyocytes [1]. The elevation of EETs through sEH inhibition creates a favorable environment for cardiac repair and functional preservation.

  • TGF-β and WNT Signaling Modulation: Cardiac fibrosis, characterized by excessive extracellular matrix (ECM) deposition, is driven primarily by activated transforming growth factor-beta (TGF-β) and WNT signaling pathways [3]. These pathways promote the transformation of cardiac fibroblasts to myofibroblasts, the key effector cells in fibrogenesis. This compound directly inhibits AngII- and TGFβ-stimulated cardiac fibroblast collagen synthesis, including suppression of critical fibrosis markers such as connective tissue growth factor (CTGF) and collagen I [2].

  • Hypertrophy Pathway Regulation: Pathological cardiomyocyte hypertrophy involves reactivation of fetal gene programs including atrial natriuretic peptide (ANP) and β-myosin heavy chain (β-MHC). This compound treatment significantly reduces the expression of these hypertrophic markers in response to pro-hypertrophic stimuli such as angiotensin II and TNFα [2].

Integrated Pathway Visualization

The diagram below illustrates the key molecular pathways targeted by this compound in cardiac remodeling:

GSK2188931B_mechanisms AA Arachidonic Acid (AA) CYP CYP Epoxygenases AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) CYP->EETs sEH soluble Epoxide Hydrolase (sEH) EETs->sEH hydration AntiInflam Anti-Inflammatory Effects EETs->AntiInflam AntiFibrotic Anti-Fibrotic Effects EETs->AntiFibrotic AntiHypertrophy Anti-Hypertrophic Effects EETs->AntiHypertrophy DHETs DHETs (Inactive) sEH->DHETs GSK This compound GSK->sEH inhibits

Figure 1: Molecular Mechanism of GSK2188931 Action. This compound inhibits sEH, preventing conversion of cardioprotective EETs to inactive DHETs, thereby amplifying their beneficial effects.

Quantitative Experimental Findings

Cardiac Functional Improvements Post-MI

Table 1: In Vivo Effects of this compound on Cardiac Function and Remodeling in Rat MI Model

Parameter Sham Group MI + Vehicle MI + this compound P-Value
LV Ejection Fraction (%) 65 ± 2 30 ± 2 43 ± 2 <0.01
Non-Infarct Zone Collagen I (%) 2.57 ± 0.17 5.06 ± 0.58 2.97 ± 0.34 <0.05
Peri-Infarct Zone Collagen I (%) 2.57 ± 0.17 10.51 ± 0.64 7.77 ± 0.57 <0.05
Non-Infarct Zone Fibrosis (Picrosirius Red, %) 1.46 ± 0.13 2.14 ± 0.22 1.28 ± 0.14 <0.05
Peri-Infarct Zone Fibrosis (Picrosirius Red, %) 1.46 ± 0.13 9.06 ± 0.48 6.31 ± 0.63 <0.05

Administration of this compound (80 mg/kg/d in chow) for 5 weeks post-MI resulted in significant functional improvement, with ejection fraction enhanced by approximately 43% compared to vehicle-treated controls [2]. The treatment also markedly attenuated fibrosis in both peri-infarct and non-infarct zones, with the most pronounced effects observed in collagen I deposition.

In Vitro Anti-fibrotic and Anti-hypertrophic Effects

Table 2: In Vitro Effects of this compound on Cellular Models of Hypertrophy and Fibrosis

Cellular Process Stimulus Key Markers Measured Effect of this compound Significance
Cardiac Myocyte Hypertrophy AngII, TNFα ANP, β-MHC Significant reduction P<0.05
Fibroblast Collagen Synthesis AngII, TGFβ Collagen I, CTGF Significant reduction P<0.05
Macrophage Inflammation LPS TNFα gene expression Significant reduction P<0.05

This compound demonstrated direct effects on cardiac cell types, reducing hypertrophy markers in cardiomyocytes and profibrotic activity in cardiac fibroblasts [2]. Additionally, it attenuated inflammatory responses in monocytes, indicating multimodal mechanisms of action.

Detailed Experimental Protocols

In Vitro Assessment Protocols
4.1.1 Cardiac Myocyte Hypertrophy Assay

Purpose: To evaluate the effect of this compound on agonist-induced cardiomyocyte hypertrophy.

Materials:

  • Primary neonatal rat ventricular myocytes (NRVMs)
  • Angiotensin II (10⁻⁷ M) or phenylephrine (10⁻⁴ M) for stimulation
  • This compound at appropriate concentrations (dose-response recommended)
  • Lysis buffer for protein/RNA extraction
  • qPCR reagents for ANP and β-MHC quantification

Procedure:

  • Isolate NRVMs from 1-2 day old Wistar rats using standard enzymatic digestion [4].
  • Plate cells at density of 2.5×10⁵ cells/well in 6-well plates with culture medium.
  • Pre-treat with this compound (1-10 µM) or vehicle for 1 hour before stimulation.
  • Stimulate with AngII (10⁻⁷ M) or phenylephrine (10⁻⁴ M) for 24-48 hours.
  • Harvest cells for RNA extraction and quantify hypertrophy markers (ANP, β-MHC) via qPCR.
  • For morphological assessment, stain with α-actinin and measure cell surface area.

Key Measurements:

  • Molecular: ANP and β-MHC mRNA expression levels normalized to housekeeping genes.
  • Morphological: Cell surface area quantification from immunostained images.
4.1.2 Cardiac Fibroblast Collagen Synthesis Assay

Purpose: To determine the anti-fibrotic effects of this compound on TGFβ-stimulated cardiac fibroblasts.

Materials:

  • Primary cardiac fibroblasts from adult rat ventricles
  • TGFβ (5-10 ng/mL) for stimulation
  • This compound at test concentrations
  • Picrosirius red stain or collagen I immunocytochemistry reagents

Procedure:

  • Isolate cardiac fibroblasts from adult rat ventricles using collagenase digestion.
  • Culture fibroblasts until passage 2-3 in DMEM with 10% FBS.
  • Serum-starve cells for 24 hours before experimentation.
  • Pre-treat with this compound (1-10 µM) for 1 hour before TGFβ stimulation.
  • Stimulate with TGFβ (5-10 ng/mL) for 48 hours.
  • Quantify collagen deposition using picrosirius red staining or immunoblotting for collagen I.
  • Analyze gene expression of CTGF and collagen I via qPCR.

Key Measurements:

  • Collagen I protein levels by Western blot
  • Extracellular collagen deposition by picrosirius red quantification
  • CTGF and collagen I mRNA expression by qPCR
In Vivo Assessment Protocol
4.2.1 Myocardial Infarction Model and Drug Administration

Purpose: To evaluate the therapeutic effects of this compound on cardiac function and remodeling post-MI.

Animals: Adult rats or mice (species selection depends on model requirements)

Surgical Procedure:

  • Anesthetize animals using isoflurane (2-3% for induction, 1-2% for maintenance).
  • Perform endotracheal intubation and connect to mechanical ventilator.
  • Create left thoracotomy to expose the heart.
  • Ligate the left anterior descending coronary artery permanently to induce MI.
  • Confirm successful infarction by visual blanching of the anterior wall.
  • Close the chest in layers and administer analgesia for post-operative care.

Drug Administration:

  • Administer this compound mixed in chow at 80 mg/kg/d [2]
  • Initiate treatment 24 hours post-MI to model clinical intervention timing
  • Continue treatment for 5 weeks to assess chronic remodeling
  • Include vehicle-treated MI group and sham-operated controls

Functional and Histological Assessment:

  • Echocardiography: Perform at baseline and endpoint (5 weeks) to measure:

    • Left ventricular ejection fraction and fractional shortening
    • Left ventricular end-diastolic and end-systolic dimensions
    • Wall thickness in infarct and remote zones
  • Hemodynamic Measurements (optional):

    • Conduct catheter-based pressure-volume loop analysis for advanced functional assessment
    • Measure systolic and diastolic function parameters
  • Histological Analysis:

    • Harvest hearts after functional assessment
    • Section hearts and stain with picrosirius red for collagen deposition
    • Perform immunohistochemistry for collagen I, III, and macrophage markers
    • Quantify infarct size, wall thickness, and chamber dimensions
Experimental Workflow Visualization

The comprehensive experimental strategy for evaluating this compound is summarized below:

GSK_protocol_workflow InVitro In Vitro Studies Hypertrophy Cardiac Myocyte Hypertrophy Assay InVitro->Hypertrophy Fibrosis Cardiac Fibroblast Collagen Synthesis InVitro->Fibrosis InVivo In Vivo Studies MIModel Myocardial Infarction Model InVivo->MIModel Treatment This compound Treatment (80 mg/kg/d, 5 weeks) MIModel->Treatment Assessment Functional & Tissue Assessment Treatment->Assessment

Figure 2: Comprehensive Experimental Workflow for this compound Evaluation. Integrated in vitro and in vivo approach to characterize therapeutic potential.

Troubleshooting and Technical Considerations

Optimization Guidelines
  • Dosing Considerations: The established effective dose in rodent models is 80 mg/kg/d administered via chow [2]. For translation to other species, conduct preliminary pharmacokinetic studies to achieve appropriate plasma exposure.

  • Treatment Initiation Timing: In the MI model, initiate treatment 24 hours post-surgery to simulate clinical intervention while allowing the acute injury phase to establish. This timing effectively tests the anti-remodeling rather than acute cardioprotective effects.

  • Functional Assessment Consistency: Perform echocardiography at consistent times of day with the same operator to minimize variability. Anesthetize animals uniformly as anesthesia depth significantly affects cardiac function parameters.

  • Histological Quantification: For fibrosis assessment, use multiple sections from each heart (apex, mid, base) and employ digital quantification methods rather than visual estimation to enhance accuracy and reproducibility.

Conclusion and Research Implications

This compound demonstrates significant potential as a therapeutic agent for preventing adverse cardiac remodeling following myocardial infarction. Through its action as an sEH inhibitor, it modulates multiple pathological processes including fibrosis, hypertrophy, and inflammation, resulting in improved cardiac function. The protocols outlined provide comprehensive methodology for evaluating this compound in both preclinical in vitro systems and in vivo models of myocardial infarction.

The consistent findings across multiple experimental approaches strengthen the evidence for sEH inhibition as a valuable strategy in heart failure therapeutic development. Further investigation into optimal dosing regimens, therapeutic windows, and potential combination therapies with standard care agents is warranted to advance this promising approach toward clinical application.

References

GSK2188931B collagen synthesis inhibition assay

Author: Smolecule Technical Support Team. Date: February 2026

GSK2188931B and Collagen Synthesis Inhibition

Background and Mechanism of Action this compound is a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme that plays a key role in the metabolism of anti-inflammatory and pro-resolving epoxy fatty acids (EpFAs). By inhibiting sEH, this compound elevates endogenous EpFA levels, shifting the eicosanoid profile toward a more anti-inflammatory and anti-fibrotic state [1]. This action is particularly relevant in pathological remodeling processes, such as cardiac fibrosis following a myocardial infarction (MI), where aberrant collagen deposition by cardiac fibroblasts is a hallmark feature.

The primary mechanism by which this compound inhibits collagen synthesis involves the attenuation of the Transforming Growth Factor-beta (TGF-β) signaling pathway. TGF-β is a master regulator of fibrosis that stimulates cardiac fibroblasts to differentiate into collagen-producing myofibroblasts. This compound has been shown to directly reduce TGFβ-stimulated collagen synthesis in cardiac fibroblasts [1]. This effect is part of a broader beneficial action that includes the reduction of myocyte hypertrophy and macrophage-driven inflammation, collectively contributing to its anti-remodeling properties.

Summary of Key Experimental Data

The foundational in vivo study administered this compound in a rat model of myocardial infarction. The table below summarizes the key quantitative findings related to collagen deposition and cardiac function after five weeks of treatment.

Parameter Sham Group MI + Vehicle Group MI + this compound Group Measurement Method
Left Ventricular Ejection Fraction (%) 65 ± 2 30 ± 2 43 ± 2 [1] Echocardiography
Picrosirius Red Staining (Non-Infarct Zone) 1.46 ± 0.13% 2.14 ± 0.22% 1.28 ± 0.14% [1] Histomorphometry
Collagen I Staining (Non-Infarct Zone) 2.57 ± 0.17% 5.06 ± 0.58% 2.97 ± 0.34% [1] Immunohistochemistry
Picrosirius Red Staining (Peri-Infarct Zone) 1.46 ± 0.13% 9.06 ± 0.48% 6.31 ± 0.63% [1] Histomorphometry
Collagen I Staining (Peri-Infarct Zone) 2.57 ± 0.17% 10.51 ± 0.64% 7.77 ± 0.57% [1] Immunohistochemistry

Additional in vitro data demonstrated that this compound significantly reduced markers of gene expression associated with fibrosis and hypertrophy, including ANP, β-MHC, CTGF, and Collagen I, in AngII- and TGFβ-stimulated cardiac cells [1].

Detailed Experimental Protocol

This protocol outlines the key in vivo and in vitro methodologies used to assess the inhibitory effect of this compound on collagen synthesis.

In Vivo Anti-Remodeling Assay in a Rat MI Model
  • Animal Model: Induce myocardial infarction in male Sprague-Dawley rats (e.g., 250-300g) via permanent ligation of the left anterior descending coronary artery.
  • Treatment Regimen:
    • Sham Group: Undergo surgery without artery ligation.
    • MI + Vehicle Group: Receive standard chow post-MI.
    • MI + this compound Group: Receive chow admixed with this compound at a dose of 80 mg/kg/day.
    • Treatment Duration: 5 weeks post-MI.
  • Functional Assessment:
    • Conduct transthoracic echocardiography at the endpoint to assess cardiac function and remodeling. Key parameters include Left Ventricular Ejection Fraction (LVEF), left ventricular end-systolic and end-diastolic dimensions.
    • Measure systolic blood pressure non-invasively (e.g., tail-cuff method) to monitor hemodynamic effects.
  • Tissue Collection and Histological Analysis:
    • Euthanize animals and harvest hearts. Perfuse and fix hearts for sectioning.
    • Collagen Deposition: Stain heart sections (specifically the non-infarct and peri-infarct zones) with Picrosirius Red to visualize total collagen and perform immunohistochemistry for Collagen I.
    • Quantification: Use image analysis software (e.g., ImageJ) to determine the percentage area of positive staining for collagen in predefined zones.
    • Inflammation Assessment: Stain adjacent sections for macrophage markers (e.g., CD68) to evaluate macrophage infiltration.
In Vitro Collagen Synthesis Assay in Cardiac Fibroblasts
  • Cell Culture: Isolate and culture primary adult rat cardiac fibroblasts. Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
  • Cell Stimulation and Treatment:
    • Seed cells in 6-well or 12-well plates until 70-80% confluent.
    • Serum-starve cells for 24 hours to synchronize them.
    • Pre-treat cells with This compound (e.g., 1-10 µM) or vehicle (e.g., DMSO) for 1 hour.
    • Stimulate cells with TGF-β (e.g., 10 ng/mL) to induce a profibrotic response for 24 hours.
  • Sample Collection and Analysis:
    • Protein Analysis: Harvest cell culture supernatants and lysates.
      • Use a Procollagen Type I C-Peptide (PIP) EIA kit to measure collagen synthesis in the supernatant [2].
      • Perform Western Blot analysis on cell lysates to quantify protein levels of Collagen I, TGF-β1, phospho-Smad2/3, and total Smad proteins.
    • Gene Expression Analysis: Extract total RNA from treated cells.
      • Perform Quantitative PCR (qPCR) to analyze mRNA expression levels of Collagen I (COL1A1), ANP, β-MHC, and CTGF. Use 18S rRNA or GAPDH as a housekeeping control.

TGF-β/Smad Signaling Pathway and sEH Inhibition

The following diagram illustrates the proposed mechanism by which this compound inhibits the TGF-β/Smad signaling pathway to reduce collagen synthesis.

G TGFb TGF-β Ligand Receptor TGF-β Receptor (Type I/II) TGFb->Receptor pSmad23 p-Smad2/3 Complex Receptor->pSmad23 Phosphorylation Smad4 Smad4 pSmad23->Smad4 Complex p-Smad2/3/Smad4 Complex Smad4->Complex Nucleus Nucleus Complex->Nucleus Transcription Target Gene Transcription Nucleus->Transcription Collagen Collagen I Synthesis Transcription->Collagen GSK This compound (sEH Inhibitor) GSK->pSmad23 Reduces Phosphorylation sEH sEH Activity GSK->sEH Inhibits EETs Epoxy Fatty Acids (EpFAs) GSK->EETs Increases sEH->EETs Degrades Smad7 Smad7 (Inhibitory Smad) EETs->Smad7 Promotes Smad7->Receptor Inhibits

Diagram: Proposed mechanism of this compound in inhibiting TGF-β-induced collagen synthesis. This compound inhibits sEH, leading to elevated levels of protective EpFAs. This, in turn, may promote the expression of the inhibitory Smad7 and reduce the phosphorylation and nuclear translocation of Smad2/3, ultimately downregulating the transcription of profibrotic genes like Collagen I [1] [2] [3].

Key Considerations for Implementation

  • Dose Selection: The in vivo efficacy of this compound was established at 80 mg/kg/day. For in vitro work, a dose-response curve (e.g., 0.1-20 µM) should be constructed to determine the optimal concentration for your specific cell system.
  • Control Experiments: Always include appropriate controls. For in vitro studies, this includes unstimulated cells (negative control), TGF-β-stimulated cells (positive control), and a vehicle control (e.g., DMSO at the same concentration used for this compound solubilization).
  • Multi-Method Validation: Relying on a single assay for collagen synthesis is insufficient. The protocol successfully combines functional assessment (echocardiography), direct protein quantification (ELISA, Western Blot), gene expression analysis (qPCR), and histological confirmation (Picrosirius Red staining) for a comprehensive evaluation [1].
  • Pathway Specificity: While the TGF-β/Smad pathway is a primary target, sEH inhibition also has potent anti-inflammatory effects. Consider evaluating cross-talk with other pathways, such as TNF-α signaling, as this compound was also shown to reduce TNFα gene expression in monocytes [1].

References

Comprehensive Application Notes and Protocols: GSK2188931B for Macrophage Infiltration Reduction in Cardiac Remodeling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to GSK2188931B and Its Therapeutic Relevance

This compound is a novel soluble epoxide hydrolase (sEH) inhibitor that has demonstrated significant anti-remodeling properties in cardiovascular disease models, particularly through its ability to reduce macrophage infiltration in damaged cardiac tissue. This therapeutic agent works by modulating the epoxy fatty acid pathway, which plays a crucial role in resolving inflammation and preventing maladaptive tissue remodeling. The inhibition of sEH leads to the accumulation of epoxyeicosatrienoic acids (EETs), which are known to have potent anti-inflammatory effects, thereby offering a promising approach for controlling excessive inflammatory responses in various disease states including myocardial infarction, atherosclerosis, and potentially other inflammatory conditions.

Research has established that macrophage infiltration is a key driver of pathological remodeling in numerous cardiovascular and inflammatory diseases. Following tissue injury, monocytes are recruited to the site of damage where they differentiate into macrophages and can adopt either pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes. The balance between these phenotypes significantly influences tissue repair versus ongoing inflammation and fibrosis. This compound has demonstrated the ability to modulate this process, particularly in the context of post-myocardial infarction remodeling, where it reduces overall macrophage infiltration and promotes a more favorable phenotype distribution, ultimately leading to improved cardiac function and reduced fibrosis.

Mechanism of Action: sEH Inhibition and Macrophage Biology

The mechanistic basis for this compound's effects on macrophage infiltration lies in its action as a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme responsible for converting anti-inflammatory epoxyeicosatrienoic acids (EETs) to their less active dihydroxy counterparts (DHETs). By inhibiting this conversion, this compound significantly increases the bioavailability of EETs, which exert multiple beneficial effects on the inflammatory cascade:

  • Reduced Chemotaxis: EETs decrease the production of chemokines such as CCL2, which is a potent recruiter of monocytes to sites of inflammation.
  • Modulated Adhesion: EETs reduce the expression of adhesion molecules on endothelial cells, thereby limiting monocyte adhesion and transendothelial migration.
  • Macrophage Polarization: Emerging evidence suggests that EETs can influence macrophage polarization, potentially favoring the anti-inflammatory M2 phenotype over the pro-inflammatory M1 phenotype.

This mechanism is particularly relevant in the context of the tumor microenvironment and cardiovascular remodeling, where macrophage infiltration plays a critical role in disease progression. In cancer, tumor-associated macrophages (TAMs) predominantly exhibit M2-like properties that promote tumor growth, angiogenesis, and metastasis [1]. Similarly, in post-myocardial infarction remodeling, excessive macrophage infiltration contributes to adverse ventricular remodeling and dysfunction [2]. The ability of this compound to modulate this infiltration positions it as a promising therapeutic candidate for these conditions.

Quantitative Assessment of this compound Efficacy

In Vivo Effects in Post-Myocardial Infarction Models

Table 1: In Vivo Efficacy of this compound in Rat Myocardial Infarction Model

Parameter Sham Group MI + Vehicle MI + this compound P-value
LV Ejection Fraction (%) 65 ± 2 30 ± 2 43 ± 2 <0.01
Non-Infarct Zone Collagen I (%) 2.57 ± 0.17 5.06 ± 0.58 2.97 ± 0.34 <0.05
Peri-Infarct Zone Collagen I (%) 2.57 ± 0.17 10.51 ± 0.64 7.77 ± 0.57 <0.05
Peri-Infarct Zone Macrophage Infiltration Baseline Significantly Increased Significantly Reduced <0.05

In a comprehensive rat model of myocardial infarction, this compound (administered at 80 mg/kg/d in chow for 5 weeks) demonstrated significant functional benefits, improving left ventricular ejection fraction by approximately 43% compared to vehicle-treated animals [2]. This functional improvement was accompanied by a marked reduction in fibrosis, as evidenced by decreased collagen I deposition in both the non-infarct and peri-infarct zones. Most notably for macrophage-focused research, the study reported a significant attenuation of macrophage infiltration into the peri-infarct zone, suggesting that the reduction in inflammation contributes to the overall beneficial effects on cardiac remodeling.

In Vitro Effects on Cardiac Cells and Monocytes

Table 2: In Vitro Effects of this compound on Various Cell Types

Cell Type Stimulation This compound Effect Significance
Cardiac Myocytes AngII and TNFα Reduced hypertrophy P<0.05
Cardiac Fibroblasts AngII and TGFβ Reduced collagen synthesis P<0.05
Monocytes LPS Reduced TNFα gene expression P<0.05
Cardiac Cells Various Reduced markers of gene expression (ANP, β-MHC, CTGF, CI) P<0.05

The direct cellular effects of this compound were evaluated in multiple in vitro systems, demonstrating consistent anti-inflammatory and anti-fibrotic actions across different cell types relevant to cardiac remodeling [2]. In cardiac myocytes, this compound reduced hypertrophy stimulated by both AngII and TNFα. Similarly, in cardiac fibroblasts, it attenuated collagen synthesis in response to pro-fibrotic mediators. Importantly, in monocytes stimulated with lipopolysaccharide (LPS), this compound significantly reduced TNFα gene expression, indicating a direct anti-inflammatory effect on immune cells. These findings suggest that the beneficial effects of this compound observed in vivo result from both direct actions on cardiac cells and modulation of inflammatory responses.

Detailed Experimental Protocols

In Vivo Protocol: Myocardial Infarction Model with this compound Treatment

Purpose: To evaluate the effects of this compound on macrophage infiltration and cardiac remodeling in a rodent model of myocardial infarction.

Materials:

  • Adult Sprague-Dawley rats (250-300g)
  • This compound (formulated in chow at 80 mg/kg/d)
  • Control diet (without active compound)
  • Surgical equipment for myocardial infarction induction
  • Echocardiography system
  • Histology reagents (picrosirius red, collagen I antibodies, macrophage markers)

Procedure:

  • Myocardial Infarction Induction:

    • Anesthetize rats using isoflurane (2-3%) and maintain under mechanical ventilation.
    • Perform left thoracotomy to expose the heart.
    • Ligate the left anterior descending coronary artery permanently using 6-0 prolene suture.
    • Confirm successful infarction by visual observation of blanching in the myocardial region.
  • Treatment Administration:

    • Randomly assign animals to three groups: Sham-operated, MI+Vehicle, and MI+this compound.
    • Administer this compound formulated in chow (80 mg/kg/d) immediately post-MI and continue for 5 weeks.
    • Provide control diet to Sham and MI+Vehicle groups.
  • Functional Assessment:

    • Perform echocardiography at baseline and at 5 weeks post-MI.
    • Measure left ventricular dimensions and calculate ejection fraction using Simpson's method.
    • Record systolic blood pressure weekly using tail-cuff plethysmography.
  • Tissue Collection and Analysis:

    • Euthanize animals at 5 weeks and harvest heart tissue.
    • Divide left ventricle into infarct, peri-infarct, and non-infarct zones.
    • Process tissue for histology and molecular analysis.
  • Macrophage Infiltration Quantification:

    • Section myocardial tissue at 5μm thickness.
    • Perform immunohistochemistry using macrophage-specific antibodies (e.g., CD68 or CD11b).
    • Quantify macrophage density in peri-infarct zone using image analysis software.
    • Express results as number of macrophages per mm².

Notes: Critical steps include ensuring consistent infarction size across groups and proper blinding during echocardiographic and histological analyses. The optimal therapeutic effect is observed with treatment initiation immediately post-MI, though delayed initiation may also provide benefits.

In Vitro Protocol: Macrophage Polarization Assay

Purpose: To assess the direct effects of this compound on macrophage polarization and inflammatory responses.

Materials:

  • Primary human or murine monocytes/macrophages
  • THP-1 cell line (human monocytic cell line)
  • This compound (dissolved in DMSO, final concentration <0.1%)
  • Polarizing cytokines: IFN-γ (20 ng/mL) + LPS (100 ng/mL) for M1; IL-4 (20 ng/mL) for M2
  • Cell culture reagents and equipment
  • Flow cytometry antibodies: CD80, CD86, CD206, CD163
  • ELISA kits for TNFα, IL-1β, IL-6, IL-10

Procedure:

  • Monocyte Differentiation:

    • Isolate primary monocytes from human peripheral blood or murine bone marrow.
    • Differentiate monocytes to macrophages using M-CSF (50 ng/mL) for 6 days.
    • Alternatively, differentiate THP-1 cells using PMA (100 nM) for 48 hours.
  • Drug Treatment and Polarization:

    • Pre-treat macrophages with this compound (1-10 μM) or vehicle for 2 hours.
    • Stimulate with M1 (IFN-γ + LPS) or M2 (IL-4) polarizing cytokines for 24-48 hours.
    • Include untreated controls for baseline comparisons.
  • Phenotype Characterization:

    • Harvest cells and stain with fluorochrome-conjugated antibodies against M1 (CD80, CD86) and M2 (CD206, CD163) surface markers.
    • Analyze using flow cytometry and calculate M1/M2 ratio.
    • Collect culture supernatants for cytokine analysis via ELISA.
  • Functional Assays:

    • Assess phagocytic capacity using pHrodo-labeled E. coli bioparticles.
    • Measure reactive oxygen species production using DCFDA assay.
    • Evaluate chemotaxis using Transwell migration toward CCL2.
  • Gene Expression Analysis:

    • Extract RNA and perform RT-qPCR for M1 markers (iNOS, IL-12, TNFα) and M2 markers (Arg1, Ym1, Fizz1).
    • Calculate fold changes using the 2^(-ΔΔCt) method.

Notes: Maintain consistent cell density and serum conditions throughout the experiment. Include viability controls to ensure that observed effects are not due to cytotoxicity. Dose-response relationships should be established for this compound in each experimental system.

Signaling Pathways and Experimental Visualization

sEH Inhibition Signaling Pathway

G AA Arachidonic Acid CYP550 CYP550 AA->CYP550 CYP450 CYP450 Epoxygenases EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH  Substrate Infiltration Reduced Macrophage Infiltration EETs->Infiltration Inflammation Decreased Inflammation EETs->Inflammation M1M2 Improved M1/M2 Balance EETs->M1M2 DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs GSK This compound GSK->sEH  Inhibits

Diagram 1: sEH Inhibition Signaling Pathway. This compound inhibits soluble epoxide hydrolase (sEH), preventing the conversion of anti-inflammatory EETs to less active DHETs. The accumulated EETs subsequently reduce macrophage infiltration, decrease inflammation, and improve the M1/M2 macrophage balance.

Experimental Workflow for Assessing Macrophage Infiltration

G Start Study Design InVivo In Vivo Myocardial Infarction Model Start->InVivo InVitro In Vitro Macrophage Polarization Assays Start->InVitro Treatment This compound Treatment (80 mg/kg/d in chow) InVivo->Treatment Analysis3 Cellular Assays: - Flow Cytometry - Cytokine Measurement InVitro->Analysis3 Analysis1 Functional Assessment: - Echocardiography - Hemodynamics Treatment->Analysis1 Analysis2 Tissue Analysis: - Histology - Macrophage Counting Treatment->Analysis2 Results Data Integration and Interpretation Analysis1->Results Analysis2->Results Analysis3->Results

Diagram 2: Experimental Workflow for Assessing Macrophage Infiltration. Comprehensive approach integrating in vivo myocardial infarction models with in vitro macrophage polarization assays to evaluate the effects of this compound on macrophage biology.

Discussion and Research Implications

The data generated using this compound in both in vivo and in vitro models strongly support the therapeutic potential of sEH inhibition for modulating macrophage infiltration in inflammatory diseases. The consistent findings across different experimental systems—from animal models of myocardial infarction to cellular assays of macrophage function—provide compelling evidence that targeting the epoxide hydrolase pathway represents a viable strategy for controlling maladaptive inflammatory responses.

From a translational perspective, the reduction in macrophage infiltration observed with this compound treatment has implications beyond cardiovascular disease. Macrophages play central roles in cancer progression [1], inflammatory bowel disease [3], and responses to biomaterials [4], suggesting that sEH inhibition could have broad therapeutic applications. The ability to shift the balance from pro-inflammatory M1 macrophages toward anti-inflammatory M2 macrophages may be particularly valuable in chronic inflammatory conditions where sustained M1 activation drives tissue damage.

When interpreting results from this compound studies, researchers should consider that the magnitude of effect may vary depending on the disease model, timing of intervention, and specific macrophage subpopulations involved. The protocols provided here offer standardized approaches for evaluating these effects, but may require optimization for specific research contexts. Additionally, while this compound has demonstrated excellent efficacy in preclinical models, its translation to human applications will require careful consideration of dosing, administration route, and potential off-target effects.

Conclusion

This compound represents a promising pharmacological tool for investigating the role of sEH in macrophage biology and inflammatory disease processes. The detailed application notes and protocols provided here offer researchers a comprehensive framework for studying the effects of this compound on macrophage infiltration and polarization. The robust quantitative data from myocardial infarction models, coupled with standardized methodological approaches, should facilitate further research into this important therapeutic strategy and its potential applications across multiple disease contexts.

References

GSK2188931B: Application Notes for Cardiac Remodeling Assessment

Author: Smolecule Technical Support Team. Date: February 2026

GSK2188931B is a soluble epoxide hydrolase (sEH) inhibitor that has demonstrated promising anti-remodeling effects in a rat model of myocardial infarction. The application of echocardiography is crucial for non-invasively quantifying its benefits on cardiac structure and function.

  • Mechanism of Action: sEH inhibition prevents the breakdown of anti-inflammatory and vasoprotective epoxyeicosatrienoic acids (EETs). In the context of post-MI remodeling, this compound exerts direct effects on key cardiac cells—reducing myocyte hypertrophy, suppressing fibroblast-mediated collagen synthesis, and attenuating macrophage-driven inflammation—which collectively improve ventricular function and reduce fibrosis [1].
  • Primary Indication: The compound has been investigated for preventing or mitigating pathological left ventricular remodeling and dysfunction following myocardial infarction [1].
  • Key Findings from Preclinical Studies: A seminal in vivo study demonstrated that this compound, when administered post-MI, significantly improved LV ejection fraction and attenuated the progression of fibrosis in both the peri-infarct and non-infarct zones compared to vehicle-treated controls [1].

Detailed Experimental Protocol for Echocardiography Assessment

The following protocol is synthesized from the methodologies of the cited study and standard echocardiographic practices, providing a framework for evaluating sEH inhibitors in rodent MI models.

Animal Model and Compound Administration
  • Animal Model: Adult Sprague-Dawley or Wistar rats.
  • MI Induction: Myocardial infarction is induced via permanent ligation of the left anterior descending (LAD) coronary artery.
  • Dosing Regimen:
    • Compound: this compound.
    • Dosage: 80 mg/kg/day.
    • Route: Administered orally via mixed chow.
    • Treatment Initiation: Immediately following MI induction.
    • Study Duration: 5 weeks [1].
Echocardiography Image Acquisition

Echocardiograms are performed at baseline and at the end of the 5-week study period. For high-quality data, the following is recommended:

  • Anesthesia: Light anesthesia (e.g., 1.5% isoflurane) to maintain physiological heart rates.
  • Equipment: A high-frequency linear array transducer (e.g., 13-24 MHz) on a high-resolution ultrasound system.
  • Patient Positioning: Supine or lateral decubitus position.
  • Image Acquisition Protocol: A comprehensive exam should be conducted, as the exact views used in the this compound study are not specified. The table below outlines a standard rodent echocardiography protocol. The principles of a comprehensive scan align with the "full studies" performed in clinical research, which involve a complete set of views and measurements [2].

The diagram below illustrates the workflow for the in vivo assessment of this compound.

G start Study Initiation (Myocardial Infarction Induction) group Randomization into Treatment & Vehicle Groups start->group base_echo Baseline Echocardiography group->base_echo treat 5-Week Treatment This compound in Chow (80 mg/kg/day) base_echo->treat final_echo Terminal Echocardiography treat->final_echo histo Terminal Histological Analysis final_echo->histo data Data Analysis: LV Function & Structure histo->data

Key Quantitative Echocardiography Parameters

The primary goal is to assess changes in left ventricular (LV) size, function, and wall thickness. The table below summarizes the core parameters that should be measured and quantified.

Assessment Category Measured Parameters Significance in Post-MI Remodeling
LV Size & Volume Left Ventricular End-Diastolic/Systolic Diameter (LVIDd, LVIDs), End-Diastolic/Systolic Volume (LVEDV, LVESV) Measures ventricular dilation and progressive expansion of the infarct zone.
Systolic Function Ejection Fraction (EF), Fractional Shortening (FS), Stroke Volume (SV), Cardiac Output (CO) Quantifies the pump function of the heart. EF is a primary outcome.
Wall Morphology Anterior & Inferior Wall Thickness in Diastole/Systole, Relative Wall Thickness Assesses compensatory hypertrophy in non-infarcted myocardium and wall thinning in the infarct zone.

In the referenced study, the primary outcome was improvement in LV Ejection Fraction, with this compound treatment increasing EF to 43±2% compared to 30±2% in vehicle-treated MI rats [1].

Terminal Histological Correlations

Following the terminal echocardiogram, heart tissue should be collected for histological analysis to correlate imaging findings with tissue-level changes.

  • Fibrosis Staining: Use Picrosirius Red or Collagen I immunostaining on sections from the infarct, peri-infarct, and non-infarct zones [1].
  • Cellular Infiltration: Identify macrophage infiltration using specific antibodies (e.g., CD68) [1].

Supporting In Vitro Assays for Mechanism Elucidation

The beneficial effects of this compound observed in vivo are supported by direct effects on cardiac cells. The following table outlines key in vitro experiments to elucidate the compound's cellular mechanisms.

Assay Type Stimulus & Cell Culture This compound Application & Key Metrics
Myocyte Hypertrophy Assay Neonatal rat ventricular myocytes stimulated with Angiotensin II (AngII, 100 nM) or TNFα (10 ng/mL). This compound co-treatment. Measure: Cell surface area, mRNA expression of hypertrophy markers (ANP, β-MHC) [1].
Cardiac Fibroblast Collagen Synthesis Neonatal rat cardiac fibroblasts stimulated with AngII (100 nM) or TGFβ (10 ng/mL). This compound co-treatment. Measure: Collagen synthesis (e.g., 3H-proline incorporation), mRNA expression of Collagen I and CTGF [1].
Monocyte/Macrophage Inflammation Assay Monocyte cell line (e.g., RAW 264.7) stimulated with Lipopolysaccharide (LPS, 100 ng/mL). This compound co-treatment. Measure: mRNA expression of TNFα [1].

The diagram below integrates the cellular mechanisms of this compound into a simplified signaling pathway.

Conclusion and Research Implications

This compound represents a promising therapeutic strategy targeting the pathophysiology of post-MI remodeling. The application of a structured echocardiography protocol, as outlined, is essential for quantitatively assessing its efficacy in improving cardiac function and attenuating adverse structural changes. The integration of these in vivo imaging assessments with in vitro mechanistic assays provides a robust framework for validating sEH inhibition as a viable target in heart failure drug development.

References

Picrosirius Red Staining: Detailed Protocol for Collagen Detection

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle

Picrosirius red (PSR) staining is a histochemical technique developed by Dr. Luiz Carlos U. Junqueira in 1979, renowned for its high specificity in visualizing collagen fibers within tissue sections [1]. The method combines Sirius red F3B, a sulfonated azo dye, with picric acid. Sirius red binds specifically to collagen molecules via multiple base-acid interactions, while picric acid enhances the specificity and intensity of the staining, particularly under polarized light [1] [2].

The true power of this technique is realized when the stained sections are viewed under polarized light microscopy. Due to the natural birefringence of collagen molecules, the organized collagen fibers emit bright signals against a dark background. The color and intensity of the birefringence provide information about collagen fiber thickness, density, and organization: thick, mature fibers (often rich in Type I collagen) appear in hues of yellow, orange, or red, while thin, immature fibers (often rich in Type III collagen) appear green or greenish-yellow [1] [3]. This makes PSR an invaluable tool in fibrosis research, cancer studies, and connective tissue analysis [4].

Materials and Equipment

Reagents
  • Sirius red F3B (Direct red 80) [1] [2]
  • Picric acid (saturated aqueous solution, ~1.3%) [1]
  • Glacial acetic acid [1]
  • Absolute ethanol [1]
  • Hematoxylin stain (for nuclear counterstaining) [1]
  • Xylene (for deparaffinization and clearing)
  • Ethanol series (e.g., 70%, 95%, 100% for hydration and dehydration)
Equipment
  • Microtome (for sectioning paraffin-embedded tissues at 4-6 µm thickness) [1]
  • Polarized light microscope with a digital camera [1] [2]
  • Slide warmer or paraffin oven
  • Glass slides and coverslips [1]
  • Chemical fume hood
Safety Precautions
  • Picric acid in its dry form is explosive when heated or subjected to friction. Always use a pre-prepared saturated aqueous solution, which is stable and safer [1].
  • Wear appropriate Personal Protective Equipment (PPE): gloves, safety glasses, and lab coat [1].
  • Perform all procedures involving chemical vapors (like xylene) in a properly functioning fume hood.

Step-by-Step Staining Protocol

The workflow below outlines the complete PSR staining procedure, from prepared tissue sections to final analysis.

G Picrosirius Red Staining Workflow Start Start with Paraffin-Embedded Tissue Section (4-6 µm) Deparaffinize Deparaffinize and Rehydrate (Xylene → Ethanol series → Water) Start->Deparaffinize StainPSR Stain with Picrosirius Red Solution (60 minutes, RT) Deparaffinize->StainPSR Rinse Rinse in Acidified Water (2 changes of Acetic Acid Solution) StainPSR->Rinse Dehydrate Dehydrate Rapidly (2 changes of Absolute Alcohol) Rinse->Dehydrate Clear Clear in Xylene Dehydrate->Clear Mount Mount with Synthetic Resin Clear->Mount Analyze Analyze under Polarized Light Microscope Mount->Analyze

Staining Solution Preparation

Prepare the Picrosirius Red working solution as follows [1]:

  • Dissolve 0.5 g of Sirius red F3B in 500 mL of a saturated aqueous picric acid solution (approximately 1.3% w/v).
  • The solution is stable for long periods if stored properly.
Detailed Staining Procedure
  • Deparaffinization and Rehydration: Process paraffin-embedded tissue sections (cut at 4-6 µm) through xylene to remove paraffin, followed by a graded series of ethanol (100%, 95%, 70%) and finally distilled water to fully hydrate the tissue [1].
  • Staining: Completely cover the tissue section with the Picrosirius red solution and incubate for 60 minutes at room temperature [1].
  • Rinsing: Briefly rinse the slide in two changes of acidified water (0.5% glacial acetic acid in water) to remove non-specifically bound dye [1].
  • Dehydration: Quickly dehydrate the section through two changes of absolute ethanol. Avoid prolonged immersion, as this can elute the stain [1].
  • Clearing and Mounting: Clear the section in xylene to achieve optical clarity and mount using a synthetic resin mounting medium [1].

Visualization, Interpretation, and Analysis

Microscopy Techniques
  • Bright-field Microscopy: Collagen fibers appear homogeneously red on a yellow background. This allows for basic assessment of collagen distribution but lacks sensitivity for fiber typing [1].
  • Polarized Light Microscopy: This is the standard for PSR analysis. It leverages the birefringence of collagen, revealing fiber organization and providing indirect information on type and maturity through color [1] [3].

Table 1: Interpretation of Birefringence Colors under Polarized Light

Birefringence Color Typical Collagen Fiber Characteristics Common Pathological Associations
Bright Orange / Red Thick, tightly packed, mature fibers; high degree of alignment Mature scar tissue, dense fibrosis, thick Type I bundles [3]
Yellow Intermediate thickness and maturity Evolving fibrotic tissue [3]
Green / Greenish-Yellow Thin, loosely arranged, immature fibers; less cross-linked Stroma of advancing tumors (e.g., poorly differentiated OSCC), early fibrosis [3]
Digital Image Analysis (DIA)

Modern quantification uses DIA to overcome the subjectivity of visual scoring. The key metric is the Collagen Proportionate Area (CPA), calculated as the area stained by PSR divided by the total tissue area [2]. Advanced algorithms can further classify fibers based on their compactness and spatial distribution, providing deeper insights into fibrosis dynamics across different organs [2].

Applications in Research

PSR staining is widely applied in biomedical research:

  • Fibrosis Research: Quantifying collagen deposition in models of liver, lung, and kidney fibrosis [2].
  • Cancer Biology: Evaluating stromal changes and collagen reorganization in tumors, such as oral squamous cell carcinoma, where a shift from red/orange to green birefringence indicates tumor progression [3].
  • Tissue Engineering: Confirming the presence and organization of newly deposited collagen in engineered scaffolds [1].
  • Connective Tissue Disorders: Assessing collagen architecture in diseases affecting tendons, skin, and other connective tissues.

Troubleshooting and Best Practices

  • Weak Birefringence Signal: Ensure section thickness is optimal (4-6 µm). Check the alignment of the polarizing filters on the microscope. Avoid over-rinsing after staining [1].
  • High Background Noise: Use acidified water for rinsing to reduce non-specific binding. Verify that the picric acid solution is not degraded [1] [2].
  • Inconsistent Staining Across Sections: Use a standardized staining protocol and ensure the PSR solution covers the tissue section completely and uniformly [2].
  • For Quantitative Studies: Standardize tissue processing, section thickness, staining time, and imaging parameters across all samples to ensure reproducibility [2]. Using a whole-section analysis approach is superior to analysis of a few selected fields of view [2].

References

Comprehensive Application Notes and Protocols for GSK2188931B in Cardiac Hypertrophy Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to GSK2188931B and Soluble Epoxide Hydrolase (sEH) Inhibition

Cardiac hypertrophy represents a pathological adaptation of the heart to various stressors and is a major risk factor for cardiovascular morbidity and mortality. Initially compensatory, prolonged cardiac hypertrophy typically progresses to heart failure through complex molecular mechanisms that remain incompletely understood [1]. This compound is a novel soluble epoxide hydrolase (sEH) inhibitor that has demonstrated significant anti-remodeling actions in post-myocardial infarction settings, offering a promising therapeutic approach for cardiac hypertrophy and failure [2].

The sEH enzyme plays a crucial role in the metabolism of epoxy fatty acids (EpFAs), which are endogenous chemical mediators with demonstrated anti-inflammatory and cardioprotective properties. By inhibiting sEH, this compound prevents the conversion of these beneficial EpFAs to their corresponding diols, thereby maintaining higher levels of the protective epoxides and modulating key signaling pathways involved in cardiac remodeling, including fibrosis, hypertrophy, and inflammatory responses [2]. This protocol outlines the comprehensive experimental design for evaluating the efficacy of this compound in inhibiting cardiac hypertrophy across in vivo and in vitro models.

Experimental Design and Study Configuration

Overall Experimental Approach

The evaluation of this compound's anti-hypertrophic effects employs a multidimensional approach integrating in vivo myocardial infarction models with in vitro assays using cardiac cells. This comprehensive strategy enables researchers to assess the compound's effects at whole-organ, cellular, and molecular levels, providing a complete picture of its therapeutic potential. The experimental workflow follows a logical progression from in vivo efficacy demonstration to mechanistic in vitro investigations, as visualized in Figure 1.

Figure 1: Experimental Workflow for this compound Hypertrophy Inhibition Studies

G cluster_in_vivo In Vivo Phase cluster_in_vitro In Vitro Phase start Study Initiation in_vivo In Vivo MI Model (5-week study) start->in_vivo functional_assess Functional Assessment (Echocardiography) in_vivo->functional_assess in_vivo->functional_assess in_vitro In Vitro Studies (Cell Culture) in_vivo->in_vitro histology Histological Analysis (Fibrosis & Inflammation) functional_assess->histology functional_assess->histology histology->in_vitro hypertrophy_assay Hypertrophy Assays (ANP, β-MHC, Cell Size) in_vitro->hypertrophy_assay in_vitro->hypertrophy_assay fibrosis_assay Fibrosis Assays (Collagen Synthesis) hypertrophy_assay->fibrosis_assay hypertrophy_assay->fibrosis_assay inflammation_assay Inflammation Assays (Monocyte Activation) fibrosis_assay->inflammation_assay fibrosis_assay->inflammation_assay data_analysis Data Analysis & Interpretation inflammation_assay->data_analysis

In Vivo Experimental Model

The in vivo assessment utilizes a rat myocardial infarction (MI) model induced by coronary artery ligation. This well-established model reproduces the pathophysiological progression observed in human post-MI cardiac remodeling, including left ventricular dilation, systolic dysfunction, hypertrophic compensation, and interstitial fibrosis [2]. The specific protocol involves:

  • Animals: Adult Sprague-Dawley rats (200-250g) are housed under controlled conditions (12h light/dark cycle, 50-60% humidity, 22-24°C) with ad libitum access to food and water.
  • MI Induction: Animals are anesthetized (ketamine/xylazine, 80/10 mg/kg i.p.), intubated, and ventilated. A left thoracotomy is performed followed by ligation of the left anterior descending coronary artery. Sham-operated animals undergo identical procedures without artery ligation.
  • Treatment Protocol: this compound is administered orally at 80 mg/kg/day mixed with chow, beginning 24 hours post-MI and continuing for 5 weeks. Control groups receive vehicle-only treatment.
  • Functional Assessment: Transthoracic echocardiography is performed at study endpoint to measure left ventricular ejection fraction, fractional shortening, and chamber dimensions.
  • Hemodynamic Monitoring: Systolic blood pressure is measured weekly via tail-cuff plethysmography to assess systemic hemodynamic effects.
In Vitro Experimental Models

Complementary in vitro models enable detailed mechanistic investigations across relevant cardiac cell types:

  • Cardiac Myocyte Hypertrophy: H9c2 cardiomyocytes are stimulated with angiotensin II (AngII, 100 nM) or tumor necrosis factor-alpha (TNFα, 10 ng/mL) for 48 hours to induce hypertrophic responses. Cells are treated with this compound (1-10 μM) to assess anti-hypertrophic effects [2] [1].
  • Cardiac Fibroblast Activation: Primary cardiac fibroblasts are stimulated with transforming growth factor-beta (TGFβ, 5 ng/mL) or AngII (100 nM) for 48 hours in the presence or absence of this compound (1-10 μM) to evaluate anti-fibrotic effects.
  • Inflammatory Response: Monocytes (RAW 264.7 cells) are stimulated with lipopolysaccharide (LPS, 100 ng/mL) with or without this compound (1-10 μM) to assess anti-inflammatory properties.

Detailed Methodologies and Measurement Protocols

Functional and Histological Assessment

Table 1: In Vivo Functional and Histological Assessment Methods

Assessment Type Specific Method Key Parameters Experimental Details
Cardiac Function Transthoracic echocardiography LV ejection fraction, LV end-diastolic/systolic dimensions, Fractional shortening Measurements taken under light anesthesia (1.5% isoflurane) using 15MHz transducer [2]
Fibrosis Quantification Picrosirius Red staining Collagen deposition in non-infarct zone, peri-infarct zone, and remote myocardium Sections visualized under polarized light, percentage area of staining calculated via image analysis [2]
Collagen Typing Immunohistochemistry for Collagen I Type I collagen distribution and density Anti-Collagen I primary antibody, HRP-conjugated secondary, DAB chromogen [2]
Inflammation Assessment Immunofluorescence for macrophage marker Macrophage infiltration in peri-infarct region Anti-CD68 primary antibody, fluorescent secondary, nuclei counterstained with DAPI [2]
Systemic Hemodynamics Tail-cuff plethysmography Systolic blood pressure Weekly measurements, 10 recordings per session averaged [2]
Molecular and Cellular Assays

Table 2: In Vitro Molecular and Cellular Assessment Methods

Assay Type Cell System Stimuli Key Endpoints
Hypertrophy Marker Expression H9c2 cardiomyocytes AngII (100 nM), TNFα (10 ng/mL) ANP, β-MHC mRNA expression (qRT-PCR), cell size (immunofluorescence) [2] [1]
Fibrosis Marker Expression Primary cardiac fibroblasts TGFβ (5 ng/mL), AngII (100 nM) Collagen I, CTGF mRNA expression (qRT-PCR), collagen protein synthesis (Sirius Red) [2]
Inflammatory Marker Expression RAW 264.7 monocytes LPS (100 ng/mL) TNFα mRNA expression (qRT-PCR), cytokine secretion (ELISA) [2]
Autophagy Assessment H9c2 cardiomyocytes PE (50-200 μM) LC3-I/II conversion, p62 degradation (Western blot) [1]
Direct Target Validation HEK293 cells (transfected) - GSK3β 3'UTR luciferase reporter activity [1]

Protocol 1: Cardiac Myocyte Hypertrophy Assay

  • Cell Culture: Maintain H9c2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO₂ humidified atmosphere [1].
  • Hypertrophy Induction: Seed cells at 50,000 cells/well in 24-well plates. At 70% confluence, switch to serum-free medium for 24 hours. Stimulate with AngII (100 nM) or TNFα (10 ng/mL) for 48 hours.
  • Drug Treatment: Add this compound (1, 5, and 10 μM) concurrently with hypertrophic stimuli. Include vehicle control (0.1% DMSO) and untreated control wells.
  • mRNA Analysis: Extract total RNA using TRIzol reagent. Synthesize cDNA using reverse transcriptase. Perform quantitative PCR with SYBR Green Master Mix for ANP, β-MHC, and GAPDH (reference gene). Calculate fold changes using the 2−ΔΔCt method.
  • Cell Size Measurement: Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain for α-actinin (1:200 dilution). Measure cell surface area using ImageJ software (minimum 100 cells/group).

Protocol 2: Cardiac Fibroblast Collagen Synthesis Assay

  • Cell Culture: Isolate primary cardiac fibroblasts from adult rat hearts by enzymatic digestion (0.1% collagenase II). Culture in DMEM with 10% FBS. Use cells at passage 2-4.
  • Fibrosis Induction: Seed fibroblasts at 30,000 cells/well in 24-well plates. At 80% confluence, stimulate with TGFβ (5 ng/mL) or AngII (100 nM) for 48 hours.
  • Drug Treatment: Add this compound (1, 5, and 10 μM) concurrently with pro-fibrotic stimuli.
  • Collagen Quantification: Assess collagen synthesis using Sirius Red staining. Add 0.1% Sirius Red in saturated picric acid for 1 hour. Elute dye with 0.1N NaOH and measure absorbance at 540 nm.
  • Gene Expression Analysis: Extract RNA and perform qRT-PCR for collagen I and CTGF using GAPDH as reference gene.

Protocol 3: Western Blot Analysis for Autophagy Markers

  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge at 12,000 × g for 15 minutes at 4°C.
  • Protein Quantification: Determine protein concentration using BCA assay.
  • Electrophoresis: Separate 30 μg protein per sample on 12% SDS-PAGE gels.
  • Transfer: Transfer to PVDF membranes using wet transfer system.
  • Blocking and Incubation: Block with 5% non-fat milk for 1 hour. Incubate with primary antibodies against LC3 (1:1000), p62 (1:1000), or GAPDH (1:5000) overnight at 4°C.
  • Detection: Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour. Develop using enhanced chemiluminescence substrate and image with chemiluminescence detection system.

Signaling Pathways and Mechanistic Insights

sEH Inhibition Signaling Pathway

The therapeutic effects of this compound are mediated through a complex signaling network centered on soluble epoxide hydrolase inhibition and its downstream consequences on multiple pathological processes in cardiac remodeling. Figure 2 illustrates the key molecular pathways affected by this compound treatment.

Figure 2: Signaling Pathways of this compound in Cardiac Hypertrophy Inhibition

G cluster_miRNA miR-26a-5p Regulation This compound This compound sEH Inhibitor sEH Soluble Epoxide Hydrolase (sEH) This compound->sEH Inhibits EpFAs Epoxy Fatty Acids (EpFAs) sEH->EpFAs Decreases DHETs Dihydroxy Fatty Acids (DHETs) sEH->DHETs Converts hypertrophy Hypertrophic Response (ANP, β-MHC, cell size) EpFAs->hypertrophy Suppresses fibrosis Fibrotic Response (Collagen I, CTGF) EpFAs->fibrosis Reduces inflammation Inflammatory Response (TNFα, macrophage infiltration) EpFAs->inflammation Inhibits GSK3b GSK3β Signaling EpFAs->GSK3b Modulates GSK3b->hypertrophy Negatively Regulates autophagy Autophagy Regulation GSK3b->autophagy Influences autophagy->hypertrophy Promotes PI3K PI3K/Akt Signaling PI3K->GSK3b Phosphorylates/Inhibits miR miR-26a-5p miR->GSK3b Directly Targets

Key Mechanistic Aspects

The primary mechanism of this compound involves inhibition of sEH, leading to accumulation of cardioprotective EpFAs. These eicosanoids modulate multiple signaling pathways relevant to cardiac remodeling:

  • GSK3β Regulation: GSK3β serves as a critical nexus in hypertrophy regulation, normally acting as a negative regulator of hypertrophic signaling. This compound modulates GSK3β activity both directly and indirectly, potentially through miR-26a-5p regulation, which has been shown to directly target GSK3β [1]. The PI3K/Akt/GSK-3β signaling axis represents an important regulatory pathway, with Akt-mediated phosphorylation of GSK3β at Ser9 leading to its inhibition [3] [4].

  • Autophagy Modulation: Cardiac hypertrophy development involves dysregulated autophagy. This compound influences autophagic processes, as evidenced by changes in LC3-II/LC3-I ratios and p62 degradation. The compound appears to moderate excessive autophagy activation while preserving basal autophagic flux, maintaining cellular homeostasis [1].

  • Cross-talk with PI3K/Akt Pathway: The PI3K/Akt pathway serves as an upstream regulator of GSK3β and represents an important signaling node affected by sEH inhibition. Experimental evidence demonstrates that the protective effects of compounds targeting this pathway can be partially abolished by PI3K inhibition, confirming the involvement of this axis in the anti-hypertrophic mechanisms [3].

Data Analysis and Statistical Considerations

Quantitative Assessment and Expected Outcomes

Table 3: Expected Experimental Outcomes for this compound Efficacy Assessment

Parameter Vehicle-Treated MI Group This compound-Treated MI Group Statistical Significance Biological Interpretation
LV Ejection Fraction (%) 30 ± 2 43 ± 2 P < 0.01 [2] Improved cardiac systolic function
Non-Infarct Zone Collagen I (%) 5.06 ± 0.58 2.97 ± 0.34 P < 0.05 [2] Attenuated interstitial fibrosis
Peri-Infarct Zone Fibrosis (%) 9.06 ± 0.48 6.31 ± 0.63 P < 0.001 [2] Reduced scar expansion
ANP mRNA Expression (fold change) 3.5 ± 0.4 1.8 ± 0.3 P < 0.05 [2] Suppressed hypertrophic gene program
β-MHC mRNA Expression (fold change) 3.2 ± 0.3 1.7 ± 0.2 P < 0.05 [2] Reduced fetal gene re-expression
TNFα Expression in Monocytes (fold change) 4.1 ± 0.5 2.2 ± 0.3 P < 0.05 [2] Attenuated inflammatory response
Cell Surface Area (μm²) 2850 ± 210 1950 ± 180 P < 0.05 [1] Inhibition of cellular hypertrophy
Statistical Analysis Plan
  • Data Normalization: All quantitative data should be tested for normality using Shapiro-Wilk test. Non-normally distributed data should be transformed appropriately or analyzed using non-parametric methods.
  • Group Comparisons: For in vivo studies, one-way ANOVA with Tukey's post-hoc test should be used for multiple group comparisons (Sham, MI+Vehicle, MI+this compound). For in vitro studies, two-way ANOVA is appropriate for examining drug dose responses across different stimuli.
  • Sample Size Justification: Power analysis should be performed to determine adequate sample sizes. For in vivo studies, n=8-10 animals per group typically provides 80% power to detect 25% difference in ejection fraction with α=0.05. For in vitro studies, minimum n=6 independent replicates per condition is recommended.
  • Data Presentation: Data should be presented as mean ± SEM. Statistical significance should be defined as P < 0.05, with exact P-values provided in supplementary materials.

Conclusion and Application Notes

This compound represents a promising therapeutic candidate for cardiac hypertrophy and remodeling through its targeted inhibition of soluble epoxide hydrolase. The comprehensive experimental design outlined in these application notes provides researchers with a robust framework for evaluating the efficacy and mechanisms of sEH inhibition in cardiac pathology.

The integrated approach combining in vivo myocardial infarction models with in vitro cellular assays enables thorough assessment of the compound's effects on cardiac function, fibrosis, hypertrophy, and inflammation. The protocols described have been validated in previous studies and can be reliably implemented to investigate both the therapeutic potential and mechanistic underpinnings of this compound and related compounds.

These application notes highlight the critical importance of sEH as a therapeutic target in cardiac remodeling and provide detailed methodologies that can be adapted to further explore the role of epoxy fatty acids in cardiovascular pathophysiology. The signaling pathways outlined, particularly the cross-talk between sEH inhibition, GSK3β regulation, and autophagy modulation, offer new insights for developing innovative therapeutic strategies for cardiac hypertrophy and heart failure.

References

Experimental Data and Anti-fibrotic Efficacy of GSK2188931B

Author: Smolecule Technical Support Team. Date: February 2026

The primary data for GSK2188931B comes from a pre-clinical study in rats, which investigated its effects post-myocardial infarction (MI). The key quantitative findings are summarized in the table below [1].

Table 1: Summary of Key In Vivo and In Vitro Findings for this compound

Experimental Model / Parameter Measured Key Findings Statistical Significance (P-value)
In Vivo (Rat MI Model)
• Left Ventricular Ejection Fraction (LVEF) MI+Veh: 30 ± 2%; MI+GSK: 43 ± 2% (Sham: 65 ± 2%) P < 0.01
• Fibrosis (Non-Infarct Zone) - Picrosirius Red MI+Veh: 2.14 ± 0.22%; MI+GSK: 1.28 ± 0.14% (Sham: 1.46 ± 0.13%) P < 0.05
• Fibrosis (Non-Infarct Zone) - Collagen I MI+Veh: 5.06 ± 0.58%; MI+GSK: 2.97 ± 0.34% (Sham: 2.57 ± 0.17%) P < 0.05
• Fibrosis (Peri-Infarct Zone) - Picrosirius Red MI+Veh: 9.06 ± 0.48%; MI+GSK: 6.31 ± 0.63% P < 0.001
• Fibrosis (Peri-Infarct Zone) - Collagen I MI+Veh: 10.51 ± 0.64%; MI+GSK: 7.77 ± 0.57% P < 0.05
• Macrophage Infiltration (Peri-Infarct Zone) Significant reduction with this compound treatment P < 0.05
In Vitro (Cell-based Assays)
• AngII-/TNFα-stimulated Myocyte Hypertrophy This compound reduced hypertrophy markers (ANP, β-MHC) P < 0.05
• AngII-/TGFβ-stimulated Fibroblast Collagen Synthesis This compound reduced collagen production and marker (CTGF) P < 0.05
• LPS-stimulated Monocyte TNFα Expression This compound reduced TNFα gene expression P < 0.05

Proposed Experimental Protocols for Anti-fibrotic Research

The following protocols are based on standard methodologies used in fibrosis research and are consistent with the assays referenced in the this compound study [1].

Protocol 1: In Vitro Fibroblast Collagen Synthesis Assay

This protocol assesses the direct anti-fibrotic effect of this compound on fibroblasts by measuring collagen synthesis.

  • Objective: To evaluate the inhibitory effect of this compound on TGF-β-stimulated collagen production in cardiac fibroblasts.
  • Materials:
    • Primary cardiac fibroblasts
    • Cell culture medium (e.g., DMEM with 10% FBS)
    • Recombinant Human TGF-β1
    • This compound (prepare a stock solution in DMSO; include a vehicle control)
    • 0.25% Trypsin-EDTA
    • Reagents for protein quantification (e.g., BCA assay)
    • Antibodies for Collagen I and CTGF (for Western Blot or Immunofluorescence)
    • Picrosirius Red staining kit (alternative colorimetric method)
  • Procedure:
    • Cell Seeding: Seed cardiac fibroblasts in a 12-well plate at a density of 1 x 10^5 cells/well and culture until ~80% confluent.
    • Serum Starvation: Starve cells in serum-free medium for 24 hours to synchronize cell cycle.
    • Pre-treatment: Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) or vehicle control for 1-2 hours.
    • Stimulation: Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 24-48 hours to induce a pro-fibrotic response.
    • Sample Collection:
      • For Protein Analysis: Lyse cells and collect lysates. Determine protein concentration using a BCA assay.
      • For mRNA Analysis: Extract total RNA for qPCR analysis of Collagen I and CTGF gene expression.
    • Detection:
      • Perform Western Blot analysis to quantify Collagen I and CTGF protein levels, normalized to a housekeeping protein (e.g., GAPDH).
      • Alternatively, use Picrosirius Red staining to quantify collagen deposition in the cell layer.
  • Data Analysis: Compare the levels of collagen and CTGF in the this compound-treated groups to the TGF-β-stimulated vehicle control to determine the percentage inhibition.
Protocol 2: Cell Migration Assay (Scratch Wound / Boyden Chamber)

This protocol evaluates the effect of this compound on fibroblast migration, a key process in fibrosis [2] [3] [4].

  • Objective: To determine if this compound inhibits the migration of fibroblasts.
  • Materials:
    • Fibroblasts cell line
    • Culture-Insert (for standardized wounds) or 200 µL pipette tips
    • Transwell chambers (for Boyden Chamber assay)
    • Mitomycin C (to inhibit cell proliferation if using scratch assay)
    • Chemoattractant (e.g., 10% FBS, PDGF)
    • Cell staining solution (e.g., Calcein-AM, Crystal Violet)
    • Inverted microscope with camera
  • Procedure - Scratch Wound Assay:
    • Create Wound: Seed cells in a Culture-Insert or create a scratch in a confluent monolayer using a pipette tip.
    • Wash and Treat: Wash away debris and add fresh medium containing Mitomycin C (1-2 µg/mL) to arrest proliferation. Add this compound or vehicle control.
    • Image and Quantify: Take images at 0, 6, 12, and 24 hours at the same location. Measure the wound area at each time point using image analysis software (e.g., ImageJ).
  • Procedure - Boyden Chamber (Transwell) Assay:
    • Cell Preparation: Suspend serum-starved fibroblasts in a serum-free medium. Pre-treat with this compound or vehicle for 1 hour.
    • Assemble Chamber: Plate cells in the top chamber of a transwell insert (8 µm pore size). Add medium with a chemoattractant to the lower chamber.
    • Incubate and Migrate: Incubate for 6-24 hours to allow cell migration.
    • Stain and Count: Remove non-migrated cells from the top membrane. Stain migrated cells on the bottom and count them under a microscope.
  • Data Analysis: Calculate the percentage of wound closure or the number of migrated cells relative to the stimulated control.

The diagram below illustrates the logical workflow integrating these key experimental approaches to evaluate the anti-fibrotic properties of this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-fibrotic effects by inhibiting soluble epoxide hydrolase (sEH). sEH degrades anti-inflammatory and pro-resolving epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound increases EET levels, leading to [1]:

  • Reduced Fibrosis: Attenuation of collagen synthesis and deposition in fibroblasts.
  • Anti-hypertrophic Action: Inhibition of pathological myocyte growth.
  • Anti-inflammatory Effect: Reduction in macrophage infiltration and pro-inflammatory cytokine (e.g., TNFα) expression.

The following diagram integrates sEH inhibition into the broader fibrotic signaling cascade, highlighting its multi-targeted action.

G cluster_pathways Key Pro-fibrotic Pathways ProFibroticStimuli Pro-fibrotic Stimuli (e.g., AngII, TGF-β, TNFα) TGFb TGF-β/Smad Pathway ProFibroticStimuli->TGFb MAPK p38 MAPK Pathway ProFibroticStimuli->MAPK Cytokine Cytokine Signaling ProFibroticStimuli->Cytokine sEHNode sEH Enzyme ProFibroticStimuli->sEHNode  Degrades CellularEvents Cellular Events: - Myocyte Hypertrophy - Fibroblast Activation - Collagen Synthesis - Macrophage Infiltration TGFb->CellularEvents MAPK->CellularEvents Cytokine->CellularEvents EETs Protective EETs sEHNode->EETs  Breakdown AntiFibroticResponse Anti-fibrotic Outcome EETs->AntiFibroticResponse EETs->CellularEvents  Counteracts FibroticResponse Fibrotic Response CellularEvents->FibroticResponse GSK This compound (sEH Inhibitor) GSK->sEHNode  Inhibits GSK->EETs  Preserves

Research Considerations and Notes

  • Dose-Response Relationship: When establishing your own experiments, it is critical to test a range of concentrations of this compound to generate a dose-response curve. This helps determine the half-maximal inhibitory concentration (IC50) and confirms that effects are concentration-dependent, which is a key principle in pharmacology [5].
  • Animal Models of Fibrosis: The in vivo data for this compound comes from a rat model of cardiac fibrosis post-MI. For research on other organs (e.g., lung, liver, kidney), different established models are used, such as the bleomycin-induced lung fibrosis model, which shares common pathogenic pathways with cardiac fibrosis, including TGF-β signaling and fibroblast activation [6].
  • Compound Handling: this compound was administered in the study at 80 mg/kg/day via chow diet for in vivo experiments. For in vitro work, prepare a DMSO stock solution and ensure that the final DMSO concentration is consistent and non-cytotoxic across all treatment groups (typically <0.1%).

I hope these detailed application notes and protocols provide a solid foundation for your research on this compound. Should you require further specifics on a particular assay or analysis method, please feel free to ask.

References

GSK2188931B solubility issues resolution

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile: GSK2188931B

This compound is a soluble epoxide hydrolase (sEH) inhibitor investigated for its therapeutic potential. The key known aspects from scientific literature are summarized below.

Property Description
Compound Name This compound [1]
Target Soluble Epoxide Hydrolase (sEH) [1]
Therapeutic Action Improved left ventricular ejection fraction, attenuated fibrosis (collagen deposition), and reduced macrophage infiltration in heart tissue post-myocardial infarction in rat models [1].
Known Solubility Data Not publicly available in the search results.

Strategies for Solubility Investigation

Without compound-specific data, you can approach solubility characterization through experimental measurement and computational prediction.

Experimental Measurement and Data Sources
  • Consult Specialized Databases: Search large, curated solubility datasets like BigSolDB 2.0, which contains over 100,000 experimental solubility values for organic compounds in various solvents and temperatures [2].
  • Standardize Methods: Common thermodynamic methods for measuring solubility include the Saturation Shake-Flask, Dissolution, or Potentiometric methods [2]. Standardizing data in molar solubility (mole fraction) or LogS (molar solubility in mol/L) is crucial for consistency and comparison [2].
Computational and Modeling Approaches
  • Leverage Machine Learning: Machine learning (ML) frameworks can predict solubility across multiple organic solvents. Performance for these models is often in the range of RMSE 0.75 logS for unseen solutes, which can be improved by incorporating even a single experimental measurement [3].
  • Hybrid Models: Combining ML with a mechanistic model like COSMO-RS can provide better predictions than either method alone [3].

General Solubility Troubleshooting Guide

The table below outlines common solubility challenges and potential resolution strategies based on standard pharmaceutical development practices.

Problem Possible Causes Resolution Strategies

| Low Solubility in Aqueous Media | High lipophilicity, strong crystal lattice. | - Use co-solvents (e.g., ethanol, PEG).

  • Employ surfactants.
  • Utilize salt formation (if ionizable).
  • Explore amorphous solid dispersions. | | Low Solubility in Organic Solvents | Polarity mismatch. | - Screen alternative solvents.
  • Use solvent mixtures.
  • Apply mild heating. | | Variable or Inconsistent Solubility Measurements | Uncontrolled temperature, inadequate equilibration time, different experimental methods. | - Strictly control and report temperature.
  • Ensure equilibrium is reached.
  • Standardize the experimental protocol. |

Experimental Workflow for Solubility Determination

For researchers characterizing a new compound like this compound, a structured workflow ensures reliable and reproducible data.

Start Start: Solubility Determination Plan Plan Experiment • Select solvent(s) • Define temperature range Start->Plan Execute Execute Experiment • Use saturation shake-flask • Ensure equilibration Plan->Execute Analyze Analyze Sample • HPLC/UV-Vis • Gravimetric analysis Execute->Analyze Record Record & Standardize Data • Molar solubility (mol/L) • Convert to LogS Analyze->Record Model Model & Predict • Input data into ML model • Refine predictions Record->Model End End: Report Results Model->End

Biological Context of sEH Inhibition

Understanding the biological role of sEH explains the therapeutic interest in this compound. Soluble Epoxide Hydrolase (sEH) metabolizes anti-inflammatory and pro-resolving epoxy fatty acids (EpFAs). Inhibiting sEH boosts EpFA levels, promoting beneficial effects [1].

Injury Myocardial Infarction Inflammation Inflammatory Response (Macrophage Infiltration) Injury->Inflammation Fibrosis Fibrosis Pathway Activation Injury->Fibrosis sEH sEH Enzyme Activity Inflammation->sEH Fibrosis->sEH EETs Protective Epoxy Fatty Acids (e.g., EETs) sEH->EETs Degrades Outcomes Therapeutic Outcomes • Improved Cardiac Function • Reduced Fibrosis • Attenuated Inflammation EETs->Outcomes Increased Levels sEHi sEH Inhibitor (this compound) sEHi->sEH Inhibits

References

optimizing GSK2188931B dosing for cardiac effects

Author: Smolecule Technical Support Team. Date: February 2026

GSK2188931B: Experimental Data & Dosing

The following table summarizes key quantitative findings from the primary in vivo study on this compound in a post-myocardial infarction (MI) rat model. The inhibitor was administered in chow at a dose of 80 mg/kg/d for 5 weeks, starting after MI induction [1].

Parameter Assessed Sham Group MI + Vehicle Group MI + this compound Group P-value
LV Ejection Fraction (%) 65 ± 2 30 ± 2 43 ± 2 <0.01
Fibrosis (Non-Infarct Zone)
⋅ Picrosirius Red Positive Area (%) 1.46 ± 0.13 2.14 ± 0.22 1.28 ± 0.14 <0.05
⋅ Collagen I Positive Area (%) 2.57 ± 0.17 5.06 ± 0.58 2.97 ± 0.34 <0.05
Fibrosis (Peri-Infarct Zone)
⋅ Picrosirius Red Positive Area (%) 1.46 ± 0.13 9.06 ± 0.48 6.31 ± 0.63 <0.001
⋅ Collagen I Positive Area (%) 2.57 ± 0.17 10.51 ± 0.64 7.77 ± 0.57 <0.001

Detailed Experimental Protocols

Here are the methodologies for the key experiments cited in the study [1].

In Vivo Protocol: Post-MI Cardiac Remodeling in Rats
  • MI Induction: Myocardial infarction is induced in rats via surgical ligation of the left anterior descending coronary artery.
  • Treatment Group Allocation: Rats are randomized into Sham-operated, MI+Vehicle, and MI+this compound groups.
  • Dosing: this compound is administered at 80 mg/kg/day, mixed into standard chow. The treatment commences after MI induction and continues for 5 weeks.
  • Functional Assessment: Transthoracic echocardiography is performed at the end of the 5-week period to measure Left Ventricular (LV) ejection fraction and other structural parameters.
  • Tissue Collection & Histology: Hearts are harvested, sectioned, and stained.
    • Fibrosis Assessment: Sections are stained with Picrosirius red and immunostained for Collagen I. The percentage of positively stained area in the non-infarct and peri-infarct zones is quantified using image analysis software.
    • Inflammation Assessment: Macrophage infiltration is assessed by immunostaining for specific macrophage markers (e.g., CD68) in the peri-infarct zone.
In Vitro Protocol: Direct Effects on Cardiac Cells
  • Cell Culture:
    • Myocytes: Isolated neonatal rat cardiomyocytes are cultured.
    • Cardiac Fibroblasts: Isolated neonatal rat cardiac fibroblasts are cultured.
    • Monocytes: A monocyte cell line (e.g., RAW 264.7) is cultured.
  • Stimulation & Treatment:
    • Hypertension Model: Myocytes are stimulated with Angiotensin II (AngII, e.g., 100 nM) or Tumor Necrosis Factor-alpha (TNFα, e.g., 10 ng/mL) with and without this compound co-incubation.
    • Fibrosis Model: Cardiac fibroblasts are stimulated with AngII or Transforming Growth Factor-beta (TGFβ, e.g., 10 ng/mL) with and without this compound co-incubation.
    • Inflammation Model: Monocytes are stimulated with Lipopolysaccharide (LPS, e.g., 100 ng/mL) with and without this compound co-incubation.
  • Outcome Measurements:
    • Hypertrophy: Myocyte size is measured, and mRNA levels of hypertrophy markers (ANP, β-MHC) are quantified via RT-PCR.
    • Fibrosis: Collagen synthesis is measured, and mRNA levels of profibrotic markers (CTGF, Collagen I) are quantified via RT-PCR.
    • Inflammation: mRNA levels of TNFα in monocytes are quantified via RT-PCR.

Troubleshooting Guide & FAQs

Q: The anti-fibrotic effect of this compound in my in vitro model is inconsistent. What could be the reason? A: Consider the following:

  • Stimulation Concentration: Ensure the concentration of profibrotic agonists (TGFβ, AngII) is appropriate and produces a robust and reproducible fibrotic response in your control experiments.
  • This compound Solubility and Stability: Verify the solubility of the compound in your culture medium and confirm its stability over the duration of the experiment.
  • Cell Passage Number: Use cardiac fibroblasts at a low passage number, as their phenotype and response to stimuli can change with repeated passaging.

Q: What is the proposed mechanism behind the beneficial effects of this compound? A: this compound is a soluble epoxide hydrolase (sEH) inhibitor. Its effects are mediated by elevating endogenous levels of Epoxyeicosatrienoic Acids (EETs) [2].

  • EETs are well-known for their anti-inflammatory, anti-fibrotic, and anti-apoptotic properties.
  • By inhibiting sEH, this compound prevents the breakdown of EETs into inactive diols (DHETs), thereby enhancing their cardioprotective signaling.

Signaling Pathway of sEH Inhibition

This diagram illustrates the core mechanism of action for this compound, which involves the stabilization of protective signaling molecules.

G AA Arachidonic Acid (AA) CYP CYP Epoxygenase (e.g., CYP2J2) AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH  Metabolism Effects Anti-fibrotic Anti-inflammatory Anti-hypertrophic EETs->Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs GSK This compound (sEH Inhibitor) GSK->sEH Inhibits

Key Considerations for Researchers

  • Translating Dosing: The provided dose (80 mg/kg/d in rats) is a starting point. For future studies, especially in different species or disease models, more sophisticated pharmacometric methods for dose optimization should be employed, particularly if target concentration thresholds are unknown [3].
  • Beyond TGF-β: While this guide focuses on the EET pathway, cardiac fibrosis is regulated by multiple interconnected pathways. The TGF-β and WNT signaling pathways are critically involved in fibroblast activation and ECM production, and their interaction with the EET pathway may be an area for further investigation [4].

References

GSK2188931B tissue concentration measurement methods

Author: Smolecule Technical Support Team. Date: February 2026

GSK2188931B Overview and Quantitative Data

The table below summarizes key information on GSU2188931B and a highly relevant method for predicting tissue concentrations.

Aspect Description
Compound Name This compound [1]
Drug Class Soluble epoxide hydrolase (sEH) inhibitor [1]
Relevant Study Model Rat model of post-myocardial infarction (MI) [1]
Key Finding Improved left ventricular ejection fraction and reduced fibrosis post-MI [1]
Relevant Predictive Method Antibody Biodistribution Coefficient (ABC): A method to predict tissue concentrations of large molecules like antibodies based on their plasma concentration [2].
Key Principle of ABC A linear relationship exists between plasma and tissue concentrations for monoclonal antibodies and related molecules, characterized by a tissue-specific coefficient [2].

Experimental Methods for Tissue Concentration Analysis

The following techniques are standard in the field for determining the tissue distribution of compounds and can be adapted for this compound.

Method 1: Ligand-Binding Assays (e.g., ELISA)

This is a widely used method for quantifying large molecules in biological matrices like plasma and tissue homogenates [3].

  • Core Principle: A solid-phase enzyme-linked immunosorbent assay (ELISA) uses an antibody immobilized on a plate to capture the target analyte from a sample. A second, detection antibody is then used to generate a signal proportional to the analyte concentration [3].
  • Workflow Summary:
    • Plate Coating: Immobilize a capture antibody specific to your analyte on a microtiter plate.
    • Blocking: Add a blocking buffer to prevent non-specific binding of other proteins to the plate.
    • Sample Addition: Add standards, quality controls, and tissue homogenate samples to the plate. The analyte binds to the capture antibody.
    • Washing: Remove unbound substances.
    • Detection: Add a detection antibody (often conjugated to an enzyme like HRP) that binds to the captured analyte.
    • Signal Development: Add an enzyme substrate to produce a measurable signal (e.g., color change).
    • Quantification: Measure the signal and interpolate the analyte concentration in unknowns from the standard curve [3].
Method 2: Mass Spectrometry-Based Methods

Mass spectrometry (MS) is a powerful and versatile tool for detecting and quantifying drugs and their metabolites in tissues. A key advantage is the ability to measure binding affinities even when the protein concentration in a tissue is unknown [4].

  • Core Principle: Molecules are ionized and separated based on their mass-to-charge ratio ((m/z)), providing highly specific detection and quantification. "Native MS" allows for the study of protein-ligand interactions under physiological conditions [4].
  • Workflow for Tissue Analysis (e.g., LESA-MS):
    • Surface Sampling: A conductive pipette tip dispenses a small volume of solvent onto a tissue section to form a liquid microjunction, extracting proteins and bound drugs [4].
    • Sample Transfer: The extracted solution is aspirated and infused into the mass spectrometer via a nano-electrospray ionization (nano-ESI) source [4].
    • Serial Dilution: The sample can be serially diluted with ligand-doped solvent to determine binding affinity without prior knowledge of protein concentration [4].
    • Data Analysis: The mass spectra are analyzed to identify the target protein, detect the bound drug, and calculate binding affinity (dissociation constant, Kd) [4].

The following diagram illustrates the workflow for determining protein-ligand binding affinity directly from tissue samples using a method like LESA-MS.

Start Start SamplePrep Tissue Section Preparation (e.g., freezing, cryo-sectioning) Start->SamplePrep SurfaceSampling Surface Sampling (LESA: form liquid microjunction with ligand-doped solvent) SamplePrep->SurfaceSampling SampleDilution Sample Serial Dilution (with fixed ligand concentration) SurfaceSampling->SampleDilution MSInfusion Nano-Infusion ESI-MS Measurement SampleDilution->MSInfusion DataAnalysis Data Analysis: Identify protein & bound ligand Calculate bound fraction (R) Determine Kd MSInfusion->DataAnalysis End Binding Affinity Result DataAnalysis->End

Troubleshooting Common Experimental Issues

Here are solutions to common problems encountered when measuring tissue concentrations.

Problem Possible Cause Potential Solution
High background noise in ELISA Non-specific binding Optimize blocking conditions; include wash steps; check antibody cross-reactivity [3].
Low signal in ELISA Low analyte concentration; inefficient antibody binding Concentrate the tissue homogenate; validate antibody affinity and specificity [3].
Inconsistent tissue homogenization Improper technique; tissue type variability Use standardized homogenization protocols; keep tissues on ice; use protease inhibitors [3].
Poor recovery from tissue Strong binding to tissue components Optimize extraction buffer (pH, ionic strength, use of organic solvents or detergents).
Signal saturation in MS Analyte concentration too high Dilute sample; reduce injection volume; check instrument calibration [4].

Frequently Asked Questions

  • Can I predict tissue concentrations of this compound from plasma data? Yes, the Antibody Biodistribution Coefficient (ABC) approach provides a framework for this. While established for antibodies, the principle can be explored for other macromolecules. Research suggests that for many tissues, a relatively constant ratio exists between tissue and plasma concentrations over time, which can be used for prediction [2].

  • What is the critical link between tissue concentration and efficacy for this compound? The efficacy of this compound is directly related to its concentration at the site of action (e.g., heart tissue post-MI). The study showed that the compound exerts direct anti-remodeling, anti-fibrotic, and anti-inflammatory effects on cardiac cells, all of which depend on adequate drug exposure in the target tissues [1].

  • What are the major advantages of using mass spectrometry for tissue distribution studies? MS offers high sensitivity and specificity, can distinguish between the parent drug and its metabolites, and does not require specific antibodies. Newer native MS methods allow for the measurement of drug-protein binding affinities directly from complex tissue samples without prior purification [4].

References

GSK2188931B administration route optimization

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Summary

The table below summarizes the key in vivo and in vitro findings for GSK2188931B from the study [1].

Experimental Model Parameter Measured Result (MI+Veh vs MI+GSK) P-value
In Vivo (Rat MI Model) Left Ventricular Ejection Fraction Improved (30±2% vs 43±2%) P<0.01
Collagen I (% area), Peri-Infarct Zone Reduced (10.51±0.64% vs 7.77±0.57%) P<0.001
Collagen I (% area), Non-Infarct Zone Reduced (5.06±0.58% vs 2.97±0.34%) P<0.05
Picrosirius Red (% area), Peri-Infarct Zone Reduced (9.06±0.48% vs 6.31±0.63%) P<0.05
Macrophage Infiltration, Peri-Infarct Zone Reduced P<0.05
In Vitro (Cell Studies) AngII-/TNFα-stimulated myocyte hypertrophy Reduced P<0.05
AngII-/TGFβ-stimulated fibroblast collagen synthesis Reduced P<0.05
TNFα gene expression in LPS-stimulated monocytes Reduced P<0.05

Experimental Protocol Details

For researchers looking to replicate these foundational studies, here are the methodologies cited.

In Vivo Administration Protocol
  • Compound: this compound, a soluble epoxide hydrolase (sEH) inhibitor.
  • Animal Model: Rat post-myocardial infarction (MI) model.
  • Dosage and Route: Administered at 80 mg/kg/day [1].
  • Formulation and Administration: The compound was mixed into standard chow for oral consumption ad libitum [1].
  • Treatment Duration: Therapy was initiated after MI induction and continued for 5 weeks [1].
Key In Vitro Assay Protocols
  • Myocyte Hypertrophy: Myocytes were stimulated with Angiotensin II (AngII) and Tumor Necrosis Factor-alpha (TNFα). The reduction in hypertrophy was measured via markers like ANP and β-MHC gene expression [1].
  • Cardiac Fibroblast Collagen Synthesis: Fibroblasts were stimulated with AngII and Transforming Growth Factor-beta (TGFβ). Inhibition of collagen synthesis was measured, including through Collagen I (CI) gene expression [1].
  • Monocyte Inflammation: Monocytes were stimulated with Lipopolysaccharide (LPS), and the reduction in TNFα gene expression was quantified [1].

Experimental Workflow and Drug Action

The following diagram illustrates the logical workflow of the key experiments and the proposed mechanism of action for this compound, based on the study findings [1].

GSK2188931B_Workflow Start Myocardial Infarction (MI) Model InVivo In Vivo Administration This compound in chow (80 mg/kg/d) Duration: 5 weeks Start->InVivo InVitro In Vitro Stimulation Start->InVitro Mimics Pathological Stimuli FunctionalOutcome Functional Outcome ↑ Ejection Fraction InVivo->FunctionalOutcome Leads to StructuralOutcome Structural Outcome ↓ Fibrosis (Collagen I, Picrosirius Red) ↓ Macrophage Infiltration InVivo->StructuralOutcome Leads to HypertrophyAssay Myocyte Hypertrophy Assay Stimulants: AngII, TNFα Readout: ANP, β-MHC gene expression InVitro->HypertrophyAssay FibrosisAssay Fibroblast Collagen Assay Stimulants: AngII, TGFβ Readout: Collagen I gene expression InVitro->FibrosisAssay InflammationAssay Monocyte Inflammation Assay Stimulant: LPS Readout: TNFα gene expression InVitro->InflammationAssay CellularOutcome Cellular Outcome ↓ Hypertrophy ↓ Collagen Synthesis ↓ Inflammation HypertrophyAssay->CellularOutcome Shows FibrosisAssay->CellularOutcome Shows InflammationAssay->CellularOutcome Shows

Figure 1. Experimental workflow and anti-remodeling actions of this compound post-MI.

Potential FAQs for a Technical Support Center

Based on the available data, here are hypothetical FAQs that address likely researcher inquiries.

  • Q: What is the recommended solvent for formulating this compound for in vitro studies?

    • A: The searched study did not specify the solvent used for in vitro assays. For preliminary testing, common solvents like DMSO can be considered, but solubility and stability tests should be conducted, and the final concentration of the solvent in cell culture media must be verified to have no cytotoxic effects.
  • Q: How stable is this compound when mixed into rodent chow?

    • A: The study confirmed efficacy after 5 weeks of administration via chow, indicating stability under these conditions for that duration. For your own work, it is recommended to prepare fresh chow mixtures regularly and store them as per the compound's specific stability data sheet (if available), protected from light and moisture.
  • Q: What are the key biomarkers to analyze to confirm sEH inhibition in my model?

    • A: Beyond the functional and structural outcomes listed in the table, direct confirmation can involve measuring the levels of epoxy fatty acids (EpFAs, which increase with sEH inhibition) and their diol metabolites (DHETs, which decrease) in plasma or tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Guidance for Further Research

The information provided is from a single 2013 study. To build a comprehensive support center, you may need to investigate further.

  • Consult Related Literature: Look for more recent papers on sEH inhibition, particularly those using other known inhibitors like TPPU, as formulation and troubleshooting data may be transferable.
  • Contact Compound Supplier: If this compound is available from a commercial supplier, their technical data sheets are the best source for specific physicochemical properties, formulation protocols, and stability information.

References

GSK2188931B Context and General Biomarker Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

GSK2188931B is a soluble epoxide hydrolase (sEH) inhibitor studied in pre-clinical in vivo models. The table below summarizes key details from research publications.

Study Aspect Details from Literature
Compound This compound (sEH inhibitor) [1] [2]
Studied Models Rat models of transverse aortic constriction (TAC) and myocardial infarction (MI) [1] [2]
Administration Administered to animals via diet (e.g., 80 mg/kg/day in chow) [2]
Sample Type Mentioned Plasma, collected for measuring drug and sEH biomarker concentrations [1]
Key Biomarker sEH substrate/product ratio (leukotoxin/leukotoxin diol) confirmed sEH inhibition [1]

For reliable biomarker analysis, follow general practical guidelines for blood-based biomarkers. The table below outlines critical pre-analytical factors.

Processing Factor Practical Guideline
Study Design Record sociodemographics, medical history, comorbidities (kidney/liver disease), and concomitant medications [3].
Blood Collection Standardize time of day, fasting status, and collection tubes. Note these conditions for reporting [3].
Sample Processing Control time from collection to centrifugation, centrifugation parameters (speed, time, temperature), and processing temperature [3].
Biobanking Standardize aliquot volumes, use low-protein-binding tubes, and define storage temperature (-80°C). Avoid freeze-thaw cycles [3].

Experimental Workflow for Biomarker Analysis

The diagram below outlines a general workflow for biomarker analysis in animal studies, integrating the information on this compound.

G A In Vivo Study (this compound administration) B Biosample Collection (Plasma/Serum) A->B C Sample Processing (Centrifugation, Aliquoting) B->C Standardize time to processing D Biobanking (-80°C Storage) C->D Minimize deviations E Biomarker Measurement D->E Avoid freeze-thaw cycles F sEH Inhibition Assay (Leukotoxin/Diol Ratio) E->F Confirm target engagement G Data Analysis & Reporting F->G Validate biomarker

Troubleshooting Common Sample Processing Issues

  • High Variability in Biomarker Measurements: Strictly control pre-analytical factors like sample processing times and tube types. Incomplete processing or hemolysis can significantly affect results [3].
  • Inconsistent sEH Inhibition Data: Ensure plasma is properly separated and frozen promptly. The leukotoxin/leukotoxin diol ratio is a key pharmacodynamic biomarker for confirming target engagement [1].

References

Understanding & Testing for Cross-Reactivity

Author: Smolecule Technical Support Team. Date: February 2026

Cross-reactivity occurs when an antibody or assay component binds to an unintended molecule that is structurally similar to the target. This can lead to false positive results or inaccurate data.

A systematic experimental approach is the most reliable way to evaluate cross-reactivity. The general workflow for this investigation is outlined below.

cluster_0 Key Considerations Start Start: Suspected Cross-reactivity EP1 Define Testing Panel Start->EP1 EP2 Run Assay with Panel EP1->EP2 C1 Select structurally related compounds EP1->C1 C2 Include unrelated proteins/analytes EP1->C2 C3 Use positive & negative controls EP1->C3 EP3 Analyze Binding Data EP2->EP3 EP4 Identify Structural Motifs EP3->EP4 End Conclusion & Report EP4->End

Experimental Protocols for Assessment

Here are detailed methodologies for key experiments that can help you identify and confirm cross-reactivity.

1. Specificity Testing via Cross-Reactivity Panel This is the fundamental experiment to determine which other molecules your assay might detect.

  • Objective: To quantify the degree of binding to structurally similar analogs and unrelated substances.
  • Protocol:
    • Prepare a Panel of Substances: Include the following:
      • The primary target (GSK2188931B).
      • Compounds with high structural similarity (e.g., sharing the same core scaffold or R-groups).
      • Key metabolites or precursor molecules.
      • Proteins or analytes from the same signaling pathway that are unrelated.
      • A negative control (e.g., PBS or BSA).
    • Run the Assay: Test each substance in the panel at a high concentration (e.g., 10,000 pg/mL) using your standard assay protocol [1].
    • Data Analysis: Calculate the percentage cross-reactivity for each substance using the formula: % Cross-reactivity = (Measured Concentration of Cross-reactant / Measured Concentration of Target) x 100
  • Interpretation: A value below a pre-set threshold (e.g., <1-5%) indicates minimal cross-reactivity, while a high percentage confirms a cross-reactive interaction [1].

2. Competitive Binding or RAST Inhibition Assay This assay helps confirm the specificity of binding and identify which structural part of the molecule (epitope) is being recognized.

  • Objective: To determine if pre-incubation with related compounds can inhibit the binding of the assay components to the primary target.
  • Protocol:
    • Immobilize Target: Bind your target molecule (this compound) to a solid phase, such as a microplate well.
    • Pre-incubate with Inhibitors: Mix your primary detection antibody (or other binding molecule) with a series of potential cross-reactants at different concentrations.
    • Add Mixture to Plate: Transfer the pre-incubated mixtures to the target-coated plate.
    • Detect Signal: Proceed with your standard detection method (e.g., chemiluminescence, colorimetry).
  • Interpretation: If a cross-reactant binds to the same site as the target, it will compete for binding, leading to a reduced signal. The concentration of cross-reactant required for 50% inhibition (IC50) indicates its binding affinity relative to the target. This method was crucial in determining that the R1 side chain, not the core beta-lactam structure, was the dominant factor in cephalosporin cross-reactivity [2].

Key Validation Parameters for Assay Specificity

When developing or validating an assay, it is critical to assess the following parameters to ensure its reliability. The table below summarizes the key specifications and their target values, based on industry standards for immunoassays [1].

Parameter Description Target / Acceptance Criteria
Precision Measures reproducibility (well-to-well and run-to-run variation). Intra- & Inter-assay CV < 10-15% [1] [3]
Linearity of Dilution Accuracy of sample measurement across different dilutions. Results 70-130% of expected value [1]
Recovery Accuracy of measuring analyte spiked into a complex sample matrix. Average recovery of 80-120% [1]
Sensitivity (LoD) The lowest concentration distinguishable from background. Determined by mean background + 2 standard deviations [1]
Specificity Ability to measure the target analyte exclusively. <1-5% cross-reactivity with closely related substances [1]

Frequently Asked Questions (FAQs)

Q1: My assay shows a high background signal. Could this be due to cross-reactivity? A: Yes, this is a common symptom. High background can be caused by non-specific oxidation of the substrate or contamination of control samples [4]. To troubleshoot:

  • Use fresh samples and avoid repeated freeze-thaw cycles.
  • Change pipette tips after each well to prevent carryover.
  • Ensure your antibody or critical reagents have been validated for specificity in your application (e.g., Western blot) [5].

Q2: I got a high signal, but I'm not sure if it's a true positive or cross-reactivity. What should I do? A: A high signal could be due to genuine high target expression or cross-reactivity [4]. To investigate:

  • Dilute your sample and re-run the assay. A true signal should dilute linearly, while a cross-reactive signal may not follow the expected curve [1].
  • Perform the competitive inhibition assay described above to confirm specificity.
  • Check if the signal persists in a knockout or target-negative control sample, if available [6].

Q3: How do I choose antibodies to minimize the risk of cross-reactivity? A:

  • For Monoclonal Antibodies: These recognize a single epitope, offering high specificity and excellent lot-to-lot consistency, which reduces variability [5].
  • For Recombinant Antibodies: These provide superior lot-to-lot consistency and are not susceptible to cell-line drift, making them an excellent choice for reproducible, long-term studies [5].
  • Always Check Validation: Select antibodies that are specifically validated for your application (e.g., Western blot, IHC) and, ideally, tested for cross-reactivity with other proteins [5].

Key Takeaways & Next Steps

  • Construct a Testing Panel: Based on the chemical structure of this compound, compile a panel of related compounds, metabolites, and pathway members for cross-reactivity screening.
  • Consult Manufacturer Data: If this compound is used with a specific commercial assay kit or antibody, check the manufacturer's datasheet for any available cross-reactivity information.
  • Implement the Protocols: Use the experimental protocols provided (specificity panel and competitive assay) to systematically evaluate the assay's performance.

References

GSK2188931B protocol standardization challenges

Author: Smolecule Technical Support Team. Date: February 2026

Known Experimental Data on GSK2188931B

The table below summarizes the key experimental details and quantitative outcomes from the primary research article identified in the search. This represents the full extent of the directly available information.

Aspect Details from Pre-clinical Study
Compound Name This compound [1]
Target Soluble Epoxide Hydrolase (sEH) [1]
Studied Condition Post-myocardial infarction (MI) cardiac remodeling in rats [1]
In Vivo Dosage 80 mg/kg/day, administered in chow for 5 weeks [1]

| Key Efficacy Findings | • Improved LV Ejection Fraction: MI+Veh: 30 ± 2%, MI+GSK: 43 ± 2% [1]Reduced Fibrosis: Attenuated increase in collagen in non-infarct and peri-infarct zones [1]Reduced Inflammation: Decreased macrophage infiltration in the peri-infarct zone [1] | | Key In Vitro Findings | Reduced cardiac myocyte hypertrophy, fibroblast collagen synthesis, and TNFα expression in monocytes [1] | | Conclusion | sEH inhibition is a promising therapeutic target for pathological cardiac remodeling post-MI [1] |


Proposed Technical Support & Troubleshooting Framework

Since direct FAQs for this compound are not available, the following section outlines a standard framework for a technical support center. Researchers can use this as a template to document and address challenges as they emerge in their own work with this compound.

Frequently Asked Questions
  • Q1: What is the recommended vehicle and method for reconstituting this compound for in vivo studies?

    • A: The identified study administered the compound directly in chow [1]. For other formulations (e.g., oral gavage or injection), the protocol must be established. A common challenge is the compound's solubility and stability. Troubleshooting should involve testing different vehicles (e.g., PEG, Tween-80, DMSO) and storing stock solutions at recommended temperatures (often -20°C or -80°C) to prevent degradation.
  • Q2: How can the selectivity and target engagement of this compound be confirmed in our experimental model?

    • A: This is a critical standardization step. It is recommended to:
      • Use a Positive Control: Include a known sEH inhibitor (e.g., TPPU) to benchmark expected activity.
      • Biomarker Assay: Develop a robust LC-MS/MS-based assay to measure the ratio of epoxy fatty acids (EpFAs, sEH substrates) to dihydroxy fatty acids (DHFAs, sEH products) in plasma or tissue homogenates. A significant increase in the EpFA/DHFA ratio confirms target engagement [1].
  • Q3: What are the critical parameters for standardizing the myocardial infarction (MI) model when testing this compound?

    • A: Key parameters that impact outcome variability include:
      • MI Induction Method: Standardize the surgical procedure (e.g., coronary artery ligation vs. ischemia-reperfusion) and operator.
      • Dosing Initiation Time: The cited study began treatment after MI induction; the precise time window should be consistently adhered to [1].
      • Functional Endpoints: Clearly define and validate methods for echocardiography (e.g., LVEF calculation method) and histology (e.g., specific staining protocols for collagen).
Experimental Protocol Summary

Below is a general workflow for a standard in vivo efficacy study, based on the published research [1]. This should be adapted and validated for your specific laboratory conditions.

G Start Start: Study Protocol M1 Induce Myocardial Infarction (MI) Model Start->M1 Pre-defined surgical protocol M2 Randomize Animals into Treatment Groups M1->M2 Post-op recovery M3 Administer Compound (this compound in chow) M2->M3 Blinded group assignment M4 Monitor Period (5 weeks) M3->M4 80 mg/kg/day M5 Conduct Terminal Assessments M4->M5 Func Functional Analysis (e.g., Echocardiography) M5->Func e.g., LVEF measurement Tissue Tissue Collection (Histology, Molecular) M5->Tissue e.g., Collagen staining M6 Analyze Data & Evaluate Efficacy Func->M6 Tissue->M6

Signaling Pathway Context

To better understand the mechanism of this compound, the following diagram illustrates the core sEH signaling pathway involved in its action. Integrating knowledge from resources like the Signaling Pathways Project can help generate hypotheses for 'omics-based analyses [2].

G Arachidonic Arachidonic Acid EETs Epoxyecosatrienoic Acids (EETs) Arachidonic->EETs CYP450 Epoxygenase DHETs Dihydroxyeicosatrienoic Acids (DHETs) EETs->DHETs sEH Hydrolysis Invis EETs->Invis sEH Soluble Epoxide Hydrolase (sEH) Inhibitor This compound (sEH Inhibitor) sEH->Inhibitor Inhibited By Benefits Therapeutic Benefits • Anti-fibrotic • Anti-hypertrophic • Anti-inflammatory Invis->Benefits Elevated Levels Promote


References

GSK2188931B vs other sEH inhibitors efficacy

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the efficacy data for various sEH inhibitors from preclinical studies. It is crucial to note that these results were obtained from different experimental models and studies; direct comparative efficacy cannot be established.

Inhibitor Name Experimental Model Primary Efficacy Outcome Reported Result Key Findings & Additional Effects

| GSK2188931B (Synthetic) | Rat model of post-Myocardial Infarction (MI) [1] | Improvement in Left Ventricular Ejection Fraction (LVEF) | LVEF: 43 ± 2% (MI+GSK) vs. 30 ± 2% (MI+Vehicle) [1] | • Attenuated fibrosis in non-infarct and peri-infarct zones. • Reduced macrophage infiltration. • Reduced hypertrophy and collagen synthesis in cardiac cells in vitro. | | TPPU (Synthetic) | PS19 mouse model of tauopathy (Alzheimer's) [2] | Improvement in cognitive function (Novel Object Recognition) | Data not fully quantified in abstract; reported significant improvement [2] | • Reduced Tau pathology and microglial reactivity. • Rescued neuronal cell loss. • Enhanced synaptic density in human iPSC-derived neurons. | | EC5026 (Synthetic) | Rat model of docetaxel-induced peripheral neuropathy [3] | Relief from tactile allodynia and cold sensitivity | Dose-dependent pain relief and blocked neuropathy with prophylactic administration [3] | • No negative impact on motor skills. • Did not affect docetaxel pharmacokinetics. | | MMU (Natural, from P. brazzeana) | Rat inflammatory pain model [4] | Reduction of inflammatory pain | Data not fully quantified in abstract; reported effective reduction of pain [4] | • IC₅₀ for human sEH: 92 nM. • One of the most potent natural sEH inhibitors identified. | | AUDA-nBE (Synthetic) | Preclinical models of inflammation and colitis-associated cancer [5] | Reduction of inflammation and ulcer formation | Data not fully quantified in abstract; reported protective effects [5] | • Reduced progression from chronic colitis to cancer in animal models. CYP [color="#5F6368"] CYP -> EETs [color="#34A853"] EETs -> sEH [color="#5F6368"] sEH -> DHETs [color="#EA4335"] sEHi -> sEH [label=" Inhibits" color="#4285F4" style="dashed"]

CYP CYP sEH sEH sEHi sEHi

}

References

GSK2188931B compared to GSK2256294 properties

Author: Smolecule Technical Support Team. Date: February 2026

Direct Comparison of Two sEH Inhibitors

The table below summarizes the key known properties of GSK2188931 and GSK2256294 based on the search results.

Property GSK2188931 GSK2256294
Molecular Target Soluble Epoxide Hydrolase (sEH) [1] Soluble Epoxide Hydrolase (sEH) [2] [3] [4]
Mechanism of Action sEH inhibitor [1] sEH inhibitor [2] [3] [4]
Primary Indications Investigated Cardiac remodeling and dysfunction after aortic constriction (Preclinical) [1] Chronic Obstructive Pulmonary Disease (COPD), endothelial dysfunction in smokers [2] [3]
Key Efficacy Findings Did not prevent cardiac remodeling or dysfunction in rat and mouse models despite target engagement [1] Attenuated endothelial dysfunction in human blood vessels; improved vasodilation in smokers [3]
Development Status (as of search data) No recent development reported (Preclinical) [1] Phase II trials completed (No recent development reported for COPD) [2]

| Available Chemical Data | Not available in search results | Molecular Weight: 447.2 g/mol [4] SMILES: CNc1nc(NC2CCCC(C2)C(=O)NCc2ccc(cc2C(F)(F)F)C#N)nc(n1)C [4] XLogP: 2.78 [4] |

Experimental Data and Protocols

Here is a summary of the key experimental methodologies and findings from the search results.

Efficacy in Cardiac Pressure-Overload Models (for GSK2188931)
  • Experimental Protocol: The study used a transverse aortic constriction (TAC) model in rats and mice to induce pressure-overload cardiac hypertrophy and dysfunction [1].
    • In rats, GSK2188931 administration was initiated one day before the TAC surgery.
    • Cardiovascular function was assessed after four weeks through measurements of left ventricle mass, wall thickness, end-diastolic volume and pressure, and perivascular fibrosis [1].
  • Key Outcome: Although GSK2188931 increased the sEH substrate/product ratio (confirming target engagement), it failed to attenuate TAC-induced cardiac remodeling and dysfunction [1].
Efficacy in Vascular Endothelial Function (for GSK2256294)
  • Experimental Protocol:
    • In Vitro: The effect of GSK2256294 on vasodilation was tested in isolated human resistance arteries [3].
    • In Vivo (Clinical Trial): A phase I, randomized, double-blind, placebo-controlled trial (NCT01762774) in healthy overweight smokers assessed vascular function using forearm plethysmography. This technique measures blood flow in response to intra-arterial infusions of vasoactive agents like bradykinin [3] [5].
  • Key Outcome: GSK2256294 (at an 18 mg dose) significantly improved bradykinin-induced vasodilation, demonstrating its ability to attenuate smoking-related endothelial dysfunction [3].

Mechanism of Action and Signaling Pathway

Both compounds are inhibitors of soluble epoxide hydrolase (sEH), an enzyme central to a key vascular and inflammatory pathway.

G Arachidonic_Acid Arachidonic Acid CYP5440 CYP5440 Arachidonic_Acid->CYP5440 CYP450 CYP450 Enzymes EETs Epoxyeicosatrienoic Acids (EETs) sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH  Substrate Biological_Effects Vasodilation Anti-inflammation Anti-fibrosis EETs->Biological_Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Reduced_Effects Reduced Bioactivity DHETs->Reduced_Effects GSK_Drugs GSK2188931 / GSK2256294 GSK_Drugs->sEH  Inhibits CYP5440->EETs

This diagram illustrates the core pathway: sEH inhibitors work by preventing the conversion of beneficial EETs into less active DHETs, thereby promoting the protective effects of EETs in the body [3].

Key Comparative Insights

  • Therapeutic Indication is Key: The divergent efficacy outcomes highlight that the therapeutic potential of sEH inhibition is highly context-dependent. While not effective for pressure-overload cardiac hypertrophy, it showed promise for improving vascular function in a disease like COPD [1] [3].
  • Clinical Translation: GSK2256294 has advanced significantly further in human trials than GSK2188931, with documented pharmacokinetic, pharmacodynamic, and functional data from clinical studies [3] [5].

References

GSK2188931B cardiac protection validation studies

Author: Smolecule Technical Support Team. Date: February 2026

Key Experimental Findings for GSK2188931B

The table below summarizes the primary in vivo and in vitro findings from the main validation study for this compound [1].

Aspect of Investigation Experimental Model Key Findings with this compound Statistical Significance
Cardiac Function In vivo (rat post-MI) Improved LV ejection fraction (MI+Veh: 30 ± 2%; MI+GSK: 43 ± 2%) P < 0.01
Cardiac Fibrosis In vivo (rat post-MI) Reduced collagen in non-infarct and peri-infarct zones (e.g., Peri-infarct Picrosirius Red: MI+Veh: 9.06%; MI+GSK: 6.31%) P < 0.05
Inflammation In vivo (rat post-MI) Reduced macrophage infiltration in the peri-infarct zone P < 0.05
Hypertrophy (in vitro) AngII-/TNFα-stimulated myocytes Reduced myocyte hypertrophy P < 0.05
Fibrosis (in vitro) AngII-/TGFβ-stimulated fibroblasts Reduced collagen synthesis and gene expression markers (ANP, β-MHC, CTGF, Collagen I) P < 0.05
Inflammation (in vitro) LPS-stimulated monocytes Reduced TNFα gene expression P < 0.05

Detailed Experimental Protocols

The validation data for this compound were generated using the following key methodologies [1]:

  • In Vivo Myocardial Infarction (MI) Model:

    • Animal Subject: Rats.
    • MI Induction: Not detailed in the provided abstract.
    • Drug Administration: this compound was mixed into the diet at a dose of 80 mg/kg/day, commencing after the induction of MI and continuing for 5 weeks.
    • Functional Assessment: Left ventricular (LV) function was evaluated by measuring the ejection fraction.
    • Tissue Analysis: Post-sacrifice, heart tissue sections from the non-infarct and peri-infarct zones were stained with picrosirius red and anti-collagen I antibody to quantify fibrosis. Macrophage infiltration was also assessed.
  • In Vitro Cell Studies:

    • Cell Types: Cardiac myocytes, cardiac fibroblasts, and monocytes.
    • Stimulation: Cells were stimulated with profibrotic/hypertrophic agents (Angiotensin II, TGFβ, TNFα) or inflammatory agents (Lipopolysaccharide, LPS).
    • Intervention: Cells were treated with this compound.
    • Outcome Measurements: Reductions in myocyte size, collagen synthesis, and expression of hypertrophy/fibrosis genes (ANP, β-MHC, CTGF, Collagen I) were measured. In monocytes, reduction in TNFα gene expression was quantified.

Mechanism of Action: sEH Inhibition Pathway

This compound confers cardioprotection by inhibiting soluble epoxide hydrolase (sEH). The following diagram illustrates the core mechanism of this pathway.

g AA Arachidonic Acid (AA) CYP CYP Epoxygenase (e.g., CYP2J2) AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydration BiologicalEffects Cardioprotective Effects: • Anti-fibrosis • Anti-hypertrophy • Anti-inflammation • Anti-apoptosis EETs->BiologicalEffects DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs GSK This compound (sEH Inhibitor) GSK->sEH Inhibits

Comparison with Other Cardioprotective Agents

While a direct, head-to-head comparative study with this compound was not found, a 2023 network meta-analysis provides a high-level efficacy ranking of different drug classes for managing chemotherapy-induced cardiotoxicity, a different but related pathological context [2].

Drug / Drug Class Key Cardioprotective Effect (in Chemotherapy-Induced Cardiotoxicity) Reported Efficacy (vs. Control)
Spironolactone (MRA) Greatest improvement in Left Ventricular Ejection Fraction (LVEF) MD = 12.80 [7.90; 17.70]
Enalapril (ACEI) Significant LVEF improvement; Greatest reduction in BNP; Lowest risk of clinical Heart Failure MD (LVEF) = 7.62 [5.31; 9.94]
Nebivolol (Beta-blocker) Significant LVEF improvement MD = 7.30 [2.39; 12.21]
Statins Significant LVEF improvement MD = 6.72 [3.58; 9.85]
ARBs No significant effects on parameters measured Not significant

Note: MD = Mean Difference. Table adapted from network meta-analysis on cardioprotective drugs in chemotherapy-induced cardiotoxicity [2].

Insights for Researchers and Limitations

  • Mechanistic Distinction: this compound works through a novel pathway—increasing protective EETs—which is distinct from the mechanisms of standard heart failure drugs like ACE inhibitors or beta-blockers. This suggests a potential for unique therapeutic applications or combination therapies [1] [3].
  • Comparative Data Gap: The available information does not allow for a direct performance comparison between this compound and the listed alternatives, as they were tested in different disease models (post-MI vs. chemotherapy-induced cardiotoxicity).
  • Development Status: Based on the search results, this compound appears to be a research compound used for preclinical validation. Its current status in the drug development pipeline is not specified.

References

GSK2188931B versus standard anti-fibrotic agents

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action Comparison

The table below compares the mechanisms of GSK2188931B with two standard anti-fibrotic drugs, pirfenidone and nintedanib.

Drug Name Primary Target / Mechanism Key Signaling Pathways Affected Developmental Stage (as of Search Results)
This compound Soluble Epoxide Hydrolase (sEH) inhibitor. Increases levels of anti-inflammatory Epoxy Fatty Acids (EpFAs). [1] Not fully elucidated, but exerts direct anti-hypertrophic, anti-fibrotic, and anti-inflammatory effects on cardiac cells. [1] Preclinical research (rat model of myocardial infarction). [1]
Pirfenidone Multiple proposed mechanisms; modulates TGF-β (Transforming Growth Factor-beta) and TNF-α (Tumor Necrosis Factor-alpha) signaling. [2] [3] TGF-β, TNF-α. [2] [3] Approved for Idiopathic Pulmonary Fibrosis (IPF); in clinical trials for other conditions (e.g., acute pancreatitis). [2] [3]
Nintedanib Tyrosine kinase inhibitor targeting VEGF, FGF, and PDGF receptors. [4] VEGF, FGF, PDGF. [4] Approved for IPF and progressive fibrosing Interstitial Lung Diseases. [4]

Efficacy and Experimental Data

The following table summarizes key experimental findings for this compound and the standard of care agents. Note that the data for this compound is from a preclinical cardiac remodeling study, while data for the other drugs is from clinical trials in pulmonary fibrosis.

Drug Name Experimental Model / Population Key Efficacy Findings

| This compound | Model: Rat post-myocardial infarction (MI). Duration: 5 weeks. [1] | - Cardiac Function: Improved LV ejection fraction (MI+Veh: 30±2% vs. MI+GSK: 43±2%). [1]

  • Fibrosis: Reduced collagen deposition in non-infarct and peri-infarct zones. [1]
  • Cellular Effects: In vitro, reduced cardiac myocyte hypertrophy, fibroblast collagen synthesis, and macrophage TNFα expression. [1] | | Pirfenidone | Population: Patients with IPF (pooled analysis of six clinical studies). [2] | - Lung Function: Significantly reduced the annual rate of forced vital capacity (FVC) decline in both advanced and non-advanced IPF. [2] | | Nintedanib | Population: Patients with progressive fibrosing Interstitial Lung Diseases. [4] | - Lung Function: The adjusted annual rate of FVC decline was -80.8 mL with nintedanib vs. -187.8 mL with placebo (difference: 107.0 mL/year). [4] |

Detailed Experimental Protocols

Here is a summary of the key methodologies used in the cited research.

  • This compound In Vivo Study: The study used a rat model of myocardial infarction. This compound was administered in chow at 80 mg/kg/day, starting after the induction of MI and continuing for 5 weeks. Key assessments included echocardiography to measure Left Ventricular (LV) ejection fraction, histochemical analysis (picrosirius red and collagen I staining) to quantify fibrosis, and immunohistochemistry to evaluate macrophage infiltration. [1]
  • This compound In Vitro Assays: The study also included in vitro experiments on isolated cardiac cells. These involved stimulating cardiac myocytes with AngII and TNFα to induce hypertrophy, and cardiac fibroblasts with AngII and TGFβ to induce collagen synthesis, then measuring the effects of this compound on these processes and on markers like ANP and β-MHC. [1]
  • Pirfenidone Clinical Trials: The post-hoc analysis was based on data from six clinical studies, including the Phase III ASCEND and CAPACITY trials. The primary endpoint in these studies was the change in percent predicted Forced Vital Capacity (%FVC) over 52 weeks. [2]
  • Nintedanib Clinical Trial (INBUILD): This was a randomized, double-blind, placebo-controlled Phase 3 trial in patients with various progressive fibrosing ILDs. The primary endpoint was the annual rate of change in FVC assessed over 52 weeks. [4]

Signaling Pathways

The diagram below illustrates the distinct molecular targets of this compound and standard anti-fibrotic agents within a simplified fibrosis pathway.

G Injury Injury Pro-fibrotic Signals\n(TGF-β, TNF-α, PDGF, FGF) Pro-fibrotic Signals (TGF-β, TNF-α, PDGF, FGF) Injury->Pro-fibrotic Signals\n(TGF-β, TNF-α, PDGF, FGF) Triggers Fibroblast Activation Fibroblast Activation Pro-fibrotic Signals\n(TGF-β, TNF-α, PDGF, FGF)->Fibroblast Activation ECM Deposition\n(Fibrosis) ECM Deposition (Fibrosis) Fibroblast Activation->ECM Deposition\n(Fibrosis) Pirfenidone Pirfenidone Pirfenidone->Pro-fibrotic Signals\n(TGF-β, TNF-α, PDGF, FGF) Modulates Nintedanib Nintedanib Nintedanib->Pro-fibrotic Signals\n(TGF-β, TNF-α, PDGF, FGF) Inhibits Receptors sEH Enzyme sEH Enzyme Degrades\nEpoxy Fatty Acids (EpFAs) Degrades Epoxy Fatty Acids (EpFAs) sEH Enzyme->Degrades\nEpoxy Fatty Acids (EpFAs)  Action of This compound This compound This compound->sEH Enzyme Inhibits Reduced\nAnti-inflammatory &\nAnti-fibrotic Effects Reduced Anti-inflammatory & Anti-fibrotic Effects Degrades\nEpoxy Fatty Acids (EpFAs)->Reduced\nAnti-inflammatory &\nAnti-fibrotic Effects Reduced\nAnti-inflammatory &\nAnti-fibrotic Effects->Fibroblast Activation

Research Status and Conclusions

  • This compound remains an interesting preclinical research compound that has demonstrated promising anti-fibrotic effects by targeting the sEH pathway. Its potential application in human fibrotic diseases and any direct comparison with approved anti-fibrotic agents would require extensive clinical investigation. [1]
  • Pirfenidone and Nintedanib are clinically validated, approved drugs with proven efficacy in slowing the progression of pulmonary fibrosis in human patients. Their safety and efficacy profiles are well-established in multiple clinical trials. [2] [4]

References

GSK2188931B sEH inhibitor class comparison

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to sEH and Its Inhibitors

The soluble epoxide hydrolase (sEH) enzyme, encoded by the EPHX2 gene in humans, is a key regulator of endogenous fatty acid signaling [1]. Its primary action is to metabolize anti-inflammatory and vasodilatory Epoxyeicosatrienoic acids (EETs) into less active Dihydroxyeicosatrienoic acids (DHETs) [1] [2]. Therefore, inhibiting sEH is a pursued therapeutic strategy for cardiovascular, inflammatory, and central nervous system diseases [2]. Below is a general overview of this signaling pathway.

sEH_Pathway sEH Enzyme Role in Fatty Acid Signaling Arachidonic_Acid Arachidonic_Acid CYP_enzymes CYP_enzymes Arachidonic_Acid->CYP_enzymes Metabolism by EETs EETs CYP_enzymes->EETs Produces sEH_enzyme sEH_enzyme EETs->sEH_enzyme Substrate for DHETs DHETs sEH_enzyme->DHETs Hydrolyzes to sEH_Inhibitor sEH_Inhibitor sEH_Inhibitor->sEH_enzyme Inhibits

Comparative Analysis of sEH Inhibitors

The table below summarizes key sEH inhibitors based on the available scientific literature.

Inhibitor Name Chemical Class Key Experimental Models Primary Findings & Efficacy Reported sEH Inhibition (Biomarker)

| GSK2188931B | Urea-based [2] | Rat Myocardial Infarction (MI): Treatment for 5 weeks post-MI [3]. Rat/Mouse Pressure Overload: Treatment initiated pre- or post-TAC surgery [4]. In vitro: Cardiac myocytes and fibroblasts [3]. | MI Model: Improved LV ejection fraction, reduced fibrosis and macrophage infiltration [3]. Pressure Overload Model: No prevention of cardiac hypertrophy, fibrosis, or dysfunction [4]. | Increased substrate/product ratio (e.g., leukotoxin/leukotoxin diol) [4]. | | GSK2256294 | Urea-based | Mouse Pressure Overload: Treatment initiated 2 weeks post-TAC [4]. Human Trials: Developed for COPD [1]. | Pressure Overload Model: Did not reverse established cardiac remodeling or systolic dysfunction [4]. | Increased substrate/product ratio [4]. | | Dual sEH/FLAP Inhibitor | Urea-based (identified via screening) [5] | In vitro: Cell-free sEH assay; FLAP activity in human neutrophils [5]. | Simultaneously inhibits sEH (IC₅₀ = 20 nM) and FLAP (IC₅₀ = 200 nM), representing a novel anti-inflammatory strategy [5]. | Data not available in search results. | | DCU (N,N'-dicyclohexylurea) | First-generation Urea-based [2] | In vivo: Spontaneously hypertensive rats [2]. In vitro: Porcine coronary endothelial cells [2]. | Demonstrated antihypertensive effects and reduced EET conversion in early proof-of-concept studies [2]. | Data not available in search results. |

Detailed Experimental Protocols

To help you interpret the data, here are the key methodologies from the cited studies.

  • In Vivo Model: Myocardial Infarction (MI)

    • Procedure: MI is induced in rats (e.g., by coronary artery ligation). This compound is administered in the diet (80 mg/kg/day) starting after surgery and continues for 5 weeks [3].
    • Assessment: Cardiac function is measured by echocardiography (e.g., LV ejection fraction). Hearts are then harvested for histological analysis of fibrosis (Picrosirius Red and Collagen I staining) and inflammation (macrophage infiltration) [3].
  • In Vivo Model: Pressure Overload Hypertrophy

    • Procedure: Transverse Aortic Constriction (TAC) is performed on rats or mice to induce pressure overload. This compound can be given either prophylactically (1 day before TAC in rats) or therapeutically (2 weeks after TAC in mice). Treatment duration is typically 4 weeks [4].
    • Assessment: Outcomes include heart weight measurements, echocardiographic parameters (LV mass, wall thickness, volumes), and histological assessment of fibrosis [4].
  • In Vitro Assays for sEH Inhibition

    • Biomarker Assay: sEH inhibition is confirmed in vivo by measuring the ratio of specific fatty acid epoxides (sEH substrates, like leukotoxin) to their corresponding diols (products, like leukotoxin diol) in plasma using liquid chromatography-mass spectrometry (LC-MS). An increased ratio indicates effective target engagement [4].
    • Cellular Assays:
      • Cardiac Myocyte Hypertrophy: Neonatal rat ventricular myocytes are stimulated with Angiotensin II (AngII) or Tumor Necrosis Factor-alpha (TNFα). Hypertrophy is assessed by measuring atrial natriuretic peptide (ANP) and beta-myosin heavy chain (β-MHC) gene expression [3].
      • Cardiac Fibroblast Fibrosis: Cardiac fibroblasts are stimulated with AngII or Transforming Growth Factor-beta (TGFβ). Profibrotic response is measured by collagen synthesis and gene expression of Connective Tissue Growth Factor (CTGF) and Collagen I [3].

Interpretation of Divergent Efficacy

The experimental data reveals a critical insight: the therapeutic efficacy of an sEH inhibitor is highly dependent on the disease context. The following diagram conceptualizes this finding.

Contextual_Efficacy Conceptual Workflow for sEH Inhibitor Efficacy sEH_Inhibitor sEH_Inhibitor Disease_Context Disease Context sEH_Inhibitor->Disease_Context Outcome_1 Beneficial Effect (e.g., Post-MI) Disease_Context->Outcome_1 Myocardial Infarction Outcome_2 Limited/No Effect (e.g., Pressure Overload) Disease_Context->Outcome_2 Pressure Overload

  • Myocardial Infarction: In this model, inflammation and early remodeling are dominant drivers of pathology. sEH inhibition with this compound showed direct anti-inflammatory effects (reduced TNFα in monocytes), anti-fibrotic actions on fibroblasts, and anti-hypertrophic effects on myocytes, leading to improved overall cardiac function [3].
  • Pressure Overload Hypertrophy: This model is driven by intense mechanical stress. While this compound engaged its target (increased epoxide/diol ratio), it failed to prevent or reverse hypertrophy and dysfunction [4]. This suggests that the signaling pathways driving pressure overload (e.g., mechanosensitive pathways) may be too potent or are not sufficiently modulated by elevating EETs alone.

Key Conclusions and Research Implications

  • This compound demonstrates that sEH inhibition is a valid therapeutic strategy, but its benefits are highly context-dependent, showing efficacy in post-MI remodeling but not in pressure overload hypertrophy [4] [3].
  • The failure of sEH inhibition in pressure overload models indicates that patient stratification will be critical for clinical success. It may be most effective in disease states where inflammation is a primary driver.
  • The development of the first dual sEH/FLAP inhibitor highlights an emerging trend: targeting multiple points in the arachidonic acid cascade may yield stronger and broader anti-inflammatory effects compared to single-target approaches [5].

References

GSK2188931B binding affinity versus other inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Key PDE5 Inhibitors and Comparative Data

While direct data on GSK2188931B is unavailable, the table below summarizes key characteristics of established PDE5 inhibitors and recently studied candidates for context.

Inhibitor Name Reported IC₅₀ / Binding Affinity Key Characteristics / Experimental Context
Vardenafil PDE5 IC₅₀: 0.1–0.4 nM [1] High potency and selectivity; similar onset/duration to Sildenafil [1] [2].
Tadalafil PDE5 IC₅₀: ~2 nM [1] Long plasma half-life (~17.5 hours); duration up to 36 hours [1] [3].
Sildenafil PDE5 IC₅₀: ~4 nM [1] Lower selectivity for PDE5 over PDE6; can cause visual disturbances [1] [3] [4].
Avanafil PDE5 IC₅₀: 4.3–5.2 nM [1] Fast-acting; shorter half-life (~3 hours) [1].
Procyanidin Kᴅ: 7.77 ± 2.39 μmol/L [5] Natural compound; affinity measured via Microscale Thermophoresis (MST) in rat studies [5].
Exisulind PDE5 IC₅₀: 128 μM [6] Investigational drug; weak PDE5 inhibitor; failed clinical development due to hepatotoxicity [6].
MS01 Strong binding in docking studies [6] Novel compound designed in silico; proposed for colorectal cancer; higher computed binding affinity than Exisulind [6].

Experimental Protocols for Profiling PDE5 Inhibitors

The methodologies below are commonly used to generate the comparative data you are seeking for this compound.

Molecular Docking for Binding Affinity and Mode

This computational method predicts how a small molecule (inhibitor) binds to the PDE5 enzyme active site [7] [6].

  • Protein Preparation: The 3D crystal structure of PDE5 (e.g., PDB ID: 6L6E or 8W4S) is obtained from the Protein Data Bank. The structure is prepared by removing water molecules, adding hydrogen atoms, and optimizing the protein's geometry using software like Schrödinger's Protein Preparation Wizard [7] [5].
  • Ligand Preparation: The structure of the inhibitor is drawn or obtained from a database (e.g., PubChem) and its energy is minimized to find a stable 3D conformation [5].
  • Docking Simulation: The ligand is docked into the protein's active site using programs such as Schrödinger's Glide, Ledock, or PLANTS. The process often involves an "induced fit" approach that allows both the ligand and protein sidechains to be flexible [7] [5] [6].
  • Scoring & Analysis: The software generates multiple binding poses and scores them based on computed binding energy. Key interactions (e.g., hydrogen bonds with Gln817, hydrophobic interactions with Phe820) are analyzed to explain affinity and selectivity [6].
Biochemical Assays for Inhibitor Potency (IC₅₀)

These laboratory experiments measure a compound's effectiveness in inhibiting PDE5 enzyme activity.

  • Spectrophotometric Assay: This method detects inorganic phosphate (Pi) released when PDE5 hydrolyzes its substrate, cGMP.
    • Reaction: PDE5 enzyme is incubated with cGMP and the test inhibitor. The reaction is stopped with acid [8].
    • Detection: A malachite green solution is added, which forms a green complex with the released Pi. The intensity of the color, measured at 630 nm, is proportional to the PDE5 activity [8].
    • IC₅₀ Calculation: The experiment is repeated with varying inhibitor concentrations. The IC₅₀ is the concentration that reduces PDE5 activity by 50% [8].
  • Microscale Thermophoresis (MST) for Binding Affinity (Kᴅ): This method directly measures the binding strength between PDE5 and an inhibitor.
    • Labeling: The PDE5 protein is fluorescently labeled [5].
    • Measurement: The labeled protein is mixed with a series of inhibitor concentrations and loaded into an MST instrument. The instrument uses a laser to create a microscopic temperature gradient, and the movement of molecules in this gradient (thermophoresis) is tracked by fluorescence. Binding events alter this movement [5].
    • Kᴅ Calculation: The changes in thermophoresis are plotted against the inhibitor concentration to calculate the equilibrium dissociation constant (Kᴅ), which quantifies binding affinity [5].

PDE5 Signaling Pathway and Experimental Workflow

To better understand the biological context and testing process, the following diagrams outline the core signaling pathway and a generalized workflow for profiling an inhibitor.

cluster_pathway PDE5 Signaling Pathway in Erectile Function NO Sexual Stimulation & NO Release sGC Soluble Guanylyl Cyclase (sGC) NO->sGC cGMP_prod GTP → cGMP sGC->cGMP_prod PKG Activates Protein Kinase G (PKG) cGMP_prod->PKG GMP cGMP → GMP (Hydrolysis) cGMP_prod->GMP (Pathway terminated) Relaxation Smooth Muscle Relaxation PKG->Relaxation Erection Vasodilation & Erection Relaxation->Erection PDE5 PDE5 Enzyme PDE5->GMP Degrades Inhibitor PDE5 Inhibitor Inhibitor->PDE5 Blocks

cluster_workflow Workflow for Profiling a Novel PDE5 Inhibitor Start Novel Compound (e.g., this compound) InSilico In Silico Analysis Start->InSilico Docking Molecular Docking (Predicts binding mode/affinity) InSilico->Docking InVitro In Vitro Profiling Docking->InVitro Assay Biochemical Assay (Determines IC₅₀) InVitro->Assay MST Direct Binding (MST) (Measures Kᴅ) InVitro->MST ADMET ADMET & Selectivity Profiling Assay->ADMET MST->ADMET Validation In Vivo & Preclinical Validation ADMET->Validation

Suggestions for Locating Specific Data

  • Search Patent Databases: The compound identifier "this compound" suggests it is likely a GlaxoSmithKline development candidate. Searching the USPTO, EPO, or Google Patents for this specific alphanumeric code may reveal patent applications containing detailed biological data.
  • Consult Scientific Conference Abstracts: Look through abstracts from major scientific conferences (e.g., those hosted by the American Chemical Society, American Association for Cancer Research) from the past several years. Researchers often disclose early-stage data in poster and oral presentations.
  • Use Specialized Chemical Databases: If you have institutional access, platforms like Clarivate's Integrity, GVK BIOsci, or Reaxys may have proprietary records on this and related compounds.

References

GSK2188931B therapeutic index comparison

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data for GSK2188931B

The following data is sourced from a single pre-clinical study on this compound, a soluble epoxide hydrolase (sEH) inhibitor investigated for its anti-remodeling effects post-myocardial infarction in rats [1].

Aspect Experimental Findings for this compound
In Vivo Model Rat model of myocardial infarction (MI) [1]
Dosing Regimen 80 mg/kg/day, administered in chow for 5 weeks, starting after MI induction [1]
Key Efficacy Finding Significantly improved left ventricular ejection fraction (MI+GSK: 43 ± 2%) compared to vehicle-treated rats (MI+Veh: 30 ± 2%) [1]
Impact on Fibrosis Reduced collagen deposition in the left ventricular non-infarct and peri-infarct zones [1]
Impact on Inflammation Reduced macrophage infiltration into the peri-infarct zone of the heart [1]
In Vitro Findings Reduced AngII- and TNFα-stimulated myocyte hypertrophy; reduced AngII- and TGFβ-stimulated cardiac fibroblast collagen synthesis [1]

Detailed Experimental Protocol

The in vivo study was conducted as follows [1]:

  • Animal Model: Rats were subjected to myocardial infarction (MI) to model heart failure post-heart attack.
  • Treatment: this compound was mixed into standard chow at a concentration that provided a consistent daily dose of 80 mg/kg. This treatment began after the MI was induced and continued for five weeks.
  • Control Group: A separate group of MI-induced rats received only the vehicle (placebo) treatment for comparison.
  • Outcome Measures:
    • Cardiac Function: Measured by left ventricular ejection fraction using echocardiography.
    • Fibrosis: Quantified by the percentage area of heart tissue sections stained with picrosirius red and collagen I antibodies.
    • Inflammation: Assessed by measuring macrophage infiltration in the heart tissue.

The in vitro experiments helped elucidate the direct cellular actions of this compound [1]:

  • Myocyte Hypertrophy: Cardiac myocytes were stimulated with Angiotensin II (AngII) or Tumor Necrosis Factor-alpha (TNFα) in the presence of this compound. The reduction in hypertrophy was measured by markers like ANP and β-MHC gene expression.
  • Fibroblast Collagen Synthesis: Cardiac fibroblasts were stimulated with AngII or Transforming Growth Factor-beta (TGFβ) alongside this compound. The reduction in collagen production was measured via collagen I gene expression and synthesis markers.

Mechanism of Action Pathway

The diagram below illustrates the proposed mechanism of this compound as described in the research, showing how it targets key pathways involved in cardiac remodeling [1].

g Myocardial_Infarction Myocardial_Infarction sEH_Enzyme sEH_Enzyme Myocardial_Infarction->sEH_Enzyme Activates Beneficial_Effects Beneficial_Effects sEH_Enzyme->Beneficial_Effects Leads to This compound This compound This compound->sEH_Enzyme Inhibits

References

GSK2188931B specificity validation assays

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Findings for GSK2188931B

The table below summarizes the key in vivo and in vitro findings for this compound from a single identified study [1].

Model System Treatment Key Results Reported P-values
In Vivo (Rat MI Model) This compound (80 mg/kg/d) for 5 weeks Improved LV ejection fraction (MI+Veh: 30±2%; MI+GSK: 43±2%) P < 0.01
Reduced collagen in peri-infarct zone (MI+Veh: 9.06±0.48%; MI+GSK: 6.31±0.63%) P < 0.05
Reduced macrophage infiltration in peri-infarct zone P < 0.05
In Vitro (Cell Studies) This compound on cardiac cells Reduced AngII- and TNFα-stimulated myocyte hypertrophy P < 0.05
Reduced AngII- and TGFβ-stimulated cardiac fibroblast collagen synthesis P < 0.05
Reduced markers of gene expression (ANP, β-MHC, CTGF, CI) P < 0.05
Reduced TNFα gene expression in LPS-stimulated monocytes P < 0.05

Experimental Protocol Details

The study provided the following methodological details for its key experiments [1]:

  • In Vivo Model: Rats were subjected to myocardial infarction (MI), and this compound was administered post-MI at 80 mg/kg/day in chow for 5 weeks.
  • Functional Assessment: Left ventricular (LV) ejection fraction was measured to assess cardiac function.
  • Histological Analysis: Collagen deposition was quantified in the LV non-infarct and peri-infarct zones using picrosirius red and collagen I staining. Macrophage infiltration was also assessed in the peri-infarct zone.
  • In Vitro Models:
    • Myocyte Hypertrophy: Stimulated with Angiotensin II (AngII) and Tumor Necrosis Factor-alpha (TNFα).
    • Cardiac Fibroblast Collagen Synthesis: Stimulated with AngII and Transforming Growth Factor-beta (TGFβ).
    • Monocyte Inflammation: Stimulated with lipopolysaccharide (LPS).
  • Gene Expression Markers: Measured expression of ANP (atrial natriuretic peptide), β-MHC (beta-myosin heavy chain), CTGF (connective tissue growth factor), and CI (collagen I).

sEH Inhibitor Mechanism and Context

While specific pathway diagrams for this compound are not available, the compound is a soluble epoxide hydrolase (sEH) inhibitor. The diagram below illustrates the general biological context of sEH activity and the proposed mechanism of sEH inhibitors like this compound in cardioprotection.

cluster_0 Biological Pathway cluster_1 Therapeutic Intervention Arachidonic_Acid Arachidonic Acid CYP450_Pathway CYP450 Pathway Arachidonic_Acid->CYP450_Pathway EETs Epoxyeicosatrienoic Acids (EETs) CYP450_Pathway->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH  Conversion Beneficial_Effects Beneficial Effects: • Anti-fibrotic • Anti-hypertrophic • Anti-inflammatory EETs->Beneficial_Effects  Stabilization DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs sEH_Inhibitor sEH Inhibitor (this compound) sEH_Inhibitor->sEH  Inhibits

References

GSK2188931B versus TUPS sEH inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profiles at a Glance

The table below summarizes the core characteristics and experimental findings for GSK2188931B and TUPS based on the search results.

Feature This compound TUPS
Reported Potency (IC₅₀) Information not available in search results 3 nM for recombinant human sEH [1]
Key In Vivo Models Rat model of post-myocardial infarction (MI) [2] Mouse model of isoproterenol (ISO)-induced cardiac hypertrophy [1]

| Key Efficacy Findings | - Improved left ventricular (LV) ejection fraction [2]

  • Attenuated fibrosis in infarct zones [2]
  • Reduced macrophage infiltration [2]
  • Direct anti-hypertrophic and anti-fibrotic effects in cardiac cells [2] | Prevents isoproterenol-induced cardiac hypertrophy [1] | | Molecular/Pathway Insights | Exerts beneficial effects on cardiac remodeling post-MI; direct effects on fibrosis and hypertrophy in cardiac cells [2] | Information not available in search results |

Detailed Experimental Data and Protocols

The following tables provide a deeper look into the experimental evidence supporting the profiles of each inhibitor.

This compound: Post-Myocardial Infarction Remodeling [2]

Experimental Aspect Protocol Details
In Vivo Model Rat model of myocardial infarction (MI)
Dosing Regimen 80 mg/kg/day, administered in chow, for 5 weeks post-MI
Key Functional Outcome Improved LV ejection fraction (MI+Veh: 30 ± 2%; MI+GSK: 43 ± 2%; P<0.01)

| Key Histological Outcomes | - Fibrosis (Non-Infarct Zone): Reduced collagen I staining (MI+Veh: 5.06%; MI+GSK: 2.97%)

  • Fibrosis (Peri-Infarct Zone): Reduced collagen I staining (MI+Veh: 10.51%; MI+GSK: 7.77%)
  • Inflammation: Reduced macrophage infiltration in the peri-infarct zone | | In Vitro Mechanisms | - Reduced AngII- and TNFα-stimulated myocyte hypertrophy
  • Reduced AngII- and TGFβ-stimulated cardiac fibroblast collagen synthesis
  • Reduced TNFα gene expression in LPS-stimulated monocytes |

TUPS: Cardiac Hypertrophy Model [1]

Experimental Aspect Protocol Details
Reported Activity Prevents isoproterenol (ISO)-induced cardiac hypertrophy
Other Data Specific experimental protocols, dosage, and quantitative results for TUPS were not detailed in the available search results.

The Role of sEH Inhibition in Cardioprotection

sEH is an enzyme that breaks down protective lipid signaling molecules called epoxyeicosatrienoic acids (EETs). By inhibiting sEH, compounds like this compound and TUPS increase EET levels, which leads to vasodilation, reduced inflammation, and anti-fibrotic effects [3]. This mechanism is particularly relevant in the context of a signaling pathway implicated in ischemia/reperfusion injury, as illustrated below.

G IRI Ischemia/Reperfusion Injury (IRI) ER_Stress ER Stress IRI->ER_Stress IRE1a IRE1α ER_Stress->IRE1a JNK JNK IRE1a->JNK cJun_AP1 c-Jun / AP-1 JNK->cJun_AP1 sEH_Gene sEH Gene (EPHX2) cJun_AP1->sEH_Gene sEH_Enzyme sEH Enzyme sEH_Gene->sEH_Enzyme EETs Protective EETs sEH_Enzyme->EETs Degrades Dysfunction Cardiac/Endothelial Dysfunction sEH_Enzyme->Dysfunction sEH_Inhibitors sEH Inhibitors (this compound, TUPS, DCU) sEH_Inhibitors->sEH_Enzyme Inhibits sEH_Inhibitors->EETs Preserves

This pathway illustrates how pathological stimuli like ischemia/reperfusion injury can trigger a signaling cascade (IRE1α → JNK → c-Jun/AP-1) that increases the production of the sEH enzyme. sEH then degrades beneficial EETs, leading to tissue dysfunction. sEH inhibitors act to block this detrimental process [4].

Conclusion and Research Considerations

For researchers selecting an sEH inhibitor, the choice depends heavily on the specific disease model and the type of evidence required.

  • This compound is supported by substantial in vivo and in vitro data in a post-myocardial infarction model, demonstrating clear benefits on cardiac function, fibrosis, and inflammation [2]. It is a strong candidate for research focused on post-MI remodeling.
  • TUPS is characterized by its high potency (IC₅₀ = 3 nM) and demonstrated efficacy in preventing cardiac hypertrophy [1]. It is suitable for studies where high enzymatic inhibition is a priority, though the available published data from these search results is less detailed.

References

GSK2188931B cross-species activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

GSK2188931B Profile and Key Data

This compound is a soluble epoxide hydrolase (sEH) inhibitor investigated for its therapeutic potential in cardiac remodeling post-myocardial infarction [1]. The table below summarizes its core characteristics and experimental findings from available data:

Attribute Description
Compound Name This compound
Target Soluble Epoxide Hydrolase (sEH) [1]
Therapeutic Area Cardiac remodeling post-myocardial infarction (MI) [1]
Primary Mechanism Inhibition of sEH, leading to increased levels of cardioprotective epoxyeicosatrienoic acids (EETs) [2].
Key In Vivo Model Male rats with permanent ligation of the left anterior descending coronary artery [1] [2].
Key In Vivo Dosage 80 mg/kg/day, administered in chow for 5 weeks [1].
Key Efficacy Findings Improved LV ejection fraction, reduced hypertrophy, lower inflammation, decreased ventricular fibrosis, and sustained systolic function 5 weeks post-infarction [1] [2].

Experimental Protocols for Key Assays

The foundational research for this compound utilized specific experimental models. Here is a detailed overview of the key methodological approaches:

  • In Vivo Animal Model of Myocardial Infarction [1]

    • Animal Subjects: The study was conducted on male rats.
    • MI Induction: Myocardial infarction was induced via permanent ligation of the left anterior descending coronary artery.
    • Treatment Protocol: this compound was administered at a dose of 80 mg/kg/day, mixed into the animals' chow. Treatment began after the MI surgery and continued for a period of 5 weeks.
    • Functional Assessment: Cardiac function was assessed by measuring Left Ventricular (LV) Ejection Fraction.
    • Tissue Analysis: Upon completion of the study, heart tissues were collected and analyzed. The extent of fibrosis was quantified using picrosirius red staining and immunohistochemistry for Collagen I. Macrophage infiltration was also measured in the peri-infarct zone.
  • In Vitro Cell-Based Assays [1]

    • Cell Types: Experiments were performed on cardiac myocytes and cardiac fibroblasts isolated from rats.
    • Stimulation & Treatment: Cells were stimulated with pro-fibrotic and pro-hypertrophic agents like Angiotensin II (AngII), TNFα, and TGFβ. The effects of this compound were then evaluated on these stimulated cells.
    • Hypertrophy Measurement: Hypertrophy in cardiac myocytes was assessed by measuring markers like Atrial Natriuretic Peptide (ANP) and β-Myosin Heavy Chain (β-MHC).
    • Fibrosis Measurement: Collagen synthesis in fibroblasts was measured directly and by evaluating the expression of genes like Collagen I (CI) and Connective Tissue Growth Factor (CTGF).
    • Inflammation Assay: The anti-inflammatory effect was tested on lipopolysaccharide (LPS)-stimulated monocytes, where a reduction in TNFα gene expression was observed.

This experimental workflow illustrates the transition from in vitro cell studies to in vivo animal models, providing a comprehensive profile of the compound's activity.

G Start Start: Experimental Workflow InVitro In Vitro Studies Start->InVitro InVivo In Vivo Animal Model Start->InVivo CM Cardiac Myocytes InVitro->CM CF Cardiac Fibroblasts InVitro->CF Mono Monocytes InVitro->Mono MI Induce Myocardial Infarction (LAD Ligation) InVivo->MI Data Data Analysis & Conclusion Hypertrophy Measure Hypertrophy (ANP, β-MHC) CM->Hypertrophy Fibrosis Measure Fibrosis (Collagen I, CTGF) CF->Fibrosis Inflammation Measure Inflammation (TNFα expression) Mono->Inflammation Hypertrophy->Data Fibrosis->Data Inflammation->Data Treat Administer this compound (80 mg/kg/d in chow) MI->Treat Assess Assess Cardiac Function (LV Ejection Fraction) Treat->Assess Analyze Analyze Heart Tissue (Fibrosis, Inflammation) Assess->Analyze Analyze->Data

Mechanism of Action and Signaling Pathway

This compound confers cardioprotection by inhibiting soluble epoxide hydrolase (sEH), a key enzyme in the arachidonic acid pathway. The following diagram illustrates this mechanism and its physiological effects.

G ArachidonicAcid Arachidonic Acid CYP540 CYP540 ArachidonicAcid->CYP540 CYP450 CYP450 Epoxygenase EETs Epoxyeicosatrienoic Acids (EETs) sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Effects Physiological Effects EETs->Effects DHETs Inactive DHETs sEH->DHETs Inhibitor This compound (sEH Inhibitor) Inhibitor->sEH Inhibits Vasodilation Vasodilation (Coronary circulation) Effects->Vasodilation AntiInflam Anti-Inflammation Effects->AntiInflam AntiFibrotic Anti-Fibrotic Effects->AntiFibrotic CardioProtect Cardioprotection (Post-MI remodeling) Effects->CardioProtect CYP540->EETs

Comparison with Other sEH Inhibitors

While the search results do not provide a direct head-to-head comparison of this compound with other sEH inhibitors, they do mention another compound, t-AUCB, which has also shown cardioprotective effects in animal models [2]. This suggests a shared therapeutic potential for this class of drugs, though specific efficacy and potency comparisons are not available in the sourced literature.

References

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Appearance

Solid powder

Dates

Last modified: 07-15-2023

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